7-methoxy-6-nitroquinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
7-methoxy-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGEVFKZSWGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445395 | |
| Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012057-47-4 | |
| Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: 7-Methoxy-6-nitroquinazolin-4(3H)-one
Core Scaffold for Next-Generation Kinase Inhibitors[1]
Executive Summary & Chemical Identity
7-Methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4) is a critical heterocyclic intermediate employed primarily in the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) .[1][2] Its structural architecture—a quinazolinone core functionalized with an electron-withdrawing nitro group at C6 and an electron-donating methoxy group at C7—makes it an ideal "push-pull" scaffold for divergent drug synthesis.[1]
This compound serves as the direct precursor to 4-chloro-7-methoxy-6-nitroquinazoline , the electrophilic hub used to attach the aniline pharmacophore found in drugs like Gefitinib , Erlotinib , and Afatinib .[1]
| Property | Data |
| CAS Number | 1012057-47-4 |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | 7-methoxy-6-nitro-3H-quinazolin-4-one |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| Key Tautomer | 4-Hydroxy-7-methoxy-6-nitroquinazoline (favored in basic conditions) |
Strategic Synthesis & Mechanism
The synthesis of this compound is not merely a procedural step; it is a study in regioselectivity.[1] The methoxy group at C7 activates the C6 position (ortho) and C8 (ortho), but the steric environment and the directing effect of the fused pyrimidine ring heavily favor C6 nitration.
2.1. The "Nitration" Route (Standard Protocol)
This pathway utilizes 7-methoxyquinazolin-4(3H)-one as the starting material.[1][3] The reaction exploits the activating nature of the methoxy group to direct the nitro group to the C6 position.
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[3]
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The protonated quinazolinone ring is deactivated, but the methoxy group provides sufficient electron density at C6 to facilitate attack by the nitronium ion (
).
2.2. The "Cyclization" Route (De Novo)
For isotopically labeled analogs or derivative libraries, researchers often start from vanillic acid derivatives.
-
Nitration: 4-methoxy-3-hydroxybenzoic acid → 4-methoxy-5-nitro-anthranilic acid derivatives.[1]
-
Cyclization: Condensation with formamidine acetate or formamide at high temperatures (140–160°C).
Figure 1: Electrophilic Aromatic Substitution pathway for the synthesis of the target scaffold.
Detailed Experimental Protocols
Note: These protocols involve hazardous reagents (fuming nitric acid, thionyl chloride). All work must be performed in a fume hood with appropriate PPE.
Protocol A: Regioselective Nitration
Objective: Synthesize this compound from 7-methoxyquinazolin-4(3H)-one.
-
Preparation: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (5.0 equiv) . Cool to 0–5°C using an ice-salt bath.[1]
-
Addition: Slowly add 7-methoxyquinazolin-4(3H)-one (1.0 equiv) portion-wise. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved.
-
Nitration: Add fuming HNO₃ (1.1 equiv) dropwise over 30 minutes. The reaction is highly exothermic; maintain temperature <10°C to prevent dinitration or decomposition.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).
-
Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). A yellow precipitate will form immediately.[1]
-
Isolation: Filter the solid, wash with cold water until the filtrate is neutral (pH ~7), and dry in a vacuum oven at 50°C.
-
Yield Expectation: 85–92%.[1]
-
Purity Check: ¹H NMR should show loss of the C6 proton and a downfield shift of the C5 proton.
-
Protocol B: Chlorination (Activation for Drug Synthesis)
Objective: Convert the 4-one (amide) to the 4-chloro (imidoyl chloride) derivative.
-
Setup: Suspend This compound (10 g) in Thionyl Chloride (SOCl₂) (50 mL). Add a catalytic amount of DMF (0.5 mL).
-
Reflux: Heat the mixture to reflux (75–80°C) for 2–3 hours. The solution should become clear as the starting material is consumed.
-
Workup: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with toluene (2x) to remove traces of acid.
-
Result: The resulting yellow solid is 4-chloro-7-methoxy-6-nitroquinazoline , a highly reactive electrophile ready for SNAr coupling.[1] Store under inert gas; moisture sensitive.
Applications in Drug Discovery (The "Hub" Concept)
This molecule acts as a divergent point. The C4 position accepts the aniline "tail" (determining kinase selectivity), while the C6 nitro group is reduced to an amine to attach the "warhead" (e.g., acrylamide for covalent inhibition).
Workflow Visualization
Figure 2: Divergent synthesis workflow from the core scaffold to major drug classes.
Analytical Characterization
To ensure the integrity of the scaffold before proceeding to costly coupling steps, verify the following spectral signatures.
¹H NMR (400 MHz, DMSO-d₆):
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
|---|---|---|---|---|
| 12.67 | Singlet (br) | 1H | NH (N3) | Confirms lactam tautomer (4-one form).[1] |
| 8.50 | Singlet | 1H | H-5 | Highly deshielded due to ortho-nitro group.[1] |
| 8.24 | Singlet | 1H | H-2 | Characteristic quinazoline C2 proton.[1] |
| 7.40 | Singlet | 1H | H-8 | Shielded relative to H-5 due to ortho-methoxy.[1] |
| 4.10 | Singlet | 3H | -OCH₃ | Strong singlet, confirms 7-methoxy integrity.[1][3] |
Mass Spectrometry (ESI):
-
Calculated [M+H]⁺: 222.05
-
Observed: 222.1 (Positive mode) / 220.1 ([M-H]⁻ Negative mode).
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Nitro Compounds: While this specific intermediate is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 200°C.[1]
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture, as the 4-chloro derivative (if generated) hydrolyzes back to the 4-one rapidly.
References
-
BenchChem. this compound Structure and Properties. Retrieved from
-
MDPI Molbank. Synthesis of Quinazolinone Derivatives via Nucleophilic Substitution. Available at
-
Google Patents. Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride (Erlotinib).[1] WO2007138613A2.[1][4] Available at
-
VulcanChem. Quinazolin-4-one Scaffolds in Medicinal Chemistry. Retrieved from
-
MySkinRecipes. Chemical Specifications and Applications of this compound. Retrieved from
Sources
- 1. CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline [rlavie.com]
- 2. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 3. This compound | 1012057-47-4 | Benchchem [benchchem.com]
- 4. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
7-methoxy-6-nitroquinazolin-4(3H)-one chemical properties
[1]
Executive Summary
This compound (CAS: 1012057-47-4) is a critical heterocyclic building block in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) .[1][2] Its structural core—a quinazolinone fused ring system—serves as the scaffold for blockbuster oncology drugs such as Gefitinib and Erlotinib .
This guide details the physicochemical profile, synthetic pathways, and downstream reactivity of this compound. It is designed to move beyond basic data, offering experimental context for researchers optimizing SNAr couplings and reduction sequences in drug development.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
The compound exists primarily in the lactam (NH-CO) tautomeric form in the solid state and in polar aprotic solvents (DMSO, DMF), though it is often chemically drawn or named as the lactim (N=C-OH) derivative (4-hydroxyquinazoline) in older literature.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1012057-47-4 |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| Appearance | Pale yellow to off-white powder |
| Melting Point | High (>250 °C); decomposition often observed before melting.[1][3][4][5] |
| Solubility | Soluble: DMSO, DMF, hot acetic acid.Insoluble: Water, diethyl ether, cold ethanol. |
| pKa | ~9.5 (amide NH), making it weakly acidic. |
Structural Characterization (NMR)
The proton NMR spectrum is distinct due to the deshielding effect of the nitro group at position 6 and the electron-donating methoxy group at position 7.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.67 (s, 1H, NH) – Broad singlet, exchangeable.
-
δ 8.50 (s, 1H, H-2) – Deshielded by adjacent ring nitrogens.
-
δ 8.24 (s, 1H, H-5) – Singlet, highly deshielded by the ortho-nitro group.
-
δ 7.40 (s, 1H, H-8) – Singlet, shielded by the ortho-methoxy group.
-
δ 4.10 (s, 3H, OCH₃) – Characteristic methoxy singlet.[2]
-
Tautomerism Visualization
The equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms dictates reactivity. Alkylation typically occurs at N3, while chlorination (with POCl₃) occurs at C4 via the lactim tautomer.
Figure 1: Tautomeric equilibrium. The lactim form is the reactive species for chlorination reactions.
Synthetic Pathways[1][2][5][6]
The synthesis of this compound is most efficiently achieved via electrophilic aromatic substitution (Nitration) of the 7-methoxyquinazolin-4(3H)-one precursor.[1]
Primary Route: Nitration
Mechanism: The methoxy group at C7 activates the C6 position (ortho-para direction), while the N3/C4 amide moiety deactivates the ring. The directing effect of the methoxy group dominates, exclusively yielding the 6-nitro isomer.
Protocol Overview:
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Conditions: 0°C addition, then heating to 80–100°C.
-
Workup: Quench into crushed ice; the product precipitates as a solid due to low aqueous solubility.
Figure 2: Nitration workflow.[1] The reaction is regioselective for the C6 position.
Reactivity & Functionalization[1]
This compound is rarely the final API; it is a scaffold.[1] Its value lies in two key transformations: Chlorination and Nitro-Reduction .[1]
A. Chlorination (Activation for SNAr)
To couple the quinazoline core with anilines (a standard feature of kinase inhibitors), the C4-carbonyl must be converted to a leaving group (chloride).
-
Reagent: Phosphorus Oxychloride (POCl₃).[6]
-
Catalyst: DMF (Vilsmeier-Haack type activation) or Diethylaniline.
-
Product: 4-Chloro-7-methoxy-6-nitroquinazoline.[1]
-
Critical Note: This intermediate is moisture-sensitive and hydrolyzes back to the starting material if exposed to wet air.
B. Nitro Reduction
The 6-nitro group is a "masked" amine. Once the C4 position is substituted (e.g., with a halo-aniline), the nitro group is reduced to an amine to allow for further derivatization (e.g., acrylamide attachment for covalent inhibitors).
-
Methods:
-
Fe / Acetic Acid: Robust, cheap, tolerates halogens.
-
H₂ / Pd-C: Clean, but may dehalogenate if C4-Cl is still present.[1]
-
SnCl₂: Standard laboratory scale.
-
Medicinal Chemistry Applications
This compound is the direct precursor to the "Gefitinib-like" scaffold.[1] The general structure-activity relationship (SAR) logic is:
-
C4-Position: ATP-binding pocket interaction (via aniline moiety).
-
C6-Position: Solubilizing group attachment (e.g., morpholine via the amine).
-
C7-Position: Methoxy group provides electron density and metabolic stability.
Figure 3: Derivatization pathway to EGFR inhibitors.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline
This step converts the stable quinazolinone into the reactive electrophile.[1]
-
Setup: Dry 250 mL round-bottom flask, reflux condenser, drying tube (CaCl₂).
-
Charge: Suspend This compound (1.0 eq) in POCl₃ (10.0 eq).
-
Catalyst: Add N,N-Diethylaniline (1.0 eq) cautiously.
-
Reaction: Heat to reflux (approx. 105°C) for 3–4 hours. The suspension should clear to a yellow/brown solution.
-
Workup (Hazardous):
-
Distill off excess POCl₃ under reduced pressure.
-
Dissolve residue in dry DCM.
-
Pour slowly into a stirred mixture of ice/saturated NaHCO₃ (Exothermic!).
-
Separate organic layer, dry over MgSO₄, and concentrate.[3]
-
-
Storage: Store under Argon at 4°C. Use immediately if possible.
Protocol B: SNAr Coupling (General)
-
Dissolve the crude chloro-intermediate in Isopropanol (IPA).
-
Add the desired aniline (1.1 eq).
-
Heat to reflux for 2 hours.
-
Cool to room temperature; the product usually precipitates as the HCl salt. Filter and wash with cold IPA.
References
-
BenchChem. this compound Chemical Properties and Spectral Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135547025, this compound. Retrieved from
-
Molecules (MDPI). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (Discusses chlorination and reduction strategies on similar scaffolds). Retrieved from
-
J&K Scientific. Safety Data Sheet (SDS) for CAS 1012057-47-4. Retrieved from
Sources
7-methoxy-6-nitroquinazolin-4(3H)-one CAS number 1012057-47-4
The following technical monograph provides an in-depth analysis of 7-methoxy-6-nitroquinazolin-4(3H)-one (CAS 1012057-47-4), a critical scaffold in the synthesis of next-generation covalent kinase inhibitors.[1]
Functional Scaffold for Irreversible EGFR/HER2 Kinase Inhibitors [1][2]
Executive Summary
This compound (CAS 1012057-47-4) is a high-value heterocyclic intermediate used primarily in the development of irreversible tyrosine kinase inhibitors (TKIs) .[1] Unlike first-generation inhibitors (e.g., Gefitinib) which rely on reversible binding, the 6-nitro functionality of this scaffold serves as a "masked" handle for the installation of electrophilic warheads (e.g., acrylamides) at the 6-position.[1] This structural motif is essential for targeting cysteine residues (e.g., Cys797 in EGFR) within the ATP-binding pocket, overcoming resistance mutations.
This guide details the synthesis, activation, and functionalization of this core, providing researchers with a validated roadmap for converting this static intermediate into bioactive pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 1012057-47-4 |
| IUPAC Name | This compound |
| Synonyms | 4-Hydroxy-7-methoxy-6-nitroquinazoline; 6-Nitro-7-methoxy-4(3H)-quinazolinone |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| Melting Point | 264–265 °C (Decomposes) |
| Key Functional Groups | C4-Carbonyl (Activation site), C6-Nitro (Reducible handle), C7-Methoxy (Solubilizing/Binding) |
Synthetic Utility & Mechanism
The strategic value of CAS 1012057-47-4 lies in its orthogonal reactivity .[1] The molecule possesses three distinct zones for chemical modification, allowing for the sequential construction of complex drugs.
-
Zone 1 (C4-Carbonyl): The lactam moiety is tautomerically stable but can be activated via chlorination (POCl₃/SOCl₂) to form a 4-chloroquinazoline.[1] This electrophilic center is susceptible to SNAr reactions with anilines (e.g., 3-chloro-4-fluoroaniline), establishing the "hinge-binding" domain of the inhibitor.[1]
-
Zone 2 (C6-Nitro): The nitro group is an electron-withdrawing group that facilitates the SNAr reaction at C4.[1] Post-coupling, it is reduced to an amine (-NH₂), which is then acylated with acryloyl chloride to create the Michael acceptor required for covalent inhibition.
-
Zone 3 (C7-Methoxy): This group typically remains static, positioning into the solvent-exposed region of the kinase pocket to improve solubility and metabolic stability.[1]
Mechanistic Workflow Visualization
The following diagram illustrates the transformation of the scaffold into a bioactive core.
Figure 1: Strategic Divergence of CAS 1012057-47-4 in Drug Synthesis.[1] The pathway highlights the transition from the nitro-scaffold to a covalent inhibitor.[1]
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Selective nitration of the 6-position of 7-methoxyquinazolin-4(3H)-one.[1] Context: The methoxy group at C7 is an ortho/para director.[1] However, the N3 nitrogen is protonated in strong acid, directing the electrophile to the 6-position (para to the methoxy, meta to the deactivated ring junction).
Reagents:
-
7-Methoxyquinazolin-4(3H)-one (1.0 eq)[1]
-
Fuming Nitric Acid (HNO₃, >90%) (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (Solvent)[1]
Procedure:
-
Dissolution: Charge a reactor with H₂SO₄ (5 vol) and cool to 0–5 °C. Slowly add 7-methoxyquinazolin-4(3H)-one, maintaining temperature <10 °C.
-
Nitration: Add fuming HNO₃ dropwise over 30 minutes. The reaction is exothermic; strict temperature control is vital to prevent over-nitration or ring oxidation.[1]
-
Reaction: Warm the mixture to ambient temperature (20–25 °C) and stir for 3–4 hours. Monitor by HPLC (Target retention time shift due to NO₂ polarity).
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.[1]
-
Isolation: Filter the solid. Wash the cake with water until the filtrate is neutral (pH 6–7). Wash with cold methanol (2 vol) to remove unreacted starting material.[1]
-
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Validation:
-
¹H NMR (DMSO-d₆): Look for the loss of the C6 proton signal and the downfield shift of the C5 proton (singlet ~8.5–8.8 ppm) due to the adjacent nitro group.[1]
Protocol B: Activation to 4-Chloro-7-methoxy-6-nitroquinazoline
Objective: Conversion of the C4-carbonyl to a leaving group (Chloride) for subsequent coupling.[1]
Reagents:
-
CAS 1012057-47-4 (1.0 eq)[1]
-
Phosphoryl Chloride (POCl₃) (5–10 vol)[1]
-
Diisopropylethylamine (DIPEA) (Cat.[1] 1.0 eq) - Note: Base catalyzes the reaction.[1][2]
Procedure:
-
Suspension: Suspend the nitro-quinazolinone in neat POCl₃ under inert atmosphere (N₂).
-
Catalysis: Add DIPEA dropwise.
-
Reflux: Heat the mixture to reflux (105 °C) for 2–4 hours. The suspension will clear as the starting material is converted to the soluble chloro-derivative.[1]
-
Work-up (Critical Safety): Cool to room temperature. Remove excess POCl₃ via rotary evaporation under reduced pressure.[1]
-
Neutralization: Dissolve the residue in DCM. Pour slowly into saturated NaHCO₃ solution at 0 °C. Caution: Vigorous gas evolution.
-
Extraction: Separate the organic layer, dry over MgSO₄, and concentrate.
-
Storage: The 4-chloro intermediate is moisture-sensitive.[1] Use immediately or store under Argon at -20 °C.
Quality Control & Impurity Profile
When characterizing CAS 1012057-47-4, specific impurities arising from the nitration step must be monitored.[1]
| Impurity Type | Origin | Detection Method | Limit (Drug Grade) |
| 8-Nitro isomer | Regioisomer formed during nitration | HPLC (C18, MeOH/H2O gradient) | < 0.5% |
| Dinitro species | Over-nitration (6,8-dinitro) | LC-MS | < 0.1% |
| Starting Material | Incomplete reaction | HPLC | < 0.5% |
| Hydrolysis Product | Reversion of 4-chloro (if testing downstream) | HPLC | N/A |
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (aromatic core) and 330 nm (nitro-conjugated system).[1]
Safety & Handling
-
Nitro Compounds: Although stable, nitro-quinazolines can be energetic.[1] Avoid heating dry solids above 200 °C.[1]
-
Sensitizer: Quinazoline intermediates are potent skin sensitizers.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]
-
POCl₃ Handling: Reacts violently with water.[1] All glassware must be oven-dried.[1] Quenching must be performed at low temperature.[1]
References
-
Synthesis and biological evaluation of quinazoline derivatives. Journal of Medicinal Chemistry. Detailed protocols on the nitration and reduction of quinazolinones for kinase inhibition.
-
Process for the preparation of 4-(substituted-anilino)-quinazoline derivatives. World Intellectual Property Organization (WO2004024703).[1] Describes the industrial scale-up of 7-methoxy-6-nitro-quinazolinone intermediates.
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. National Institutes of Health (PMC).[1] Discusses the structural activity relationship (SAR) of the 6-nitro and 6-amino scaffolds.
-
One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones. Heterocycles. Alternative synthetic routes for the quinazoline core.[1][3][4][5]
-
6-Nitro-7-tosylquinazolin-4(3H)-one Synthesis. MDPI. Demonstrates the reactivity of the 6-nitro-7-substituted core in nucleophilic substitutions.[1][4]
Sources
- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one [mdpi.com]
- 3. This compound | 1012057-47-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Mechanism of Action & Synthetic Utility: 7-Methoxy-6-nitroquinazolin-4(3H)-one
This guide provides an in-depth technical analysis of 7-methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4), a critical pharmacophore scaffold and synthetic intermediate in the development of 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib analogues).
Executive Summary
This compound is a "privileged structure" in medicinal chemistry, serving as the electronic and structural foundation for a major class of Epidermal Growth Factor Receptor (EGFR) inhibitors.
While often categorized broadly as a kinase inhibitor, its primary role is that of a high-value intermediate . It possesses the core quinazoline motif required for ATP-competitive binding but lacks the hydrophobic "tail" necessary for nanomolar potency. Its mechanism of action is dual-faceted:
-
Biological : It acts as a weak, ATP-competitive ligand at the kinase hinge region (intrinsic activity).
-
Synthetic (Primary) : It functions as an electrophilic scaffold where the 6-nitro group serves as a "masked" amine, enabling the precise installation of solubilizing side chains found in approved oncology drugs.
Chemical Identity & Structural Biology
Pharmacophore Analysis
The compound consists of a quinazolin-4(3H)-one bicyclic core with two critical substituents that dictate its reactivity and biological potential.[1]
| Feature | Chemical Moiety | Function (Biological & Synthetic) |
| Core Scaffold | Quinazolin-4(3H)-one | ATP Mimicry : The N1 and N3 positions mimic the adenine ring of ATP, allowing hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR). |
| C7 Position | Methoxy (-OCH₃) | Electronic Donor : Increases electron density on the benzene ring, stabilizing the core. In final drugs (e.g., Gefitinib), this group aids in fitting the solvent-exposed region of the binding pocket. |
| C6 Position | Nitro (-NO₂) | Electronic Acceptor / Masked Amine : Strongly electron-withdrawing.[1] It deactivates the ring towards oxidation but activates the C4 position for nucleophilic substitution. It is the precursor to the C6-amino group used for amide/urea coupling. |
| C4 Position | Carbonyl (C=O) | Reactive Center : In the intermediate, this exists as a keto-enol tautomer. It is the site of activation (via chlorination) to form the 4-anilino "head" group essential for hydrophobic pocket occupancy. |
Structural Diagram (DOT)
The following diagram illustrates the structural transition from this intermediate to a bioactive EGFR inhibitor.
Caption: Structural evolution from the 6-nitro intermediate to the active 4-anilinoquinazoline pharmacophore.
Mechanism of Action (Biological)
Although this compound is an intermediate, understanding its interaction with the target protein is crucial for fragment-based drug design.
Target Interaction: EGFR Tyrosine Kinase
The compound targets the intracellular tyrosine kinase domain of EGFR (ErbB1).[2]
-
Binding Mode : Reversible, ATP-competitive inhibition.
-
Hinge Binding : The quinazoline N1 acts as a hydrogen bond acceptor for the backbone amide of Met793 (in EGFR). The N3-H (in the 3H-one tautomer) or the C4-NH (in derived anilines) acts as a donor to the backbone carbonyl of Gln791 or Met793 .
-
Potency Limitation : The 6-nitro intermediate lacks the "tail" (e.g., morpholinopropoxy) that extends into the solvent channel and the "head" (aniline) that occupies the hydrophobic back-pocket. Consequently, its IC50 is typically in the micromolar (µM) range, whereas the final derived drugs achieve nanomolar (nM) potency.
Signaling Pathway Inhibition
When processed into its active forms (or at high concentrations), the scaffold inhibits the autophosphorylation of EGFR, blocking downstream cascades:
-
RAS-RAF-MEK-ERK : Prevents cell proliferation.
-
PI3K-AKT-mTOR : Prevents cell survival and anti-apoptosis signaling.
Caption: Mechanism of EGFR pathway blockade by quinazoline-based inhibitors derived from the scaffold.
Synthetic Mechanism & Experimental Protocols
For researchers, the utility of this compound lies in its transformation. The 6-nitro group is the strategic handle.
Key Synthetic Transformation (Protocol Validation)
To validate the scaffold's quality or utilize it for library generation, the following conversion is standard.
Objective : Conversion to 4-chloro-7-methoxy-6-nitroquinazoline (The "Activated" Scaffold).
| Step | Reagent | Conditions | Mechanism |
| 1. Chlorination | SOCl₂ (Thionyl Chloride) or POCl₃ | Reflux, cat. DMF | Nucleophilic Acyl Substitution : The carbonyl oxygen is activated, and the chloride acts as a nucleophile, converting the C=O to C-Cl. The 6-nitro group enhances the electrophilicity of C4. |
| 2. Coupling | 3-chloro-4-fluoroaniline | i-PrOH, 80°C | SNAr (Nucleophilic Aromatic Substitution) : The aniline attacks C4, displacing the chloride. This installs the "head" group responsible for hydrophobic interactions. |
| 3. Reduction | Fe/NH₄Cl or H₂/Pd-C | EtOH/H₂O or MeOH | Nitro Reduction : Converts 6-NO₂ to 6-NH₂. This restores electron density to the ring and provides a handle for the "tail" attachment (e.g., via acylation). |
Biological Assay Protocol: Kinase Inhibition (In Vitro)
To verify the activity of derivatives synthesized from this intermediate:
-
Assay Platform : FRET-based assay (e.g., LanthaScreen) or Radiometric (
P-ATP). -
Reagents : Recombinant EGFR kinase domain, Poly(Glu,Tyr) substrate, ATP (at
), Test Compound. -
Procedure :
-
Prepare 3-fold serial dilutions of the quinazoline derivative in DMSO.
-
Incubate kinase + compound for 15 mins (allows "Type I" binding equilibration).
-
Add ATP and substrate; incubate for 60 mins.
-
Measure phosphorylation signal.
-
-
Data Analysis : Fit dose-response curves to the Hill equation to determine IC50.
-
Self-Validation Check: A valid EGFR inhibitor (e.g., Gefitinib) must show IC50 < 50 nM. The 6-nitro intermediate itself may show IC50 > 10 µM.
-
Quantitative Data Summary
Comparison of the intermediate vs. the final drug derived from it (Gefitinib context).
| Property | This compound | Gefitinib (Derived Drug) |
| Role | Synthetic Intermediate | Active Pharmaceutical Ingredient |
| EGFR IC50 | > 10,000 nM (Weak) | 0.4 - 0.8 nM (Potent) |
| Binding Site | Hinge Region (Weak H-bonds) | Hinge + Hydrophobic Pocket + Solvent Channel |
| Solubility | Low (Planar stack) | Moderate (Morpholine solubilizer) |
| Key Substituent | 6-Nitro (Electron withdrawing) | 6-Morpholinopropoxy (Solubilizing) |
References
-
BenchChem . This compound Structure and Properties. Retrieved from .
-
National Institutes of Health (NIH) - PMC . Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC3792285. Retrieved from .
-
MDPI Molecules . Quinazolinone Derivatives in Medicinal Chemistry: A Review. Retrieved from .
-
Sarex . 6-Nitro-7-chloro-4-hydroxy quinazoline (Intermediate of Afatinib). Retrieved from .
-
USP Reference Standards . Gefitinib Related Compound A (7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one). Retrieved from .
Sources
Biological Activity & Technical Profile: 7-Methoxy-6-nitroquinazolin-4(3H)-one
[1][2]
Executive Summary: The "Masked" Pharmacophore
This compound (CAS: 1012057-47-4) represents a high-value heterocyclic scaffold.[1][2] Unlike end-stage drugs, its primary "activity" is defined by its chemical latency —it acts as the essential precursor to 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib analogues).[1]
-
Direct Activity: Limited intrinsic kinase affinity due to the lack of a hinge-binding motif at C4.[1] However, the core exhibits low-level antimicrobial properties typical of nitro-quinazolinones.[1]
-
Synthetic Value: The 6-nitro group serves as a "masked" amine, allowing for late-stage diversification (e.g., acrylamide attachment for covalent inhibition).[1] The 7-methoxy group provides crucial electron-donating properties that tune the pKa of the quinazoline ring, enhancing the binding affinity of derived molecules in the ATP pocket of kinases.[1]
Structural Biology & SAR Logic
To understand the utility of this molecule, one must analyze it through the lens of Structure-Activity Relationships (SAR) for Tyrosine Kinase Inhibitors (TKIs).[1]
The 7-Methoxy Effect (Electronic Tuning)
The methoxy group at position 7 is not merely a spacer; it plays a pivotal electronic role.[1]
-
Electron Donation: Through resonance (+M effect), the oxygen lone pair increases electron density on the pyrimidine ring.[1] This modulates the basicity of N1, which is the key hydrogen-bond acceptor for the kinase hinge region (typically Met793 in EGFR).[1]
-
Solubility: It aids in lipophilicity modulation (logP), balancing membrane permeability with aqueous solubility.[1]
The 6-Nitro "Warhead" Precursor
The nitro group is strategically placed at the "solvent-exposed" region of the ATP binding pocket.[1]
-
Inactivity to Activity: In its nitro form, the molecule cannot form the critical hydrogen bonds required for high-affinity binding.[1]
-
Reduction Strategy: Upon reduction to 6-amino , this position becomes the attachment point for solubilizing tails (e.g., morpholine in Gefitinib) or electrophilic warheads (e.g., acrylamides in Afatinib) that target Cys797 for covalent inhibition.[1]
Visualization: The Pharmacophore Transformation
The following diagram illustrates how the inactive nitro-scaffold transforms into a potent inhibitor.
Caption: Transformation of the 6-nitro scaffold into a bioactive kinase inhibitor, highlighting the strategic role of C6 and C7 substituents.
Experimental Protocols
These protocols are designed for researchers synthesizing this scaffold or using it to generate libraries of bioactive compounds.[1]
Protocol A: Synthesis of the Core Scaffold
Objective: Cyclization of anthranilic acid derivative to form the quinazolinone ring.[1]
-
Reagents: 2-Amino-4-methoxy-5-nitrobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq) or Trimethyl orthoformate.
-
Solvent: 2-Methoxyethanol (for high boiling point).
-
Procedure:
-
Suspend the benzoic acid derivative in 2-methoxyethanol.[1]
-
Add formamidine acetate.[1]
-
Reflux at 125°C for 12–18 hours.[1] Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool the reaction mixture to room temperature. The product usually precipitates.[1]
-
Purification: Filter the solid, wash with cold ethanol and diethyl ether.
-
Yield Check: Expect a pale yellow/brown solid.[1] Yields typically range 75–85%.[1]
-
Protocol B: Activation and Functionalization (The "Switch")
Objective: Converting the inactive 4-oxo group into a reactive 4-chloro species for drug synthesis.[1]
-
Reagents: this compound (1.0 eq), Thionyl Chloride (
) or (excess), catalytic DMF. -
Safety Note: This reaction generates HCl and
gas.[1] Use a scrubber.[1] -
Procedure:
-
Suspend the quinazolinone in
(approx. 5–10 mL per gram).[1] -
Add 2–3 drops of dry DMF (catalyst).[1]
-
Reflux for 3–5 hours until the solution becomes clear (indicates consumption of starting material).
-
Evaporation: Remove excess
under reduced pressure strictly anhydrously. -
Result: 4-Chloro-7-methoxy-6-nitroquinazoline (highly reactive intermediate).[1] Do not store; use immediately.
-
Protocol C: Biological Evaluation (Kinase Assay Context)
If evaluating the derived compounds, use a FRET-based kinase assay (e.g., LanthaScreen).[1]
Synthesis & Reaction Pathway
The following diagram details the chemical lineage from the starting anthranilic acid to the versatile chloro-intermediate.[1]
Caption: Step-wise synthesis from anthranilic acid precursors to the reactive 4-chloro intermediate.
References
-
Synthesis of Quinazolinone Scaffolds
-
EGFR Inhibitor Mechanism (Gefitinib Analogues)
-
Chemical Properties & Safety
-
Antimicrobial Activity of Nitro-Quinazolinones
Sources
- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1012057-47-4 | Benchchem [benchchem.com]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
A Technical Guide to 7-Methoxy-6-nitroquinazolin-4(3H)-one as a Kinase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, serving as the foundational structure for several FDA-approved anticancer drugs.[1] This guide focuses on a specific derivative, 7-methoxy-6-nitroquinazolin-4(3H)-one, providing a comprehensive technical overview of its synthesis, mechanism of action, and its potential as a targeted kinase inhibitor. We delve into the causality behind experimental designs, from initial biochemical assays to complex cell-based validation, offering field-proven insights for its evaluation. Detailed protocols and data interpretation frameworks are provided to empower research scientists in their exploration of this and related compounds in drug discovery pipelines.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The quinazoline core has proven to be a "privileged scaffold" for developing inhibitors that target the ATP-binding site of various kinases, most notably receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3] Marketed drugs such as Gefitinib and Erlotinib validate the clinical utility of this chemical class.[4]
This compound is a specific derivative that has been studied for its potential as an anticancer agent, acting primarily as an inhibitor of RTKs like HER-2 and EGFR.[5] Its structure is also recognized as a key intermediate in the synthesis of more complex kinase inhibitors.[6] The strategic placement of the methoxy group at position 7 and a nitro group at position 6 modifies the electronic and steric properties of the core, influencing its binding affinity and selectivity for target kinases.[5] This guide will explore the technical considerations for characterizing its inhibitory potential.
Synthesis and Characterization
The synthesis of this compound is a critical first step in its evaluation. A common and reliable method involves the direct nitration of the 7-methoxyquinazolin-4(3H)-one precursor.[5]
Rationale for Synthetic Route: This route is chosen for its efficiency and the commercial availability of the starting material. The strong electron-donating effect of the methoxy group directs the electrophilic nitration to the adjacent C6 position.
Protocol 1: Synthesis via Nitration
-
Reaction Setup: In a round-bottom flask, dissolve 7-methoxyquinazolin-4(3H)-one in concentrated sulfuric acid (H₂SO₄) under cooling in an ice bath.
-
Nitration: Add fuming nitric acid (HNO₃) dropwise to the solution while maintaining a low temperature to control the exothermic reaction.[5]
-
Reaction Monitoring: Allow the mixture to stir and warm to the specified temperature (e.g., 373 K) for a designated period (e.g., 1-6 hours).[5] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the acidic solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold water to remove residual acid. Recrystallization from a suitable solvent, such as acetic acid or ethanol, is performed to achieve high purity.[5]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biochemical Evaluation: In Vitro Kinase Inhibition
The first critical test for any potential inhibitor is to determine its direct effect on the enzymatic activity of purified target kinases. This is typically achieved through in vitro kinase assays.[7]
Causality in Assay Selection: The choice of assay format depends on the required throughput, sensitivity, and the nature of the kinase. Luminescence-based assays, such as ADP-Glo™, are widely used in high-throughput screening (HTS) because they quantify kinase activity by measuring the amount of ADP produced, offering a universal method for any kinase.[8][9]
Workflow for Kinase Inhibition Profiling
Caption: Workflow for in vitro kinase inhibitor characterization.
Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., EGFR).
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
Prepare the kinase reaction buffer, recombinant kinase enzyme, and substrate/ATP solution according to the manufacturer's (e.g., Promega) recommendations.
-
-
Kinase Reaction:
-
Add a small volume of the diluted compound to the wells of a microplate.[10]
-
Add the kinase enzyme solution to each well and incubate briefly to allow the compound to bind.[10]
-
Initiate the kinase reaction by adding the substrate/ATP mixture.[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]
-
-
Signal Detection:
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Self-Validation: Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate the assay performance.[7]
-
Data Presentation: Kinase Selectivity Profile
To understand the specificity of the compound, it should be tested against a panel of kinases. The results are best summarized in a table.
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. EGFR) |
| EGFR | 50 | 1x |
| HER-2 | 150 | 3x |
| VEGFR2 | >10,000 | >200x |
| CDK2 | >10,000 | >200x |
| PI3Kα | >10,000 | >200x |
| (Note: Data is hypothetical for illustrative purposes.) |
Cellular Mechanism of Action
While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate cell membranes and inhibit the target in its native environment.[12]
Expert Insight: A common mechanism for quinazoline inhibitors is the disruption of downstream signaling cascades.[4] For an EGFR inhibitor, this means assessing the phosphorylation status of key pathway proteins like Akt and ERK.
The EGFR-PI3K-Akt Signaling Pathway
Dysregulation of the PI3K/Akt pathway is implicated in numerous cancers.[13] EGFR activation leads to the activation of PI3K, which in turn activates Akt, promoting cell survival and proliferation.[13][14] An effective inhibitor should block these downstream events.
Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway.
Protocol 3: Western Blot for Phospho-Akt Inhibition
This protocol determines if the compound inhibits EGFR signaling in a cancer cell line (e.g., A549, non-small cell lung cancer).
-
Cell Culture and Treatment:
-
Culture A549 cells to ~80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the EGFR pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Trustworthiness through Controls: The inclusion of total Akt and GAPDH antibodies is crucial. Total Akt ensures that observed changes in p-Akt are due to inhibition, not protein degradation. GAPDH confirms equal protein loading across all lanes, validating the results.
Conclusion and Future Directions
This compound represents a valuable chemical entity within the broader class of quinazoline-based kinase inhibitors.[5][6] Its documented activity against key oncogenic drivers like EGFR and HER-2 provides a strong rationale for further investigation.[5] The technical workflows and protocols detailed in this guide provide a robust framework for its comprehensive evaluation.
Future research should focus on expanding the kinase selectivity profile to identify potential off-target effects and opportunities for polypharmacology. Structure-activity relationship (SAR) studies, modifying the C4 and C6 positions, could lead to derivatives with enhanced potency and improved drug-like properties.[5] Ultimately, successful in vitro and cellular characterization, as outlined here, is the critical prerequisite for advancing this or any related compound into more complex preclinical models.
References
- Benchchem. (n.d.). This compound | 1012057-47-4.
- MySkinRecipes. (n.d.). This compound.
- Mohiuddin, I. S., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16 Suppl), Abstract nr 4040.
- Bhandari, S., et al. (2018). Potential Biological Activities of Thioquinazolinones: Recent Updates. Scholars Middle East Publishers.
- Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube.
- Chandregowda, V., et al. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. HETEROCYCLES, 71(1), 39-41.
- MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
- Google Patents. (n.d.). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.
- ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors.
- BMG LABTECH. (2020). Kinase assays.
- National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- PubMed Central. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- National Institutes of Health. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.
- Cell Signaling Technology. (2020). PI3K / Akt Signaling.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.
- National Institutes of Health. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
- Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
- MDPI. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer.
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7-Methoxy-6-nitroquinazolin-4(3H)-one: A Pivotal Intermediate in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
7-Methoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its quinazolinone core is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] Structurally, this compound features a methoxy group at the 7th position and a nitro group at the 6th position of the quinazolin-4(3H)-one framework.[2] While not typically a therapeutic agent in its own right, it serves as a critical intermediate in the synthesis of a variety of potent drug candidates, most notably kinase inhibitors for cancer therapy.[3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and the extensive biological activities of derivatives stemming from this versatile building block.
Chemical Properties and Synthesis
Molecular Formula: C₉H₇N₃O₄ Molecular Weight: 221.17 g/mol [3] Appearance: Typically a yellow solid.[4] Storage: Should be stored at room temperature in a sealed, dry container.[3]
The synthesis of this compound is well-documented, with the most common method involving the nitration of 7-methoxyquinazolin-4(3H)-one. This is often achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[5] An alternative approach involves the cyclization of 2-amino-4-methoxy-5-nitrobenzoic acid derivatives. The choice of synthetic route can be influenced by the desired scale and purity of the final product.
Detailed Synthetic Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one
A related and illustrative synthesis is that of 7-fluoro-6-nitroquinazolin-4(3H)-one, which can be adapted for the methoxy analog.
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
-
Acetic Acid (for recrystallization)
Procedure:
-
To a mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 7-fluoroquinazolin-4(3H)-one.
-
Heat the reaction mixture to 373 K (100 °C) for 1 hour.
-
After cooling, pour the reaction mixture onto ice-water to precipitate the crude product.
-
Collect the solid by filtration.
-
Recrystallize the crude product from acetic acid to yield pure 7-fluoro-6-nitroquinazolin-4(3H)-one.[5]
A similar procedure starting with 7-methoxyquinazolin-4(3H)-one would yield the title compound.
Role as a Pharmaceutical Intermediate
The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules.[3] The nitro group at the 6-position can be readily reduced to an amine, which then serves as a handle for further chemical modifications. This strategic placement allows for the introduction of various side chains and pharmacophores that can modulate the biological activity of the resulting derivatives.
Synthesis of Gefitinib Precursors
A prominent example of its application is in the synthesis of precursors to Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer treatment.[2] The synthesis involves the reduction of the nitro group to an amine, followed by further functionalization.
Biological Activities of Derivatives
While this compound itself is primarily an intermediate, its derivatives have demonstrated a wide spectrum of biological activities. The quinazolinone scaffold is a well-established pharmacophore, and modifications at the 6 and 7 positions, made possible by the reactivity of the nitro and methoxy groups, have led to the discovery of potent therapeutic agents.
Anticancer Activity
Derivatives of this compound are most renowned for their anticancer properties, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and HER2.[2] Overexpression of these kinases is a hallmark of many cancers, and their inhibition can lead to apoptosis of cancer cells and a reduction in tumor growth.[2][6]
The general mechanism of action for many quinazolinone-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing phosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[2]
Table 1: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolin-4(3H)-one derivative 2h | - | - | [7] |
| Quinazolin-4(3H)-one derivative 2i | - | - | [7] |
| Quinazolin-4(3H)-one derivative 3g | - | - | [7] |
| Quinazolin-4(3H)-one derivative 3h | - | - | [7] |
| Quinazolin-4(3H)-one derivative 3i | - | - | [7] |
Structure-Activity Relationship (SAR) for Anticancer Activity
SAR studies on 6-nitroquinazolines have provided valuable insights into the structural requirements for potent anticancer activity.
-
Substitution at C4: The introduction of anilino groups at the 4-position is a common strategy that often leads to potent EGFR and HER2 inhibitors. Modifications on this aniline ring can further tune the activity and selectivity.
-
Substitution at C7: The methoxy group at the 7-position is often retained or replaced with other small alkoxy groups. The presence of an unsubstituted piperazine ring at this position has also been shown to be important for inhibitory activity against TNF-α production and T-cell proliferation.[8]
-
The 6-Nitro Group: The electron-withdrawing nature of the nitro group at the 6-position can influence the overall electronic properties of the quinazolinone ring system, which can impact its binding to target proteins. Its reduction to an amine provides a crucial point for derivatization.
Anti-inflammatory Activity
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[2] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and cytokines. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) activity and reduce the production of inflammatory mediators like TNF-α and IL-1β through the NF-κB pathway.[9]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
A common in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation.
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS)
-
Test compounds
-
Standard drug (e.g., Dexamethasone)[9]
Procedure:
-
Prepare a solution of BSA in PBS.
-
Add the test compound at various concentrations to the BSA solution.
-
Incubate the mixture at a temperature that induces denaturation.
-
Measure the turbidity of the solutions using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation compared to a control without the test compound.
Antimicrobial Activity
Several studies have reported the antimicrobial activity of quinazolinone derivatives against a range of bacterial and fungal strains.[2] The presence of the quinazolinone core, often in combination with other heterocyclic moieties introduced through derivatization, is thought to be responsible for this activity. For example, 6-nitro-3(H)-quinazolin-4-one has shown notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[10]
Table 2: Antimicrobial Activity of a Related Quinazolinone Derivative
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 2-(amino)quinazolin-4(3H)-one derivative 6l | S. aureus ATCC25923 | 1.0 | [11] |
| 2-(amino)quinazolin-4(3H)-one derivative 6l | S. aureus USA300 JE2 | 0.6 | [11] |
MIC: Minimum Inhibitory Concentration
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways. As many of these derivatives are designed as kinase inhibitors, their primary impact is on phosphorylation cascades that regulate cell growth, proliferation, and survival.
EGFR/HER2 Signaling Pathway
The Epidermal Growth factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) are key members of the receptor tyrosine kinase family. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways. In many cancers, these pathways are constitutively active, leading to uncontrolled cell proliferation. Quinazolinone-based inhibitors block this process at its inception by preventing the initial autophosphorylation step.
Caption: Inhibition of EGFR/HER2 signaling by a quinazolinone derivative.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing novel kinase inhibitors derived from this compound typically follows a structured workflow.
Caption: A typical workflow for the development of kinase inhibitors.
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry. While its own biological activity is not extensively reported, its strategic functionalization serves as a gateway to a vast chemical space of potent and selective therapeutic agents. The derivatives of this compound have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents, with a particularly profound impact on the development of kinase inhibitors for oncology. The ease of its synthesis and the versatility of its chemical handles ensure that this compound will remain a valuable tool for researchers and drug development professionals in the ongoing quest for novel and more effective medicines.
References
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- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Electronic Tuning of Quinazolinone Scaffolds: The Functional Divergence of Methoxy and Nitro Substituents
Executive Summary: The Push-Pull Paradigm
In the optimization of quinazolin-4(3H)-one scaffolds, the strategic installation of methoxy (-OMe) and nitro (-NO2) groups represents more than simple steric filling; it is a deliberate exercise in electronic tuning. As a privileged structure in medicinal chemistry—forming the core of drugs ranging from the sedative methaqualone to the anticancer agent idelalisib—the quinazolinone ring's reactivity and binding affinity are dictated by the electron density of the fused benzene ring (positions 5, 6, 7, and 8).
This guide delineates the mechanistic divergence between the Methoxy Group (The Donor/Anchor) and the Nitro Group (The Acceptor/Warhead) . We will explore how these substituents differentially modulate pKa, solubility, metabolic stability, and target engagement, providing a roadmap for rational drug design.
Electronic & Steric Landscape
The quinazolinone core acts as a signal transducer for electronic effects. The placement of substituents at C6 and C7 is particularly critical due to their conjugation with the N1 and N3 atoms of the pyrimidinone ring.
The Methoxy Group (-OMe): The Stabilizing Donor
-
Electronic Effect: Exhibits a strong mesomeric donation (+M) that overrides its inductive withdrawal (-I). This increases electron density on the aromatic ring and the pyrimidinone nitrogens.
-
Pharmacological Role:
-
H-Bond Acceptance: The oxygen atom serves as a critical hydrogen bond acceptor, often engaging water networks or specific residues (e.g., Cys797 in EGFR) in the ATP-binding pocket.
-
Solubility: While lipophilic, the dipole moment improves aqueous solubility compared to a methyl group or hydrogen.
-
Conformation: At C6/C7, it forces a planar conformation with the ring, minimizing steric clash with the binding pocket "ceiling."
-
The Nitro Group (-NO2): The Reactive Acceptor
-
Electronic Effect: Exhibits strong inductive (-I) and mesomeric (-M) withdrawal. It significantly depletes electron density from the ring, increasing the acidity of the N3-H (if unsubstituted) and making the C2 position more susceptible to nucleophilic attack.
-
Pharmacological Role:
-
Redox Activation: In antimicrobial applications, the nitro group acts as a "warhead," undergoing enzymatic reduction to form cytotoxic nitro-radical anions.
-
pKa Modulation: By lowering the pKa of the scaffold, it alters the ionization state at physiological pH, affecting membrane permeability.
-
Comparative Electronic Map (Graphviz)
The following diagram visualizes the opposing electronic pressures exerted by these groups on the quinazolinone core.
Caption: Divergent electronic impacts: Methoxy groups enrich electron density facilitating binding, while Nitro groups deplete it to drive reactivity.
Structure-Activity Relationship (SAR) Data
The following table synthesizes SAR trends observed in kinase inhibitors (anticancer) and antimicrobial agents.
| Feature | Methoxy (-OMe) Analogues | Nitro (-NO2) Analogues | Mechanistic Rationale |
| Primary Indication | Kinase Inhibitors (e.g., EGFR, VEGFR) | Antimicrobial / Hypoxic Tumors | OMe mimics ATP adenine; NO2 requires bioreduction. |
| Electronic State | Electron Rich (Nucleophilic Ring) | Electron Deficient (Electrophilic Ring) | +M vs -M effects dictate ring reactivity. |
| Metabolic Fate | Phase I: O-Demethylation (CYP450) | Phase I: Nitroreduction (Nitroreductase) | OMe |
| Solubility (logP) | Moderate improvement (Polar surface area) | Low impact (often decreases solubility) | Ether oxygen engages water; Nitro is bulky/planar. |
| Toxicity Risk | Low (unless quinone-imine formation) | High (Mutagenicity/Ames Positive) | Nitro-radicals damage DNA non-specifically. |
Synthetic Methodologies: The "Senior Scientist" Protocol
Synthesizing mixed analogues requires careful sequencing. The nitro group is sensitive to reduction, while the methoxy group is sensitive to strong Lewis acids (e.g., BBr3). The Niementowski Quinazoline Synthesis (modified) is the most robust route for generating 6-nitro-7-methoxyquinazolin-4(3H)-one.
Protocol: Synthesis of 6-Nitro-7-Methoxyquinazolin-4(3H)-one
Reagents:
-
2-Amino-5-methoxy-4-nitrobenzoic acid (Starting Material)
-
Formamide (Solvent & Reagent)
-
Ammonium Acetate (Catalyst)
Step-by-Step Workflow:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-methoxy-4-nitrobenzoic acid (10 mmol) in formamide (30 mL).
-
Catalysis: Add ammonium acetate (15 mmol). Note: While formamide can act alone, ammonium acetate buffers the reaction and accelerates cyclization.
-
Cyclization: Heat the mixture to 140–150 °C for 6–8 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (acid) will disappear; the product is less polar.
-
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Pour the dark solution into crushed ice (100 g) with vigorous stirring.
-
The quinazolinone will precipitate as a solid.
-
-
Purification: Filter the precipitate, wash copiously with water (to remove formamide), and then cold ethanol. Recrystallize from DMF/Ethanol if necessary.
Synthetic Pathway Diagram (Graphviz)
Caption: Modified Niementowski synthesis for installing mutually exclusive electronic groups.
ADMET & Toxicology: The Metabolic Divergence
Understanding the metabolic fate of these groups is non-negotiable for drug candidates.
The Nitro "Trap"
Nitro-containing drugs (e.g., metronidazole) are often "structural alerts" in drug discovery.
-
Mechanism: Nitroreductases (bacterial or hepatic) reduce the -NO2 group to a nitroso (-NO), hydroxylamine (-NHOH), and finally amine (-NH2).
-
Risk: The hydroxylamine intermediate is highly reactive and can alkylate DNA, leading to mutagenicity (positive Ames test).
-
Mitigation: Steric hindrance around the nitro group or lowering the reduction potential can mitigate this, but it remains a liability.
The Methoxy "Handle"
Methoxy groups are generally safer but determine half-life (
-
Mechanism: CYP450 enzymes (specifically CYP2D6 and CYP3A4) perform O-demethylation.
-
Outcome: This exposes a phenolic hydroxyl group, which is rapidly glucuronidated and excreted.
-
Strategy: Deuteration of the methoxy group (-OCD3) is a modern strategy to slow this metabolic step (Kinetic Isotope Effect).
Metabolic Pathway Diagram (Graphviz)
Caption: Divergent metabolic fates: Methoxy leads to clearance; Nitro risks genotoxicity via radical intermediates.
References
-
Al-Omary, F. A. M., et al. (2019). Quinazolinone derivatives as potential anticancer agents: Synthesis and action mechanisms.[1][2][3] European Journal of Medicinal Chemistry.
-
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters.
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.
-
Nepali, K., et al. (2019).[4] Nitro group-containing drugs: A double-edged sword in drug discovery. European Journal of Medicinal Chemistry.
-
Connolly, D. J., et al. (2005). Synthesis of quinazolinones via the Niementowski reaction. Journal of Organic Chemistry.
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preliminary investigation of quinazolinone derivatives
Initiating Search Strategy
I'm now starting with some focused Google searches to get the lay of the land on quinazolinone derivatives. I'm prioritizing their synthesis, biological activities, and analytical techniques to build a solid foundation. This information will then feed into an in-depth analysis of the data I've gathered.
Analyzing Search Results
I've moved on to analyzing the Google search results. The goal is to isolate key aspects: common synthetic routes, diverse pharmacological effects (anticancer, antimicrobial), and standard characterization methods (spectroscopy, chromatography). I'm structuring the technical guide to first introduce quinazolinone's medicinal significance, followed by synthesis strategies, screening methodologies, and characterization. I'm also identifying the critical mechanistic claims and protocols that require citations. I'm building reliable reference URLs.
Planning Guide's Structure
I'm now integrating information from my search, which starts by introducing the medicinal significance of quinazolinones, followed by synthesis, screening, and characterization. I'm focusing on reliable references and creating a cohesive narrative. I'm validating protocols and ensuring clarity.
I'm making a synthetic scheme with Graphviz and starting a screening workflow diagram. I'm preparing a biological activity table.
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one
Introduction: The Strategic Importance of Quinazolinones and the Advent of Microwave Synthesis
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system are integral to the development of therapeutics ranging from anticancer agents to anti-inflammatory and antimicrobial drugs.[1] Notably, 7-methoxy-6-nitroquinazolin-4(3H)-one is a key intermediate in the synthesis of potent kinase inhibitors, such as gefitinib, which target critical cell signaling pathways implicated in cancer proliferation.[1]
Traditionally, the synthesis of quinazolinones via methods like the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, required prolonged reaction times at high temperatures.[2][3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a greener and more efficient alternative.[4] Microwave irradiation provides rapid, uniform heating of the reaction mixture, leading to dramatic rate enhancements, higher yields, and often cleaner product profiles compared to conventional heating methods.[2][5] This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound, detailing the underlying principles, a robust protocol, and validation techniques for researchers and professionals in drug development.
The Niementowski Reaction: A Mechanistic Overview
The synthesis of this compound from 2-amino-4-methoxy-5-nitrobenzoic acid and formamide proceeds via the Niementowski reaction.[2][3] Formamide serves a dual role as both a reactant, providing the C2 carbon and N3 nitrogen of the quinazolinone ring, and as a high-boiling, polar solvent that efficiently absorbs microwave energy.[6][7]
The reaction mechanism can be conceptualized in the following stages:
-
Initial Amidation: The amino group of 2-amino-4-methoxy-5-nitrobenzoic acid nucleophilically attacks the carbonyl carbon of formamide.
-
Intermediate Formation: This is followed by the elimination of water to form an N-formyl intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the N-formyl group then attacks the carboxylic acid moiety.
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization yield the stable this compound.
Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barriers of the condensation and cyclization steps.[8] The direct interaction of microwaves with the polar molecules in the reaction mixture ensures rapid and homogenous heating, minimizing the formation of byproducts often associated with conventional high-temperature methods.[8]
Experimental Workflow and Protocol
The following workflow outlines the key stages of the microwave-assisted synthesis and subsequent purification of this compound.
Caption: A streamlined workflow for the microwave-assisted synthesis of this compound.
Detailed Synthesis Protocol
Materials and Equipment:
-
2-amino-4-methoxy-5-nitrobenzoic acid
-
Formamide (reagent grade)
-
Deionized water
-
Ethanol (for recrystallization)
-
Dedicated microwave reactor for organic synthesis with temperature and pressure sensors[9]
-
Microwave process vials (10 mL) with stir bars[9]
-
Standard laboratory glassware (beakers, flasks, Buchner funnel)
-
Filtration apparatus
-
Magnetic stirrer and hotplate
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Formamide is a teratogen; handle with extreme care.
-
Microwave synthesis can generate high pressures. Use only dedicated microwave reactors with appropriate safety features.[9][10] Do not use a domestic microwave oven.[10]
-
Reactions involving nitro-containing compounds can be energetic. Start with small-scale reactions to assess the reaction kinetics.[10]
-
Allow the reaction vessel to cool completely before opening.[9]
Procedure:
-
Reagent Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-amino-4-methoxy-5-nitrobenzoic acid (e.g., 1.0 mmol, 212.16 mg) and an excess of formamide (e.g., 5 mL). The large excess of formamide acts as both the solvent and a reactant.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 150 °C for 10-20 minutes. The microwave power should be adjusted by the instrument to maintain the set temperature (a typical power setting might be around 60 W).[2] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Reaction Work-up: After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 50 °C) before carefully opening it.[9]
-
Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water (e.g., 50 mL). A yellow precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with deionized water and a small amount of cold ethanol to remove residual formamide and other impurities.
-
Purification: For higher purity, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain this compound as a yellow solid.
Data Presentation and Product Validation
A successful synthesis should be validated by comparing the yield and analytical data with established values.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Typical) |
| Reaction Time | 2-8 hours[7] | 10-20 minutes[2] |
| Temperature | 130-160 °C[7] | 150 °C[2] |
| Yield | 60-96%[7] | >80% |
| Solvent | Formamide (excess) | Formamide (excess) |
| Work-up | Precipitation in water | Precipitation in water |
Characterization Data for this compound:
-
Appearance: Yellow solid
-
Molecular Formula: C₉H₇N₃O₄
-
Molecular Weight: 221.17 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.67 (s, 1H, NH), 8.50 (s, 1H), 8.24 (s, 1H), 7.40 (s, 1H), 4.10 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): Expected signals for the quinazolinone core, methoxy, and nitro-substituted aromatic carbons.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₉H₈N₃O₄⁺: 222.0515; found: consistent with the calculated value.
The provided NMR data is indicative of the successful formation of the target compound. The singlet at 12.67 ppm corresponds to the N-H proton of the quinazolinone ring. The three singlets in the aromatic region are consistent with the substitution pattern of the benzene ring. The singlet at 4.10 ppm confirms the presence of the methoxy group.
Mechanism of Microwave Heating
The efficiency of microwave-assisted synthesis stems from its unique heating mechanism, which is fundamentally different from conventional conductive heating.
Caption: A comparison of microwave and conventional heating mechanisms.
Microwave energy interacts with polar molecules (like formamide) and ionic species in the reaction mixture through two primary mechanisms:
-
Dipolar Polarization: Polar molecules attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation leads to intense intermolecular friction, which generates heat.
-
Ionic Conduction: If ions are present, they will migrate in the direction of the electric field. The rapid oscillation of the field causes rapid movement of ions, and the resulting collisions generate heat.
This direct energy transfer to the bulk of the reaction mixture results in rapid and uniform heating, avoiding the "wall effects" seen in conventional heating where the reaction vessel is heated first, and the heat is then slowly transferred to the solution.[11] This leads to a more controlled and efficient reaction environment.
Conclusion
The microwave-assisted Niementowski reaction is a superior method for the synthesis of this compound. It offers significant advantages in terms of reaction time, yield, and energy efficiency, aligning with the principles of green chemistry. The protocol described herein is robust, reproducible, and readily adaptable for the synthesis of other quinazolinone derivatives. By understanding the underlying principles of the reaction mechanism and the advantages of microwave heating, researchers and drug development professionals can effectively leverage this technology to accelerate their discovery and development pipelines.
References
- Benchchem. (n.d.). This compound | 1012057-47-4. Retrieved from a relevant chemical supplier website.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 743. [Link]
-
Dabiri, M., Tisseh, Z., & Bazgir, A. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Journal of Heterocyclic Chemistry, 44(4), 857-860. [Link]
- Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Benchchem. (n.d.). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Retrieved from a relevant chemical supplier website.
-
MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), m1942. [Link]
- ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
- AWS. (n.d.). S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101).
- ResearchGate. (n.d.). Decomposition of formamide assisted by microwaves, a tool for synthesis of nitrogen-containing heterocycles.
- ResearchGate. (n.d.). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.
- PubChem. (n.d.). 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one.
- Benchchem. (n.d.). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Retrieved from a relevant chemical supplier website.
- Li, P., et al. (2007). A highly accelerated Niementowski synthesis of quinazolin-4(3H)-one using a microwave heating protocol as a key step for the construction of Iressa. Tetrahedron Letters, 48(24), 4289-4292.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Benchchem. (n.d.). This compound | 1012057-47-4. Retrieved from a relevant chemical supplier website.
-
Acta Crystallographica Section E: Structure Reports Online. (2008). 7-Nitroquinazolin-4(3H)-one. E64(4), o427. [Link]
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Wikipedia. (n.d.). Niementowski quinoline synthesis.
- Arkivoc. (2008). Synthesis of Thioxoquinazolin-4(3H)
- ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Organic Syntheses. (n.d.). Microwave-assisted organic synthesis procedure.
- BS Publications. (n.d.). Microwave Assisted Organic Synthesis.
-
RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13, 33749-33777. [Link]
- International Journal of Research in Pharmacy and Allied Science. (2023).
-
MDPI. (2025). N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2025(1), m1958. [Link]
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- 4. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: High-Purity Isolation and Crystallization of 7-Methoxy-6-nitroquinazolin-4(3H)-one: A Protocol for Pharmaceutical Intermediate Development
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
7-Methoxy-6-nitroquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of several targeted kinase inhibitors, including gefitinib, a crucial therapeutic agent in oncology.[1][2] The purity of this intermediate is paramount, as it directly impacts the yield, impurity profile, and overall efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-proven guide for the robust purification and crystallization of crude this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, offering a self-validating workflow that ensures high-purity, crystalline material suitable for downstream applications. We detail an optimized column chromatography protocol for initial purification, followed by a systematic approach to recrystallization for final polishing and crystal formation.
Introduction and Scientific Principles
The synthesis of this compound is most commonly achieved through the nitration of 7-methoxyquinazolin-4(3H)-one, typically using a mixture of fuming nitric acid and sulfuric acid.[1] While effective, this synthesis route invariably generates a spectrum of impurities that must be meticulously removed.
Common Impurities and Their Implications:
-
Unreacted Starting Material: 7-methoxyquinazolin-4(3H)-one.
-
Regioisomers: Isomers with the nitro group at undesired positions.
-
Acidic Byproducts: Residual nitrating acids and potential nitrophenolic compounds formed from side reactions.[3]
-
Amorphous Product: Non-crystalline solid with trapped solvents and impurities.
These impurities can interfere with subsequent synthetic steps and introduce contaminants into the final drug product. Therefore, a multi-step purification strategy is not merely recommended but essential. This guide employs a two-stage approach:
-
Flash Column Chromatography: To separate the target molecule from structurally distinct impurities based on differential polarity.
-
Recrystallization: To remove trace impurities and, critically, to isolate the product in a stable, crystalline form with high purity and defined morphology.
Integrated Purification and Crystallization Workflow
The logical flow from a crude, post-synthesis mixture to a highly pure, crystalline final product is a sequential process. Each step is designed to remove a specific class of impurities, with in-process controls to validate the outcome before proceeding.
Caption: Workflow from crude product to final crystalline solid.
Protocol 1: Purification by Flash Column Chromatography
This technique is the workhorse for separating the target compound from less polar starting materials and more polar byproducts. The choice of a silica gel stationary phase and a hexane/ethyl acetate mobile phase is standard for many quinazolinone derivatives.[4][5]
3.1. Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Flash Chromatography System or Glass Column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary Evaporator
3.2. Step-by-Step Methodology
-
TLC Analysis of Crude Material:
-
Dissolve a small sample of the crude product in DCM or a DCM/Methanol mixture.
-
Spot on a TLC plate and develop using a 1:1 Hex:EtOAc solvent system.
-
Visualize under UV light (254 nm). Identify the spot corresponding to the product and any impurities. This determines the separation feasibility and helps guide fraction collection.
-
-
Column Packing:
-
Prepare a silica gel slurry in n-Hexane.
-
Pour the slurry into the column and allow it to pack under gravity or low pressure, ensuring no air bubbles are trapped. The final packed bed should be level.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 5 g) in a minimal amount of DCM.
-
In a separate flask, add silica gel (approx. 10 g) and evaporate the solvent from the product solution onto the silica. This "dry loading" method prevents solvent-related band broadening and improves resolution.
-
Carefully add the dried, product-adsorbed silica onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-Hexane to wash out highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase. A suggested gradient is provided in Table 1.
-
Collect fractions (e.g., 20-30 mL each) and monitor them continuously by TLC using the 1:1 Hex:EtOAc system.
-
-
Product Isolation:
-
Identify the fractions containing only the pure product (single spot on TLC with the correct Rf value).
-
Combine these pure fractions.
-
Remove the solvent using a rotary evaporator to yield a purified, amorphous solid.
-
3.3. Rationale and Data Summary
The gradient elution is critical. Starting with a non-polar solvent ensures that compounds with low affinity for silica are washed off first. As polarity increases with the addition of ethyl acetate, the target compound begins to move down the column, separating it from impurities that have a stronger affinity for the silica.
| Parameter | Recommended System/Value | Rationale & Causality |
| Stationary Phase | Silica Gel (230-400 mesh) | The polar surface of silica effectively interacts with the polar functional groups (nitro, amide) of the quinazolinone, enabling separation based on polarity.[6] |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient | A gradient from ~20% to 70% EtOAc in Hex allows for a controlled elution, providing superior separation compared to an isocratic (constant composition) system. |
| Sample Loading | Dry Loading | Minimizes the initial band width of the sample, leading to sharper peaks and better resolution between closely eluting compounds. |
| Typical Rf Value | ~0.3 - 0.4 in 1:1 Hex:EtOAc | This Rf value indicates moderate polarity, ensuring the compound moves sufficiently off the baseline for good separation without eluting too quickly with the solvent front. |
Table 1: Optimized Parameters for Column Chromatography Purification.
Protocol 2: Crystallization for Final Purity and Form
Crystallization is a powerful purification technique that relies on differences in solubility. For an API intermediate, it is also the step that defines the solid-state properties (e.g., stability, flowability) of the material.
4.1. Materials and Equipment
-
Purified this compound (from Protocol 1)
-
Candidate Solvents (e.g., Acetic Acid, Ethanol, Ethyl Acetate, Acetone)
-
Erlenmeyer Flasks
-
Hot Plate with Stirring
-
Buchner Funnel and Filter Paper
-
Vacuum Oven
4.2. Step-by-Step Methodology
-
Solvent Screening (Crucial Step):
-
Place a small amount (e.g., 20-30 mg) of the purified solid into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube.
-
Observe solubility at room temperature. A good solvent will show poor solubility.
-
Gently heat the tubes that showed poor cold solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool slowly to room temperature. The best solvent will yield a high quantity of crystalline precipitate. Acetic acid and ethanol are excellent starting points.[1][7]
-
-
Recrystallization Procedure (Based on Screening):
-
Place the bulk purified solid into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (e.g., Acetic Acid) dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent , as this will reduce the final yield.
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the product to "crash out" as an amorphous powder rather than forming well-defined crystals.
-
Once at room temperature, you may place the flask in an ice bath to maximize precipitation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
4.3. Data Summary and Quality Control
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recommendation |
| Acetic Acid | Low | High | Good (Needles/Plates) | Primary Choice [1] |
| Ethanol | Low | Moderate-High | Good | Excellent Alternative[7][8] |
| Ethyl Acetate | Moderate | High | Variable | Good for co-solvent systems[4] |
| Water | Insoluble | Insoluble | N/A | Unsuitable (useful for washing) |
Table 2: Recrystallization Solvent Screening Guide.
Self-Validation/Trustworthiness:
-
Purity Check: The purity of the final crystalline product should be assessed by HPLC (>99.5%) and a sharp, defined melting point.
-
Identity Confirmation: The structure should be confirmed using 1H NMR, 13C NMR, and HRMS to ensure no degradation or transformation occurred during purification.[9]
References
- Google Patents. Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.
-
University of Washington Tacoma Digital Commons. 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Available from: [Link]
-
MedchemExpress.com. 4(3H)-Quinazolinone | Drug Intermediate. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
- Google Patents. Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available from: [Link]
-
HETEROCYCLES, Vol. 71, No. 1, 2007. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Available from: [Link]
-
MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Available from: [Link]
-
MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link]
-
National Center for Biotechnology Information. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Available from: [Link]
-
ResearchGate. Solvent free synthesis of some quinazolin-4(3H)-ones. Available from: [Link]
-
MDPI. Biological Treatment of Nitroaromatics in Wastewater. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]
-
Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available from: [Link]
-
MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
-
MDPI. 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Available from: [Link]
-
National Center for Biotechnology Information. 7-Nitroquinazolin-4(3H)-one. Available from: [Link]
-
ACS Publications. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Available from: [Link]
-
Oxford Academic. Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Available from: [Link]
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- 9. mdpi.com [mdpi.com]
Application Note & Protocols: The Strategic Use of 7-Methoxy-6-nitroquinazolin-4(3H)-one in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 7-methoxy-6-nitroquinazolin-4(3H)-one as a pivotal intermediate in the synthesis of targeted pharmaceutical agents. We will delve into its synthesis, physicochemical properties, and its strategic deployment in constructing the core of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), with a detailed focus on the synthetic pathway toward key precursors of drugs like Gefitinib. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles and supported by authoritative references.
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1][2] Its rigid, heterocyclic structure provides an ideal framework for orienting functional groups to interact with specific biological targets. In modern oncology, quinazoline derivatives are particularly prominent as inhibitors of protein kinases, which are critical enzymes in cellular signal transduction pathways.[3][4]
Overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR) is a key driver in the proliferation of various cancer types, especially non-small cell lung cancer (NSCLC).[4][5][6] Small-molecule EGFR-TKIs, such as Gefitinib and Erlotinib, function as ATP-competitive inhibitors, blocking the downstream signaling cascades that lead to cell growth and survival.[4][6] The intermediate, This compound , is a cornerstone building block for these first-generation EGFR inhibitors, offering a pre-functionalized core that streamlines their synthesis.[3][7] This guide will elucidate the practical, step-by-step transformation of this intermediate into advanced precursors for these life-saving therapeutics.
Physicochemical & Handling Profile
Proper characterization and handling of starting materials are fundamental to reproducible and successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1012057-47-4 | [7] |
| Molecular Formula | C₉H₇N₃O₄ | [7] |
| Molecular Weight | 221.17 g/mol | [7] |
| Appearance | Typically a yellow or off-white powder | [8] |
| Storage | Store at room temperature in a dry, sealed container | [7] |
Synthesis of the Core Intermediate
The most common and direct route to this compound involves the regioselective nitration of its precursor, 7-methoxyquinazolin-4(3H)-one.
Causality of Experimental Design: The nitration reaction requires the generation of the highly electrophilic nitronium ion (NO₂⁺). This is achieved by using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion, which then undergoes electrophilic aromatic substitution onto the quinazolinone ring. The electron-donating nature of the methoxy group at position 7 directs the substitution primarily to the adjacent, activated C6 position.
Protocol 3.1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 7-methoxyquinazolin-4(3H)-one (1.0 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. Stir until complete dissolution.
-
Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 equivalents) to a separate portion of chilled concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.[3]
-
Work-up & Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent such as acetic acid or ethanol to yield the pure this compound.[3]
Application Workflow: Synthesis of a Gefitinib Precursor
This section details the multi-step conversion of this compound into N⁴-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine , a late-stage intermediate in the synthesis of several kinase inhibitors.
Caption: Synthetic pathway from the core intermediate to an advanced precursor.
Step 1: Chlorination of the 4-Position
Mechanistic Rationale: The C4-carbonyl of the quinazolinone tautomerizes to a hydroxyl group (a lactam-lactim tautomerism). This hydroxyl is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive group. Chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl with a chlorine atom, an excellent leaving group, thereby activating the C4 position for the subsequent Nucleophilic Aromatic Substitution (SNAr) reaction.[5][9]
Protocol 4.1: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add this compound (1.0 eq.).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 volumes) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC.
-
Work-up & Isolation: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Cautiously quench the residue by pouring it onto a mixture of crushed ice and a base like sodium bicarbonate solution to neutralize the acidity.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purification: The crude 4-chloro-7-methoxy-6-nitroquinazoline can be purified by recrystallization or column chromatography if necessary.
Step 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
Mechanistic Rationale: This is the key bond-forming step to install the aniline moiety. The electron-withdrawing quinazoline ring system makes the C4 position highly electrophilic. The nitrogen atom of 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the C4 carbon and displacing the chloride ion to form the desired C-N bond.[10] This reaction builds the essential 4-anilinoquinazoline core responsible for binding to the ATP pocket of the EGFR kinase domain.[6]
Protocol 4.2: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or acetonitrile.
-
Reagent Addition: Add 3-chloro-4-fluoroaniline (1.0-1.2 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 4-8 hours. The product often precipitates out of the solution as the hydrochloride salt. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration. Wash the solid with the reaction solvent and then with diethyl ether.
-
Neutralization (if required): The isolated product may be the hydrochloride salt. To obtain the free base, suspend the solid in water and adjust the pH to 8-9 with a base (e.g., aqueous ammonia or sodium bicarbonate). Filter the resulting solid, wash with water, and dry under vacuum.
Step 3: Reduction of the Nitro Group
Mechanistic Rationale: The final transformation in this sequence is the reduction of the C6-nitro group to a primary amine. This amino group is crucial for two reasons: it can be a key pharmacophoric feature for hydrogen bonding in the kinase active site, or it serves as a chemical handle for introducing solubility-enhancing side chains, as is the case for Gefitinib.[11] A common and effective method is using a metal/acid system, such as iron powder in the presence of ammonium chloride, which acts as a mild proton source.[12]
Protocol 4.3: Synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
-
Reaction Setup: Suspend N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (1.0 eq.) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).[12]
-
Reagent Addition: Add ammonium chloride (1.0-1.5 eq.) and stir until dissolved. Then, add iron powder (3-5 eq.) portion-wise to control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.[12] The color of the reaction will typically change from yellow to a lighter shade. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up & Isolation: After the reaction is complete, cool the mixture and filter it through a pad of Celite® or diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.[12]
-
Precipitation: Combine the filtrates and reduce the volume under vacuum. The product can often be precipitated by adding water.[12]
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield the target diamine product with high purity.
Analytical and Quality Control
Rigorous analytical control is essential at each stage to ensure reaction completion, identify impurities, and confirm the structure of the intermediates.
| Parameter | Method | Purpose & Expected Observations |
| Reaction Monitoring | TLC | To track the consumption of starting materials and the formation of products. A change in Rf value will be observed at each step. |
| Purity Assessment | HPLC | To determine the purity of the isolated intermediates and final product, typically aiming for >98%. |
| Structural Confirmation | ¹H NMR, ¹³C NMR | To confirm the chemical structure. For example, in the final product, one would expect to see the disappearance of the nitro-group's influence and the appearance of signals for the -NH₂ protons (e.g., a broad singlet around 5.36 ppm in DMSO-d₆).[12] The aromatic protons will also show characteristic shifts. |
| Molecular Weight Verification | Mass Spec (MS/HRMS) | To confirm the correct molecular weight. For instance, the intermediate 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one shows an [M+H]⁺ ion at m/z 344.0700, confirming its elemental composition.[8] |
Mechanism of Action Context: EGFR Inhibition
The ultimate goal of this synthetic pathway is to produce molecules that can inhibit the EGFR signaling cascade. The 4-anilinoquinazoline core is designed to mimic ATP, the natural substrate for the kinase.
Caption: Competitive inhibition of the EGFR kinase ATP-binding site.
The inhibitor molecule occupies the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby blocking the signal for cell proliferation and survival.[6] The synthetic steps detailed in this guide are crucial for assembling this pharmacologically active core.
References
- Unknown. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
- Unknown. (n.d.). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.
- Unknown. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.
- Unknown. (n.d.). This compound | 1012057-47-4. Benchchem.
- Unknown. (n.d.). This compound. MySkinRecipes.
- Unknown. (n.d.). Process for the preparation of gefitinib. Google Patents.
- Unknown. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC - NIH.
- Unknown. (n.d.). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
- Unknown. (n.d.). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PMC - NIH.
- Unknown. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Unknown. (n.d.). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis.
- Unknown. (n.d.). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
- Unknown. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PMC - PubMed Central.
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- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 12. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
Application Note: 7-Methoxy-6-nitroquinazolin-4(3H)-one in Gefitinib Synthesis
This Application Note is designed for researchers and process chemists in the pharmaceutical field. It details the strategic application of 7-methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4) as a pivotal intermediate in the synthesis of Gefitinib (Iressa®).
While the "classic" industrial route to Gefitinib often introduces the morpholine side chain prior to ring closure, the utilization of the 6-nitro quinazoline core represents a versatile, convergent synthetic strategy. This route allows for late-stage diversification—enabling the synthesis of not only Gefitinib (via diazonium hydrolysis) but also related 6-acrylamido inhibitors like Afatinib from a common precursor.
Executive Summary
The compound This compound serves as a high-purity scaffold for constructing 4-anilinoquinazoline pharmacophores. Its 6-nitro group acts as a "masked" functionality that, upon activation and coupling at the C4 position, can be reduced to an amine. For Gefitinib synthesis, this amine is subsequently converted to a phenol and alkylated with the characteristic morpholine side chain. This protocol details the Chlorination , S_NAr Coupling , and Functional Group Interconversion steps required to bridge this intermediate to the final drug substance.
Strategic Advantages
-
Convergent Synthesis: Allows a common intermediate to serve multiple EGFR inhibitor pipelines (Gefitinib, Afatinib, Pelitinib).
-
Purity Control: The crystalline nature of the nitro-intermediate allows for efficient rejection of regioisomers (e.g., 8-nitro impurities) prior to expensive coupling steps.
-
Scalability: Compatible with standard batch reactor setups using readily available reagents (SOCl₂, Fe/NH₄Cl).
Chemical Pathway & Retrosynthesis
The transformation relies on the activation of the quinazolinone to a chloro-quinazoline, followed by nucleophilic aromatic substitution and functional group manipulation at the C6 position.
Reaction Scheme (Graphviz)
Caption: Synthetic workflow converting the 6-nitro scaffold to Gefitinib via chlorination, coupling, reduction, and late-stage etherification.
Detailed Experimental Protocols
Step 1: Chlorination (Activation)
This step converts the tautomeric hydroxy group (C4-OH) into a reactive chlorine atom (C4-Cl), activating the ring for nucleophilic attack.
-
Reagents: this compound (1.0 eq), Thionyl Chloride (SOCl₂, 10.0 eq), DMF (Catalytic, 0.1 eq).
-
Solvent: Neat SOCl₂ or Toluene.
-
Equipment: Round-bottom flask with reflux condenser and CaCl₂ drying tube (or N₂ line). Scrubber for HCl/SO₂ gases is mandatory .
Protocol:
-
Charge the reactor with This compound (e.g., 10.0 g).
-
Add Thionyl Chloride (50 mL) slowly under stirring. Caution: Exothermic.
-
Add catalytic DMF (0.5 mL). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
-
Heat to reflux (75–80°C) for 3–4 hours.
-
IPC (In-Process Control): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][3][4] The starting material peak should disappear.[5]
-
Cool to room temperature. Evaporate excess SOCl₂ under reduced pressure (rotary evaporator) to yield a yellow solid.
-
Azeotrope: Add Toluene (20 mL) and evaporate again to remove traces of SOCl₂.
-
Result: Crude 4-chloro-7-methoxy-6-nitroquinazoline . Use immediately in Step 2 due to moisture sensitivity.
Step 2: S_NAr Coupling
The activated chloride is displaced by the aniline pharmacophore.
-
Reagents: Crude 4-chloro intermediate (from Step 1), 3-Chloro-4-fluoroaniline (1.1 eq).
Protocol:
-
Suspend the crude chloride in Isopropanol (100 mL).
-
Add 3-Chloro-4-fluoroaniline (7.2 g, assuming 10g start).
-
Heat to reflux (82°C) for 2–3 hours. The product typically precipitates as the hydrochloride salt during the reaction.
-
Cool to 0–5°C and stir for 1 hour.
-
Filter the yellow/orange precipitate.
-
Wash the cake with cold Isopropanol (2 x 10 mL).
-
Neutralization (Optional but recommended): Suspend the salt in water/methanol and adjust pH to 8 with aqueous NaHCO₃ to obtain the free base. Filter and dry.[3][5][7]
-
Yield: Typically 85–90%.
-
Product: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.
Step 3: Nitro Reduction
Converting the C6-Nitro group to a C6-Amine.
-
Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (3:1).
Protocol:
-
Dissolve the nitro-intermediate (10.0 g) in Ethanol (150 mL) and Water (50 mL).[8][9]
-
Add Ammonium Chloride (7.7 g) and Iron Powder (8.0 g).
-
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
IPC: Monitor for the disappearance of the yellow nitro compound and appearance of the fluorescent blue amine spot on TLC.
-
Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.
-
Concentrate the filtrate.[3] Add water to precipitate the product.
-
Product: N-(3-chloro-4-fluorophenyl)-6-amino-7-methoxyquinazolin-4-amine.
Step 4: The "Bridge" – Hydroxylation & Etherification
Note: This is the divergence point. For Afatinib, one would acylate the amine. For Gefitinib, we must convert the amine to an ether.
A. Hydroxylation (Sandmeyer-type):
-
Dissolve the amine in H₂SO₄ (30%) at 0°C.
-
Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt. Stir for 30 min at 0°C.
-
Add the solution dropwise to a boiling solution of H₂SO₄/Water (100°C). The N₂ gas evolution indicates hydrolysis.
-
Cool and neutralize to pH 7 to precipitate the 6-hydroxy-7-methoxy intermediate.
B. Etherification (Gefitinib Assembly):
-
Dissolve the 6-hydroxy intermediate in DMF .
-
Add K₂CO₃ (3.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).
-
Heat to 80°C for 4–6 hours.
-
Quench with water, filter the solid, and recrystallize from Methanol/Water.
-
Final Product: Gefitinib .
Data Summary & Specifications
| Parameter | Specification / Result | Notes |
| Starting Material | This compound | Purity >98% required |
| Step 1 Yield | >95% (Crude) | Moisture sensitive intermediate |
| Step 2 Yield | 85–92% | Precipitates as HCl salt |
| Step 3 Yield | 80–88% | Iron reduction is robust and cheap |
| Overall Yield | ~40–50% (to Amine) | Efficient route to the 6-amino core |
| Key Impurity | 4-Hydroxy-quinazoline (Hydrolysis) | Prevent by keeping Step 1 dry |
Troubleshooting & Optimization
-
Incomplete Chlorination: If the reaction stalls, add a fresh aliquot of DMF (catalyst). Ensure the SOCl₂ is not degraded (clear/yellow, not dark red).
-
Sticky Precipitate in Step 2: If the HCl salt oils out, seed the mixture with a pure crystal or switch solvent to Acetonitrile/Isopropanol mixture.
-
Iron Residues: If the filtrate in Step 3 turns brown/orange upon standing, iron removal was incomplete. Treat the solution with EDTA or perform a second filtration through activated carbon.
Safety & Compliance
-
Thionyl Chloride: Extremely corrosive.[10] Reacts violently with water releasing HCl and SO₂. Work in a fume hood.
-
Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the nitro-intermediate residues.
-
Waste Disposal: Iron waste (Step 3) is heavy metal waste. Filtrates contain fluorinated aromatics and must be incinerated according to local environmental regulations.
References
-
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents.[1][2][10][11] WO Patent 96/33980. Link
-
Chandregowda, V., et al. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. Heterocycles, 71(1), 39-48. Link
-
Knesl, P., et al. (2006). Improved synthesis of Gefitinib.[10] Molecules, 11(4), 286-297. Link
-
Maskrey, T. S., et al. (2018).[10] A New Synthesis of Gefitinib.[10] Synlett, 30(04), 471-476. Link
-
PubChem. (n.d.).[12] Gefitinib Compound Summary.[1][5][7][10][13] National Library of Medicine. Link
Sources
- 1. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 2. researchgate.net [researchgate.net]
- 3. US9168253B2 - Quinazoline compounds - Google Patents [patents.google.com]
- 4. CN102906086A - Quinazoline compounds - Google Patents [patents.google.com]
- 5. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 7. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 8. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 9. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine | C22H25ClFN4O3+ | CID 44629454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: GEFITINIB [orgspectroscopyint.blogspot.com]
Application Note: Strategic Derivatization of 7-Methoxy-6-nitroquinazolin-4(3H)-one for SAR Studies
This Application Note is structured as a modular technical guide for medicinal chemists and process scientists. It focuses on the strategic derivatization of 7-methoxy-6-nitroquinazolin-4(3H)-one , a "privileged scaffold" in kinase inhibitor discovery (specifically EGFR, HER2, and VEGFR pathways).
Executive Summary & Strategic Rationale
The quinazolin-4(3H)-one scaffold is the structural anchor for multiple FDA-approved tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib , and Afatinib . The specific starting material, This compound , offers a highly versatile "SAR (Structure-Activity Relationship) Engine" due to its orthogonal reactive centers:
-
C-4 Position (The Warhead): Can be activated to a chloride and substituted with anilines to target the ATP-binding pocket (hinge region).
-
C-6 Position (The Tail/Covalent Hook): The nitro group is a masked amine. Once reduced, it serves as an attachment point for solubilizing groups or Michael acceptors (acrylamides) for covalent cysteine targeting (e.g., Cys797 in EGFR).
-
C-7 Position (Physicochemical Tuning): The methoxy group can be demethylated to a phenol, allowing for etherification to modulate Lipophilicity (LogP) and solubility.
Visualizing the SAR Strategy
The following diagram illustrates the chemical logic flow for derivatizing this scaffold.
Figure 1: Modular derivatization pathway transforming the core scaffold into functional kinase inhibitors.
Detailed Experimental Protocols
Module A: C-4 Activation (Chlorination)
Objective: Convert the unreactive lactam (tautomer) into the reactive 4-chloroquinazoline intermediate. Mechanism: Nucleophilic attack of the enol oxygen on phosphorus, followed by displacement by chloride.
Reagents Table:
| Reagent | Equivalents | Role |
|---|---|---|
| Scaffold | 1.0 | Substrate |
| POCl₃ (Phosphoryl chloride) | 5.0 - 10.0 | Reagent & Solvent |
| DIPEA (Diisopropylethylamine) | 1.5 | Base Catalyst |
| Toluene | (Optional) | Co-solvent (if POCl₃ volume is reduced) |
Protocol:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (
). -
Addition: Charge the flask with this compound (1.0 eq). Add
(10 eq) carefully. Caution: POCl₃ is corrosive and reacts violently with water. -
Catalysis: Add DIPEA (1.5 eq) dropwise. The base facilitates the formation of the reactive phosphoryl intermediate.
-
Reaction: Heat the mixture to 105°C (Reflux) for 3–5 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar, baseline) should disappear, replaced by a less polar spot (Rf ~0.6-0.8).
-
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Quenching: Dissolve the residue in DCM and pour slowly onto crushed ice/saturated
with vigorous stirring. Exothermic! -
Extract with DCM (3x), dry over
, and concentrate.
-
-
Yield: The resulting yellow solid (4-chloro-7-methoxy-6-nitroquinazoline) is moisture-sensitive. Store under Argon or use immediately.
Module B: C-4 Substitution ( Coupling)
Objective: Install the "hinge-binding" motif (usually a halogenated aniline).[1]
Mechanism: Nucleophilic Aromatic Substitution (
Protocol:
-
Solvent Selection: Isopropanol (IPA) is the gold standard. It allows the product to precipitate out as the HCl salt, driving the reaction to completion.
-
Reaction: Suspend the 4-chloro intermediate (1.0 eq) in IPA (10 mL/g). Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).
-
Conditions: Heat to 80°C for 2–4 hours.
-
Isolation: Cool to room temperature. The product usually precipitates as a yellow/orange solid.
-
Purification: Filter the solid. Wash with cold IPA and diethyl ether.
-
Note: This isolates the hydrochloride salt. If the free base is required, partition between EtOAc and saturated
.
-
Module C: C-6 Nitro Reduction & Functionalization
Objective: Unmask the amine for further derivatization (e.g., creating covalent inhibitors).
Reduction Protocol (Fe/NH₄Cl Method - Chemoselective):
-
Setup: Dissolve the nitro-compound (from Module B) in Ethanol/Water (3:1).
-
Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Reflux at 80°C for 1–2 hours. The yellow suspension will turn dark/brown (iron oxides).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate to obtain the 6-amino derivative.
Derivatization (Acrylamide Formation - Covalent Inhibitor):
-
Cooling: Dissolve the 6-amino intermediate in dry THF/DMF at 0°C .
-
Acylation: Add DIPEA (2.0 eq) followed by dropwise addition of Acryloyl Chloride (1.1 eq).
-
Quench: Stir for 30 mins, then quench with water. This installs the Michael acceptor seen in drugs like Afatinib .
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, every intermediate must pass specific QC checkpoints.
| Intermediate | Diagnostic Signal (¹H NMR, DMSO-d₆) | Diagnostic Signal (LC-MS) |
| Starting Material | Singlet at ~8.1 ppm (H-2 proton) | [M+H]⁺ = 222.05 |
| 4-Chloro Intermediate | Downfield shift of H-2 and H-8 protons; Loss of NH signal. | [M+H]⁺ = 240.0 (Cl pattern) |
| 4-Anilino Product | Appearance of aniline aromatic protons (6.5–7.5 ppm). | [M+H]⁺ = Mass of Aniline + 203 |
| 6-Amino Product | Disappearance of Nitro group; Upfield shift of H-5 proton (shielding effect of NH₂). | [M+H]⁺ = Nitro mass - 30 |
Integrated Workflow Diagram
The following diagram details the operational workflow for the synthesis of a Gefitinib-analog library using this protocol.
Figure 2: Step-by-step experimental workflow for high-throughput synthesis.
References
-
Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911–1914. Link
-
Venkatesh, T., et al. (2007). "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride." Heterocycles, 71(1), 39-47.[2] Link
-
Tran, T. D., et al. (2020). "6-Nitro-7-tosylquinazolin-4(3H)-one."[3][4] Molbank, 2020(4), M1165. Link
-
Chandregowda, V., et al. (2009). "Synthesis and antiproliferative activity of novel 4-anilino-6-nitroquinazolines." European Journal of Medicinal Chemistry, 44(7), 3046-3055. Link
Sources
Cell-Based Assay Framework for Characterizing 7-Methoxy-6-nitroquinazolin-4(3H)-one
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
7-Methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4) represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple diverse biological targets. While often utilized as a key intermediate in the synthesis of 4-aminoquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib), the 6-nitro-7-methoxyquinazolinone core itself possesses intrinsic bioactivity that warrants rigorous evaluation.
Mechanistic Context:
-
Kinase Inhibition (EGFR/VEGFR): The quinazolinone core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of receptor tyrosine kinases (RTKs). The C6-nitro and C7-methoxy substitutions modulate electronic density and solubility, potentially affecting binding affinity.
-
PARP Inhibition: Structural similarities to PARP inhibitors (which often feature a nicotinamide mimic) suggest potential activity in DNA damage response pathways.
-
Hypoxic Selectivity: The nitro group can undergo enzymatic reduction in hypoxic tumor microenvironments, potentially acting as a bioreductive prodrug.
This guide outlines a tiered assay strategy to validate the biological profile of this compound, moving from phenotypic screening to mechanistic target validation.
Assay Strategy: The "Triad of Validation"
To ensure data integrity and actionable insights, we employ a three-pillar approach:
-
Phenotypic Anchoring: Determine the Cytotoxic Potency (IC50) and Selectivity Index (SI) across cancerous vs. normal cell lines.
-
Target Engagement: Validate the molecular mechanism via EGFR Phosphorylation Inhibition (Western Blot).
-
Functional Consequence: Assess the downstream cellular fate via Cell Cycle Arrest & Apoptosis (Flow Cytometry).
Visualization: Mechanism of Action & Assay Points
Figure 1: Proposed Mechanism of Action (MOA) for Quinazolinone Inhibitors. The compound competes with ATP for the EGFR binding site, blocking downstream Ras/Raf/MEK signaling.
Protocol 1: Cytotoxicity & Selectivity Profiling (CCK-8 Assay)
Objective: Establish the IC50 of the compound in target cancer lines (e.g., A549, HepG2) versus normal fibroblasts (BJ or HFF-1) to calculate the Selectivity Index (SI).
Why CCK-8? Unlike MTT, Cell Counting Kit-8 (WST-8) produces a water-soluble formazan dye, eliminating the solubilization step and reducing variability caused by pipetting errors.
Materials
-
Cell Lines: A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma), BJ (Normal Fibroblast).
-
Reagents: CCK-8 Solution, DMSO (vehicle).
-
Compound Stock: 10 mM in DMSO (Store at -20°C).
Step-by-Step Methodology
-
Seeding:
-
Seed cells in 96-well plates at optimized densities (e.g., A549:
cells/well; HepG2: cells/well). -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Controls: Vehicle Control (0.1% DMSO), Positive Control (Gefitinib or Doxorubicin), Blank (Media only).
-
Add 100 µL of treatment media to wells (Triplicate).
-
-
Incubation: Incubate for 48 to 72 hours .
-
Readout:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1–4 hours (monitor color development).
-
Measure Absorbance at 450 nm using a microplate reader.
-
Data Processing
Calculate % Cell Viability:
-
IC50 Determination: Use non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
-
Selectivity Index (SI):
. An indicates potential therapeutic window.
Protocol 2: Target Validation via Western Blot (EGFR Pathway)
Objective: Confirm if the compound inhibits the phosphorylation of EGFR (Tyr1068) and downstream ERK1/2, validating the kinase inhibitory mechanism.
Materials
-
Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-Total EGFR, Anti-p-ERK1/2, Anti-Total ERK1/2, Anti-
-Actin (Loading Control). -
Stimulant: EGF (Epidermal Growth Factor) to induce phosphorylation.
Step-by-Step Methodology
-
Starvation & Treatment:
-
Seed A549 cells in 6-well plates (
cells/well). Grow to 80% confluency. -
Serum Starve: Replace media with serum-free media for 12–16 hours (synchronizes cells and reduces basal phosphorylation).
-
Pre-treatment: Treat with the compound (at IC50 and 2x IC50 concentrations) for 2 hours .
-
-
Stimulation:
-
Add EGF (final concentration 50–100 ng/mL) for 15 minutes to stimulate the pathway.
-
-
Lysis:
-
Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Immunoblotting:
-
Separate proteins (20–30 µg) via SDS-PAGE.
-
Transfer to PVDF membrane.
-
Block with 5% BSA (Phospho-proteins) or Milk (Total proteins).
-
Incubate primaries overnight at 4°C.
-
Detect via Chemiluminescence (ECL).
-
Experimental Workflow Diagram
Figure 2: Western Blot workflow for assessing kinase inhibition. Critical step: Serum starvation ensures low basal phosphorylation.
Protocol 3: Mechanism of Cell Death (Annexin V/PI Flow Cytometry)
Objective: Distinguish between apoptosis (Programmed Cell Death) and necrosis. Quinazolinones typically induce apoptosis via the intrinsic mitochondrial pathway.
Materials
-
Kit: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.
-
Instrument: Flow Cytometer (e.g., BD FACSCanto or Accuri).
Step-by-Step Methodology
-
Treatment:
-
Treat cells with Vehicle, IC50, and 2x IC50 of the compound for 24 hours .
-
-
Harvesting:
-
Collect media (contains floating dead cells).
-
Trypsinize adherent cells (gentle trypsinization to avoid false positives).
-
Combine floating and adherent cells.
-
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend in 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate for 15 min at RT in the dark.
-
-
Analysis:
-
Q1 (Annexin- / PI+): Necrotic cells (or late apoptotic debris).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable cells.
-
Q4 (Annexin+ / PI-): Early Apoptosis.
-
Data Presentation & Analysis
Expected Results Summary Table
| Assay | Readout | Expected Outcome (Active Compound) |
| CCK-8 | OD450nm | Dose-dependent decrease in viability. IC50 < 10 µM is considered "Hit". |
| Western Blot | Band Density | Reduction in p-EGFR and p-ERK bands relative to Total EGFR/ERK. |
| Flow Cytometry | Fluorescence | Shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis). |
Statistical Analysis
-
Perform all assays in biological triplicates (
). -
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.
-
Significance threshold:
.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23624835, this compound. Retrieved January 29, 2026 from [Link]
-
Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry.[1][2] [Link]
-
Rao, S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Bioorganic Chemistry.[3] [Link]
-
Soliman, A. M., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line. International Journal of Molecular Sciences. [Link]
Sources
- 1. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 7-methoxy-6-nitroquinazolin-4(3H)-one in Cancer Cell Lines
Introduction: Unveiling the Potential of a Quinazoline Derivative
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous biologically active compounds.[1] Within this class, 7-methoxy-6-nitroquinazolin-4(3H)-one is an emerging molecule of interest for cancer research. It serves not only as a critical intermediate in the synthesis of potent kinase inhibitors but also exhibits intrinsic bioactivity worthy of investigation.[2] Structurally, it belongs to a family of compounds known to be effective inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and HER-2, which are frequently overexpressed or mutated in various cancers, driving tumor proliferation and survival.[3][4][5]
This guide provides a comprehensive framework for researchers to systematically evaluate the anti-cancer properties of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind the experimental workflow, ensuring that the generated data is robust, reproducible, and mechanistically insightful. The protocols detailed herein are designed as self-validating systems, incorporating necessary controls to build a compelling scientific narrative from initial cytotoxicity screening to specific molecular target validation.
Compound Profile and Mechanism of Action
Chemical Identity and Synthesis
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₇N₃O₄
-
Molecular Weight: 221.17 g/mol [2]
-
Core Structure: A quinazolinone core featuring a methoxy group (-OCH₃) at position 7 and a nitro group (-NO₂) at position 6.[3]
The typical synthesis route involves the nitration of a 7-methoxyquinazolin-4(3H)-one precursor. A common and effective method is the treatment of the precursor with a nitrating agent like fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) under controlled temperature conditions.[3]
Postulated Mechanism of Action: Inhibition of Tyrosine Kinase Signaling
This compound is hypothesized to function as an ATP-competitive inhibitor at the kinase domain of RTKs, primarily EGFR and HER-2.[3] By binding to the ATP pocket, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades crucial for cancer cell survival and proliferation.[3] One of the most critical pathways downstream of EGFR is the PI3K/Akt/mTOR pathway, which is aberrantly activated in a wide range of human cancers and plays a central role in cell growth, metabolism, and survival.[6][7] Inhibition of EGFR by the compound is expected to lead to a downstream suppression of this key survival pathway, ultimately inducing apoptosis and halting cell cycle progression.
Caption: Postulated signaling pathway and inhibition by the compound.
A Logical Framework for Experimental Evaluation
To comprehensively characterize the anti-cancer effects of this compound, a multi-step experimental approach is recommended. This workflow is designed to progress from a broad assessment of cytotoxicity to a detailed investigation of the underlying molecular mechanisms.
Caption: Recommended workflow for compound characterization.
Detailed Experimental Protocols
Important Preliminary Step: Compound Preparation Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in all experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., A2780 ovarian, MCF-7 breast)[8]
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
6-well cell culture plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[15] Flow cytometry can then be used to quantify the DNA content and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Materials:
-
6-well cell culture plates
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[17]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at IC50 concentration) for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software to model the resulting DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[16]
Protocol 4: Western Blotting for EGFR and Akt Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., total EGFR, phosphorylated EGFR, total Akt, phosphorylated Akt).[19]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe changes in phosphorylation. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[20]
-
Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19][21]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control to ensure equal protein loading across all lanes.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. Below is an example table for presenting IC50 values across different cell lines.
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) of this compound (48h) |
| A431 | Skin Carcinoma | Overexpressed | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Moderate Expression | Experimental Value |
| NCI-H460 | Lung Cancer | Wild-type | Experimental Value |
| Positive Control | e.g., Gefitinib |
Interpretation:
-
MTT Assay: A lower IC50 value indicates higher cytotoxic potency. Comparing IC50 values across cell lines with different EGFR expression levels can provide initial evidence for target-specific activity.
-
Apoptosis Assay: A significant increase in the Annexin V-positive/PI-negative population following treatment confirms the induction of early apoptosis.
-
Cell Cycle Analysis: Accumulation of cells in a specific phase (e.g., G1 or G2/M) suggests the compound induces cell cycle arrest at that checkpoint.
-
Western Blot: A decrease in the ratio of phosphorylated EGFR (p-EGFR) to total EGFR and phosphorylated Akt (p-Akt) to total Akt would provide strong evidence that the compound inhibits the intended signaling pathway.
References
-
Jampilek, J., & Kralova, K. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Retrieved from [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.
-
ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39. Retrieved from [Link]
-
MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Retrieved from [Link]
-
PubMed. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Retrieved from [Link]
-
Ezzat, H., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Retrieved from [Link]
-
Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Martini, M., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PubMed Central. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
StatPearls - NCBI. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
ResearchGate. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2023). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
VJOncology. (2025). Expanding the role of PI3K/AKT pathway inhibitors in oncology. Retrieved from [Link]
-
ResearchGate. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
Susan G. Komen®. (n.d.). PI3 Kinase and AKT Inhibitors for Metastatic Breast Cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Retrieved from [Link]
-
RSC Medicinal Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 1012057-47-4 | Benchchem [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe Handling, Storage, and Protocol Guide: 7-Methoxy-6-nitroquinazolin-4(3H)-one
Part 1: Introduction & Application Context
Scientific Utility
7-Methoxy-6-nitroquinazolin-4(3H)-one is a critical pharmacophore intermediate, primarily utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib (Iressa) .[1][2][3][4] Its structural integrity is paramount; the C6-nitro group serves as a masked amine, which, upon reduction, provides the nucleophilic handle necessary for coupling with anilines (e.g., 3-chloro-4-fluoroaniline).[1][2]
Operational Risk Profile
While often categorized as a standard organic intermediate, this compound presents specific challenges:
-
Tautomeric Equilibrium: Exists in equilibrium between the keto (3H-one) and enol (4-hydroxy) forms, influencing its solubility profile and reactivity with chlorinating agents (e.g., POCl₃).[2]
-
Fine Particulate Hazard: High melting point (>280°C) solids often form electrostatic dusts, posing inhalation risks and cross-contamination vectors in high-throughput screening (HTS) environments.[2]
-
Chemical Stability: The nitro group renders the ring electron-deficient, increasing susceptibility to nucleophilic attack at the C4 position, but also requiring protection from strong reducing environments during storage.[2]
Part 2: Physical & Chemical Characterization[1]
Table 1: Physicochemical Properties
| Property | Data | Operational Note |
| Molecular Formula | C₉H₇N₃O₄ | Nitrogen-rich heterocycle |
| Molecular Weight | 221.17 g/mol | -- |
| Appearance | Pale yellow to light brown powder | Darkening indicates potential photo-degradation or oxidation |
| Melting Point | > 280°C (dec.)[1][2][5][6][7] | Do not use melting point as sole purity check due to decomposition |
| Solubility | DMSO, DMF (High); Water (Low) | Use DMSO for stock solutions; avoid aqueous buffers for storage |
| pKa (Calculated) | ~7.5 (Amide/Phenol-like) | Weakly acidic due to the amide/imidic acid tautomerism |
| Hygroscopicity | Low to Moderate | Store with desiccant to prevent hydrolysis-induced aggregation |
Part 3: Hazard Identification & Safety Protocols
GHS Classification (Self-Classified based on Analogues)
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2]
-
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Matrix
Table 2: PPE Requirements by Operation
| Operation Scale | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Analytical (<100 mg) | Fume Hood (Face Velocity >0.5 m/s) | Nitrile (0.11 mm) | Safety Glasses w/ Side Shields | Lab Coat (Cotton/Poly) |
| Preparative (100 mg - 10 g) | Fume Hood + N95 (if open handling) | Double Nitrile or Neoprene | Chemical Splash Goggles | Lab Coat + Tyvek Sleeves |
| Bulk Transfer (>10 g) | PAPR or P100 Respirator | Nitrile (Inner) + Butyl (Outer) | Face Shield + Goggles | Tyvek Suit |
Part 4: Handling & Storage Protocols[1][2]
Protocol A: Safe Weighing & Transfer
Rationale: Static charge accumulation in quinazolinones can cause "fly-away" powder, leading to invisible surface contamination.[1][2]
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
-
Static Control: Use an ionizing bar or anti-static gun on the weigh boat and spatula.[2]
-
Transfer:
Protocol B: Storage & Stability Management
Rationale: Nitro-aromatics are generally stable but can degrade slowly under UV light or in the presence of moisture, affecting the yield of subsequent reduction steps.[1][2]
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Containment: Sealed polyethylene bag with a silica gel desiccant packet.
-
Environment:
-
Shelf-Life Check: Re-test purity by HPLC if stored >6 months. Look for the appearance of hydrolysis products (anthranilic acid derivatives).
Part 5: Emergency & Waste Procedures
Spill Response Workflow
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don nitrile gloves, goggles, and N95 respirator.[2]
-
Contain: Cover spill with a damp absorbent pad (to prevent dust).[2]
-
Clean: Wipe area with 10% acetone in water, followed by soap and water.[2]
-
Verify: Check for residual yellow staining.[2]
Waste Disposal
-
Solid Waste: Dispose of as hazardous organic waste (halogen-free).[2]
-
Liquid Waste: Collect in "Organic Non-Halogenated" solvent waste streams.[2]
-
Do NOT: Dispose of down the drain. Quinazoline derivatives can be ecotoxic (aquatic chronic hazards).[2]
Part 6: Visualized Workflows (Graphviz)[2]
Figure 1: Handling Risk Assessment & Control Logic
This flowchart guides the researcher through the decision-making process for safe handling based on the state and quantity of the material.[1][2]
Caption: Decision logic for selecting appropriate PPE and engineering controls based on physical state and scale.
Figure 2: Storage & Stability Protocol
This diagram illustrates the storage logic to ensure compound integrity over time.
Caption: Workflow for initial receipt, packaging, and long-term storage maintenance to prevent degradation.
References
-
National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 11235319, this compound. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: Quinazolinone derivatives hazard classification. Retrieved from [Link][2]
-
Chandregowda, V., et al. (2007).[2] Synthesis of Gefitinib and Erlotinib Hydrochloride. Heterocycles, 71(1), 39-48.[2][3] (Provides synthesis context and physical data).[2][3][5][8][9][10] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]
Sources
- 1. CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline [rlavie.com]
- 2. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 6. chemscene.com [chemscene.com]
- 7. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. thieme-connect.de [thieme-connect.de]
High-Fidelity Functionalization of 7-Methoxy-6-Nitroquinazolin-4(3H)-one via Nucleophilic Pathways
Executive Summary & Strategic Context
The scaffold 7-methoxy-6-nitroquinazolin-4(3H)-one is a critical intermediate in the synthesis of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors, including Gefitinib, Erlotinib, and Afatinib. Its chemical utility lies in the "push-pull" electronic character established by the electron-withdrawing 6-nitro group and the electron-donating 7-methoxy group.
For drug development professionals, mastering the nucleophilic substitution patterns of this molecule is essential for two reasons:
-
C4-Selectivity: The C4-carbonyl (lactam) is the primary site for activation and subsequent nucleophilic aromatic substitution (
) to install the pharmacophore-defining aniline tail. -
C7-Stability vs. Lability: The 7-methoxy group serves as a masked phenol. While resistant to direct displacement, it must often be selectively demethylated (a nucleophilic de-alkylation) to allow for solubilizing chain attachment.
This guide details the protocols for converting the inert C4-lactam into a reactive electrophile and executing high-yield substitutions, while managing the regiochemical stability of the 7-methoxy group.
Reaction Landscape & Mechanistic Logic[1]
The molecule presents two potential electrophilic sites, but their reactivity profiles are distinct. The 6-nitro group activates the ring, but the 7-methoxy group passivates the C7 position against direct
The Activation-Substitution Sequence
The "one" (lactam) form is tautomeric with the "ol" (lactim) form. Direct nucleophilic attack on the carbonyl is inefficient. The standard industry protocol involves a Deoxy-Chlorination (converting C-OH to C-Cl) followed by
-
Step 1 (Activation): Reaction with Thionyl Chloride (
) or Phosphoryl Chloride ( ) in the presence of DMF (Vilsmeier-Haack type activation). -
Step 2 (Substitution): Displacement of the resulting C4-chloride by an aniline nucleophile.
Pathway Visualization
Figure 1: The canonical activation and substitution pathway for quinazolinone functionalization.
Experimental Protocols
Protocol A: C4-Activation (Synthesis of 4-Chloro Derivative)
Objective: Convert the unreactive cyclic amide into the highly reactive 4-chloro-7-methoxy-6-nitroquinazoline. Criticality: Moisture sensitivity. The 4-chloro intermediate hydrolyzes back to the starting material if exposed to atmospheric moisture.
Reagents:
-
Starting Material: this compound (1.0 eq)
-
Thionyl Chloride (
): 10.0 eq (Solvent/Reagent) -
DMF: 0.1 eq (Catalyst)
Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or nitrogen inlet). -
Charging: Add this compound (5.0 g, 22.6 mmol) to the flask.
-
Activation: Add
(16.5 mL, ~226 mmol) followed by anhydrous DMF (0.2 mL). Caution: Gas evolution ( , ) will occur. -
Reflux: Heat the mixture to reflux (75–80°C) for 3–5 hours.
-
Checkpoint: The suspension should become a clear yellow/orange solution, indicating conversion to the soluble chloro-imidate.
-
-
Workup:
-
Distill off excess
under reduced pressure (rotary evaporator with a caustic trap). -
Azeotrope the residue twice with anhydrous toluene to remove traces of thionyl chloride.
-
-
Isolation: The residue is the crude 4-chloro-7-methoxy-6-nitroquinazoline hydrochloride. It is typically used immediately in the next step without purification to prevent hydrolysis.
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: Install the aniline pharmacophore (e.g., 3-chloro-4-fluoroaniline) at the C4 position.
Mechanism: Addition-Elimination (
Reagents:
-
Crude 4-chloro-7-methoxy-6-nitroquinazoline (from Protocol A)
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)
-
Solvent: Isopropanol (IPA) or Acetonitrile (ACN)
Procedure:
-
Dissolution: Suspend the crude chloro-intermediate in Isopropanol (50 mL per 5g scale).
-
Addition: Add 3-chloro-4-fluoroaniline (3.6 g, 24.8 mmol).
-
Reaction: Heat to reflux (82°C) for 2–4 hours.
-
Observation: The product often precipitates as the hydrochloride salt directly from the hot solution.
-
-
Workup:
-
Yield: Typical yields range from 85–95%. The product is the hydrochloride salt of the substituted quinazoline.
Data Summary Table: Optimization Parameters
| Parameter | Standard Condition | Alternative | Impact on Yield |
| Chlorinating Agent | |||
| Catalyst | DMF (cat.) | None | Reaction time increases significantly without DMF (Vilsmeier intermediate is crucial). |
| Isopropanol | DMF/DCM | Isopropanol allows product precipitation (self-purification). DMF requires aqueous workup. | |
| Base | None (Salt formation) | Using a base yields the free base but may increase side reactions. Salt isolation is purer. |
Advanced Consideration: The C7-Methoxy "Substitution"
While the user requested "nucleophilic substitution," it is vital to clarify that the 7-methoxy group is not typically displaced by nucleophiles (like amines) under the conditions described above. The bond strength of the aryl-oxygen bond is too high, even with 6-nitro activation.
However, the Demethylation of this group is a form of nucleophilic substitution where a nucleophile (e.g., iodide, methionine sulfide) attacks the methyl group, cleaving the O-C bond to reveal the phenol.
Protocol C: Nucleophilic Demethylation (Gefitinib Route)
-
Reagents: Methanesulfonic acid (solvent), L-Methionine (nucleophile).
-
Conditions: 7-methoxy-substrate + Methionine (excess) in
at 100°C. -
Mechanism: The thioether of methionine attacks the methyl group of the protonated ether, releasing the 7-hydroxy quinazoline.
Troubleshooting & Quality Control
Common Failure Modes
-
Hydrolysis of Intermediate: If the
yield is low, check the 4-chloro intermediate. If it was exposed to air, it reverted to the starting quinazolinone.-
Diagnostic: LCMS peak at M+1 (222) indicates starting material (Hydrolysis). Peak at M+1 (240/242) indicates Chloro intermediate.
-
-
Incomplete Activation: If the reaction mixture remains a suspension during chlorination, add more DMF (catalyst).
Decision Logic for Troubleshooting
Figure 2: Diagnostic workflow for low-yield scenarios.
References
-
Synthesis of Quinazoline Antitumor Agents.Journal of Medicinal Chemistry. Detailed protocols on the chlorination and substitution of 6-nitro-7-substituted quinazolinones.
- Context: Primary source for the /DMF activ
-
Process Development for Gefitinib.Organic Process Research & Development.
- Context: Validates the use of Methionine/MSA for C7 modific
-
Nucleophilic Substitution of 4-Chloroquinazolines.Tetrahedron Letters. Discusses the kinetics of aniline displacement on nitro-substituted quinazolines.
-
Context: Mechanistic insight into the activating effect of the 6-nitro group.[4]
-
(Note: While specific page numbers depend on the exact volume accessed, the journals listed above are the authoritative repositories for this specific chemistry class.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitration of Methoxy-Substituted Quinazolinones
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitrated quinazolinone derivatives. The introduction of a nitro group is a critical step in the synthesis of many biologically active molecules, but it presents unique challenges, especially on an electron-rich scaffold like a methoxy-substituted quinazolinone.[1] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues.
Part 1: Frequently Asked Questions (FAQs) - The Underlying Chemistry
This section addresses fundamental questions about the nitration of methoxy-substituted quinazolinones, focusing on the chemical principles that govern the reaction's outcome.
Q1: What is the primary challenge when nitrating a methoxy-substituted quinazolinone?
The core challenge lies in balancing opposing electronic effects. The methoxy group is a strong electron-donating group, which "activates" the benzene portion of the quinazolinone, making it highly susceptible to electrophilic attack.[2] However, the quinazolinone core contains basic nitrogen atoms that become protonated in the strongly acidic conditions of a typical nitration (e.g., HNO₃/H₂SO₄). This protonation deactivates the heterocyclic system, making it more resistant to nitration, similar to the behavior observed in quinolines.[3] You are therefore working in a narrow experimental window: conditions must be harsh enough to overcome the deactivation of the protonated ring but mild enough to prevent oxidation and decomposition of the highly activated, methoxy-bearing ring.
Q2: How does the position of the methoxy group affect the regioselectivity of nitration?
The final position of the nitro group is determined by a combination of the inherent reactivity of the quinazolinone nucleus and the directing effect of the methoxy substituent.
-
Inherent Reactivity: For unsubstituted 4(3H)-quinazolinones, electrophilic attack, such as nitration, preferentially occurs at the 6-position.[1][4]
-
Methoxy Directing Effect: As an ortho-para director, the methoxy group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it.
The outcome is a competition between these effects. For instance, a 7-methoxy-quinazolinone would be directed by the methoxy group to the 6- and 8-positions. Since the 6-position is already favored by the quinazolinone ring itself, it is often the major product. However, the formation of the 8-nitro isomer is also highly possible, potentially leading to mixtures that are difficult to separate.[4]
Q3: What is the mechanism of nitration in this context?
The reaction follows the classical electrophilic aromatic substitution (EAS) mechanism.[5][6]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8]
-
Electrophilic Attack: The π-electron system of the quinazolinone's benzene ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[5][7]
-
Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring and yielding the final product.
The diagram below illustrates this general mechanism.
Caption: General mechanism for electrophilic nitration of quinazolinones.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is structured to provide direct solutions to specific problems encountered during the experiment.
Q: My reaction is not proceeding to completion; I recover mostly starting material. What should I do?
A: This outcome suggests your reaction conditions are too mild to overcome the deactivating effect of the protonated quinazolinone nucleus.[3]
-
Plausible Cause: Insufficiently powerful nitrating agent or low temperature.
-
Recommended Solutions:
-
Temperature Increase: Cautiously increase the reaction temperature in 5-10°C increments. Maintain careful monitoring by Thin Layer Chromatography (TLC) to ensure the product is forming without significant decomposition.
-
Adjust Reagent Concentration: A slight increase in the concentration or equivalents of nitric acid can be effective.
-
Stronger Nitrating Agent: If the above fails, consider using fuming nitric acid in concentrated sulfuric acid. This is a more potent system but must be handled with extreme care at low temperatures.[1]
-
Increase Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Some nitrations can be slow, requiring several hours.
-
Q: My reaction has resulted in a dark, tarry mixture with very little desired product. What went wrong?
A: This is a classic sign of reaction conditions being too harsh, leading to oxidation and decomposition of your electron-rich starting material.[2]
-
Plausible Cause: Over-oxidation by the nitrating mixture, often exacerbated by poor temperature control.
-
Recommended Solutions:
-
Drastically Lower Temperature: Perform the reaction at 0°C or even -10°C. Use an ice-salt or dry ice/acetone bath for precise temperature control.
-
Slow, Controlled Addition: Add the nitrating agent (or the substrate to the nitrating mixture) dropwise via a syringe pump over a long period. This dissipates the heat of reaction and prevents localized temperature spikes.
-
Use Stoichiometric Reagents: Avoid using a large excess of nitric acid. Use a calculated amount (e.g., 1.05 to 1.2 equivalents) to minimize side reactions.
-
Consider a Milder Nitrating System: For particularly sensitive substrates, the standard mixed-acid system may be unsuitable. Consider alternatives like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent like sulfolane or acetonitrile.[9] These reagents are less oxidative.
-
Q: I've successfully nitrated my compound, but I have a mixture of regioisomers that are inseparable by column chromatography. How can I improve the regioselectivity?
A: Achieving high regioselectivity is often the most significant challenge. The formation of multiple isomers occurs when different positions on the ring have comparable reactivity.[4]
-
Plausible Cause: Competing directing effects from the methoxy group and the quinazolinone ring system.
-
Recommended Solutions:
-
Solvent Modification: Changing the solvent can alter the solvation of the reaction intermediate, sometimes favoring one isomer over another. Acetic acid is a common alternative to sulfuric acid as the main solvent medium.[10][11]
-
Steric Hindrance: Employing a bulkier nitrating reagent may favor substitution at the sterically less hindered position.
-
Shape-Selective Catalysis: The use of solid acid catalysts, such as zeolites, can promote regioselectivity. The defined pore structure of a zeolite can create a sterically constrained environment that favors the formation of a specific isomer, often the para-substituted product.[12]
-
Protecting Groups: While more synthetically intensive, temporarily protecting a site with a blocking group (e.g., a sulfonyl group) can direct the nitration to the desired position. The blocking group is then removed in a subsequent step.
-
The following workflow provides a visual guide to troubleshooting common nitration issues.
Caption: A decision-making workflow for troubleshooting nitration reactions.
Part 3: Optimized Experimental Protocols
The following protocols are starting points. They should be adapted based on the specific reactivity of your substrate and monitored closely.
Protocol 1: Standard Controlled Nitration with Mixed Acid
This protocol is suitable for moderately stable methoxy-substituted quinazolinones.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 mL per gram of substrate) to 0°C in an ice bath.
-
Substrate Addition: Slowly add the methoxy-substituted quinazolinone (1.0 eq) in small portions to the cold sulfuric acid, ensuring the temperature does not rise above 5-10°C. Stir until fully dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the dissolved substrate solution over 30-60 minutes, maintaining the internal temperature at 0°C.
-
Monitoring: Allow the reaction to stir at 0°C for 1-3 hours. Monitor the progress by TLC, taking small aliquots and quenching them in ice water before extraction and analysis.
-
Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol or ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Protocol 2: Mild Nitration for Sensitive Substrates
This protocol uses nitronium tetrafluoroborate, a non-oxidizing nitrating salt, for sensitive substrates prone to decomposition.
-
Preparation: Dissolve the methoxy-substituted quinazolinone (1.0 eq) in a suitable, dry, inert solvent (e.g., sulfolane, acetonitrile) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0°C.
-
Reagent Addition: Add nitronium tetrafluoroborate (NO₂BF₄) (1.05 eq) portion-wise over 15-20 minutes. NO₂BF₄ is moisture-sensitive and should be handled accordingly.
-
Reaction & Monitoring: Allow the reaction to stir at 0°C, gradually warming to room temperature over several hours. Monitor closely by TLC.
-
Workup: Quench the reaction by carefully adding it to ice water.
-
Isolation & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude material by column chromatography.
Part 4: Data Summary Table
The table below summarizes the key parameters and considerations for different nitrating systems.
| Nitrating System | Typical Conditions | Advantages | Disadvantages & Risks |
| Conc. HNO₃ / Conc. H₂SO₄ | -10°C to 25°C | Inexpensive, potent, widely used. | Highly corrosive and oxidative; risk of decomposition and over-nitration; requires strict temperature control.[5][13] |
| Fuming HNO₃ / Conc. H₂SO₄ | -10°C to 0°C | Very powerful, for highly deactivated rings. | Extremely harsh and dangerous; high risk of violent decomposition and runaway reactions.[1] |
| KNO₃ / Conc. H₂SO₄ | 0°C to 25°C | Milder than mixed acid, easier to handle. | Can be slower; may still cause oxidation. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | 0°C to RT in MeCN or Sulfolane | Non-oxidative, non-acidic conditions; good for sensitive substrates. | Expensive, moisture-sensitive, requires anhydrous conditions.[9] |
References
-
Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
-
International Journal of Artificial Intelligence. (n.d.). NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. inLIBRARY. [Link]
-
Al-Abdullah, E. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Kaur, R., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]
-
Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position? [Link]
-
Zhao, L. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
- Google Patents. (n.d.). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
-
Li, J., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PMC. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. [Link]
- Google Patents. (n.d.).
-
YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]
-
ResearchGate. (n.d.). Scheme 57: Attempted Nitration of 2-Methyl-4(3H)-quinazolinone. [Link]
-
ResearchGate. (n.d.). Nitration of 4(3H)-quinazolinone 39. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. [Link]
-
BORIS Portal. (n.d.). Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents. [Link]
-
Sharma, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
- Google Patents. (n.d.). CN101863844B - Synthetic method of 6,7-substituent-4-aniline quinazoline.
-
DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]
-
Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link]
-
Vione, D. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI. [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline - Google Patents [patents.google.com]
- 11. CN101863844B - Synthetic method of 6,7-substituent-4-aniline quinazoline - Google Patents [patents.google.com]
- 12. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 13. NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES | International Journal of Artificial Intelligence [inlibrary.uz]
overcoming solubility issues with 7-methoxy-6-nitroquinazolin-4(3H)-one
Ticket System: Solubility & Process Optimization Status: OPEN Agent: Senior Application Scientist[1]
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center for 7-methoxy-6-nitroquinazolin-4(3H)-one . If you are here, you are likely staring at a flask containing a stubborn yellow/tan solid that refuses to dissolve in methanol, ethanol, dichloromethane, or ethyl acetate.
Do not panic. This behavior is a feature, not a bug.[1]
This intermediate is a classic "brick dust" molecule.[1] Its insolubility stems from a high crystal lattice energy driven by:
-
Intermolecular Hydrogen Bonding: The N3-H acts as a donor to the C4=O acceptor of adjacent molecules, forming extremely stable centrosymmetric dimers [1].[1]
-
-
Stacking: The planar quinazoline core, enhanced by the electron-withdrawing nitro group at C6, facilitates strong stacking interactions.[1]
The following guide addresses the four most common "tickets" submitted by researchers working with this scaffold.
Ticket #001: "Nothing dissolves this solid. How do I transfer or react it?"
Issue: User cannot dissolve the solid for transfer or simple reactions. Resolution: Stop trying to dissolve it in standard organic solvents. Switch to Slurry Chemistry or Super-Solvents .
Solvent Capacity Table (Estimated at 25°C)
| Solvent | Solubility Rating | Application |
| Water | Insoluble | Washing inorganic salts.[1] |
| DCM / EtOAc | < 0.1 mg/mL | Extraction (useless for this solid).[1] |
| Methanol / Ethanol | Sparingly Soluble | Trituration (removing impurities).[1][2] |
| DMSO / DMF | Moderate (10-50 mg/mL) | Reactions, Recrystallization (with water). |
| Glacial Acetic Acid | Moderate (Hot) | Gold Standard for Recrystallization.[1] |
| TFA (Trifluoroacetic acid) | High (>100 mg/mL) | NMR, LCMS prep (breaks H-bonds). |
| POCl₃ / SOCl₂ | Reactive Solvent | Conversion to soluble 4-chloro derivative.[1] |
Pro-Tip: If you need to transfer the solid between flasks, do not try to dissolve it. Suspend it in Methanol or DCM, sonicate to create a fine dispersion, and transfer as a slurry.
Ticket #002: "My crude product is dirty. How do I purify without a column?"
Issue: The material is too insoluble for flash chromatography (it precipitates on the column head). Resolution: Use Recrystallization or Reprecipitation .[1] Chromatography is rarely necessary for this intermediate.[1]
Method A: The Acetic Acid Reflux (Recommended)
This method exploits the temperature-dependent solubility of quinazolinones in carboxylic acids [2].[1]
-
Suspend crude solid in Glacial Acetic Acid (10-15 volumes).
-
Heat to reflux (118°C). The solid should dissolve completely to form a clear dark-orange solution.[1]
-
Cool slowly to room temperature. The target compound will crystallize out.[1][3][4][5][6]
-
Filter and wash with cold ethanol (to remove acetic acid).
Method B: The DMF/Water Crash
Best for removing inorganic salts or very polar impurities.[1]
-
Dissolve crude solid in minimum hot DMF (100°C).
-
Filter while hot (removes elemental iron or inorganic salts from previous steps).
-
Add water dropwise to the hot filtrate until turbidity persists.
-
Cool to 0°C. The product precipitates as a fine powder.
Figure 1: Decision matrix for purification strategies. Avoid chromatography; utilize temperature-dependent solubility in polar aprotic or acidic solvents.[1]
Ticket #003: "The solid sits at the bottom of the flask during chlorination.[1] Is it reacting?"
Issue: When converting to 4-chloro-7-methoxy-6-nitroquinazoline (a key step for Gefitinib analogs), the starting material remains solid in POCl₃ or SOCl₂ [3]. Resolution: This is a Heterogeneous Reaction . It proceeds from the surface of the solid.[1]
The Protocol:
-
Setup: Suspend this compound in POCl₃ (5-10 equiv).
-
Catalyst: Add DMF (catalytic amount, 2-3 drops) .
-
Why: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
-
-
Heat: Reflux (105°C).
-
Observation: The reaction is complete when the solid disappears and the solution becomes clear/homogeneous.[1]
-
Note: The product (4-chloro derivative) is soluble in POCl₃.[1] If solid remains after 3 hours, add more catalyst or check reflux temperature.
-
Figure 2: The "Dissolution by Reaction" pathway.[1] The reaction drives the solubility; as the insoluble "one" converts to the soluble "chloro," the mixture clears.
Ticket #004: "I can't get a stable NMR lock / Peaks are broad."
Issue: The compound crashes out in the NMR tube or forms aggregates that broaden signals. Resolution: Break the Hydrogen Bonds.
Standard Prep:
-
Solvent: DMSO-d6.
-
Additive: If solubility is still poor, add 2-3 drops of TFA-d (Deuterated Trifluoroacetic acid) or standard TFA.[1]
-
Temperature: Run the NMR at 50°C (323 K) . This sharpens the peaks by increasing molecular tumbling and reducing aggregation.[1]
References
-
Crystal Structure & H-Bonding
-
Purification via Acetic Acid
-
Chlorination & Synthesis
-
MedChemExpress (MCE).[1] "Synthesis of Quinazoline Intermediates."
- Insight: Details the POCl3/DMF method for converting the insoluble 4-one to the soluble 4-chloro deriv
-
-
Synthesis of Analogs
Sources
- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 1012057-47-4 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability Assessment of 7-Methoxy-6-nitroquinazolin-4(3H)-one in DMSO
Compound Profile:
-
Name: 7-methoxy-6-nitroquinazolin-4(3H)-one
-
CAS: 1012057-47-4[1]
-
Molecular Weight: 221.17 g/mol [1]
-
Core Scaffold: Quinazolinone (Intermediate for EGFR kinase inhibitors like Gefitinib/Erlotinib analogs).
Introduction: The Stability Paradox
You are likely using DMSO (Dimethyl sulfoxide) because this compound exhibits poor aqueous solubility but dissolves readily in DMSO (≥ 100 mg/mL). However, this solvent choice introduces a "Stability Paradox": while DMSO solubilizes the compound, its physical properties—specifically hygroscopicity and freezing point—can actively drive the compound out of solution or facilitate degradation if mishandled.
This guide moves beyond generic advice to address the specific physicochemical vulnerabilities of the 6-nitro-quinazolinone scaffold.
Module 1: The Hygroscopicity Hazard (Water Uptake)
The Issue: Users frequently report "mysterious" loss of potency or precipitation in stock solutions stored at -20°C.
The Mechanism: DMSO is aggressively hygroscopic.[2][3] A 100% DMSO stock solution can absorb up to 33% water by weight from the atmosphere if left uncapped.
-
Solubility Crash: this compound is hydrophobic. As DMSO absorbs atmospheric water, the solvent's polarity index shifts, drastically reducing the compound's solubility limit.
-
Result: The compound forms micro-precipitates (often invisible to the naked eye) or large crystals. When you pipette from this "solution," you are actually dosing a much lower concentration than calculated.
Troubleshooting Guide: Precipitation
| Symptom | Diagnostic Question | Root Cause & Solution |
| Visible Crystals | Did you store the DMSO stock in a standard snap-cap tube? | Cause: Snap-caps are not air-tight; moisture entered.Fix: Redissolve by warming to 37°C + sonication. Transfer to a screw-cap vial with a PTFE/silicone septum. |
| Variable Potency | Do you freeze/thaw the same vial repeatedly? | Cause: Cryoconcentration. As DMSO freezes (18.5°C), pure solvent crystallizes first, forcing the compound into a super-concentrated liquid pocket where it precipitates irreversibly.Fix: Aliquot immediately after preparation. Single-use vials only. |
| Cloudiness on Dilution | Does the solution turn milky when added to aqueous buffer? | Cause: Rapid "Crash-out."Fix: Use an intermediate dilution step or slower addition with rapid vortexing. Ensure final DMSO concentration is <1% (or as tolerated). |
Module 2: Photochemical Instability (The Nitro Group)[5]
The Issue: The solution turns from pale yellow/white to deep orange or brown over time.
The Mechanism: The nitro group (-NO₂) at the C6 position, conjugated with the quinazolinone ring, creates a chromophore sensitive to UV and visible light (UVA/UVB).
-
Excitation: Light exposure excites the nitro group, leading to the generation of Reactive Oxygen Species (ROS) or direct photocleavage.
-
Degradation: Research on 6-nitro-quinazolinones indicates they can act as DNA photocleavers and undergo structural rearrangement under light exposure.
Protocol: The "Dark Box" Validation
Objective: Determine if your stock has photodegraded.
-
Prepare: Two vials of 10 mM stock in DMSO.
-
Stress: Wrap one vial in aluminum foil (Control). Leave the other on the benchtop under fluorescent light for 4 hours (Test).
-
Analyze: Dilute both to 50 µM in acetonitrile/water and run UV-Vis or HPLC.
-
Criteria:
-
Pass: Spectra/Peak Areas are identical (>98% match).
-
Fail: Test sample shows new peaks (degradation products) or a shift in
.
-
Module 3: Analytical Validation Workflows
Do not rely on visual inspection alone. Micro-precipitates can be suspended in viscous DMSO, appearing clear but failing in biological assays.
Workflow Visualization
Caption: Decision tree for handling DMSO stocks to prevent precipitation artifacts.
Standard Operating Procedure (SOP): Stability QC
Method: HPLC-UV or LC-MS (Recommended) Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge) Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes.
Acceptance Criteria:
-
Retention Time: Consistent with standard (approx. mid-gradient due to methoxy/nitro lipophilicity).
-
Mass Check:
or .-
Warning Signal: A mass shift of +16 (238) suggests oxidation. A shift of +18 (240) suggests hydrolysis of the lactam ring (rare in pure DMSO, common in basic aqueous conditions).
-
FAQ: Expert Troubleshooting
Q: Can I store the DMSO stock at 4°C (Refrigerator)? A: NO. DMSO freezes at 18.5°C. At 4°C, the solvent is solid. This triggers "freeze concentration," where the compound is excluded from the crystal lattice of the DMSO, concentrating in the remaining liquid micro-pockets until it crashes out. Always store liquid DMSO stocks at Room Temperature (short term, <2 weeks) or frozen at -20°C/-80°C (long term).
Q: My DMSO stock smells like "oysters" or sulfur. Is the compound bad? A: Not necessarily, but the solvent is degrading. Dimethyl sulfide (DMS) is a breakdown product of DMSO and has a strong sulfur/oyster smell. This indicates the DMSO is old or has been heated excessively. While the solvent is degrading, the compound might still be intact.[3] However, DMS is reactive. Recommendation: Evaporate the solvent and redissolve in fresh, anhydrous DMSO.
Q: How do I thaw the frozen stock properly? A: Do not just leave it on the bench.
-
Warm rapidly in a 37°C water bath (approx. 2-5 mins) until fully liquid.
-
Vortex immediately to remix any concentration gradients formed during freezing.
-
Spin down (centrifuge) to ensure no precipitate remains on the walls.
References
-
BenchChem. (n.d.). This compound Product Specifications. Retrieved from
-
Way, L., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. Photochemistry and Photobiology.[4][5] Retrieved from
- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.
- Cheng, X., et al. (2003). Assessment of the stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. (Grounding on hygroscopicity).
Sources
- 1. This compound [myskinrecipes.com]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges for 7-methoxy-6-nitroquinazolin-4(3H)-one
Topic: Purification & Handling of 7-methoxy-6-nitroquinazolin-4(3H)-one
Document ID: TS-QZN-06NO2-V2.1 Status: Active Target Audience: Medicinal Chemists, Process Development Scientists
Core Challenge: The "Brick Dust" Phenomenon
The Issue: this compound is notoriously insoluble in standard organic solvents (DCM, Ethyl Acetate, Diethyl Ether). It frequently behaves like "brick dust"—a high-melting solid that refuses to dissolve, complicating chromatography and recrystallization.
The Chemical Causality:
-
Intermolecular H-Bonding: The lactam moiety (N3-H and C4=O) creates a robust hydrogen-bonding network in the crystal lattice.
-
-Stacking: The electron-withdrawing nitro group at C6 and electron-donating methoxy group at C7 create a "push-pull" electronic system, enhancing planar
- stacking interactions, significantly increasing lattice energy.
Solubility Hierarchy & Solvent Selection
| Solvent System | Solubility Rating | Application | Risk Factor |
| Glacial Acetic Acid (AcOH) | ⭐⭐⭐⭐⭐ (Hot) | Primary Recrystallization | Moderate. Product crystallizes well upon cooling; impurities often stay in solution.[1] |
| DMF / DMSO | ⭐⭐⭐⭐⭐ (RT/Warm) | Reaction Solvent / Loading | High. High boiling points make removal difficult; risk of thermal decomposition >100°C. |
| Ethanol / Water (4:1) | ⭐⭐⭐ (Hot) | Slurry Wash | Low. Good for removing inorganic salts and highly polar precursors. |
| DCM / Methanol (9:1) | ⭐ (Warm) | TLC / HPLC Analysis | N/A. Only suitable for analytical dilution, not preparative work. |
Validated Purification Protocols
Protocol A: The "Gold Standard" Recrystallization (Acetic Acid)
Best for: Removing regioisomers and unreacted anthranilic acid derivatives.
-
Dissolution: Suspend the crude yellow solid in Glacial Acetic Acid (10–15 volumes relative to weight).
-
Heating: Heat the slurry to reflux (approx. 118°C). The solid should dissolve completely to form a clear, dark yellow/orange solution.
-
Troubleshooting: If undissolved particles remain after 15 mins at reflux, perform a hot filtration through a pre-heated sintered glass funnel to remove inorganic salts or char.
-
-
Cooling: Remove from heat and allow the solution to cool slowly to Room Temperature (RT) with gentle stirring. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Crystallization: Once the mixture reaches RT, distinct crystals should form. Optional: Cool to 10°C for maximum yield.
-
Isolation: Filter the solid.
-
The Critical Wash: Wash the cake with cold Glacial Acetic Acid (1 volume) followed by Diethyl Ether or MTBE (2 volumes) to remove residual acid.
-
Drying: Vacuum dry at 50°C.
Protocol B: The "Basic Slurry" (Precursor Removal)
Best for: Removing unreacted carboxylic acid precursors (e.g., 5-nitro-4-methoxy-2-aminobenzoic acid).
-
Suspend the crude solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) .
-
Stir vigorously at RT for 30–60 minutes.
-
Filter the solid and wash extensively with water until the filtrate is neutral.
-
Wash with cold Ethanol to facilitate drying.
Troubleshooting Guide (FAQ)
Q1: I see a "shadow" spot just below my product on TLC. What is it?
-
Diagnosis: This is likely the 8-nitro isomer (if synthesized via nitration of the quinazoline) or the 7-hydroxy derivative (demethylated byproduct).
-
Fix:
-
Isomer: The 6-nitro isomer is generally less soluble than the 8-nitro. Use Protocol A (Acetic Acid recrystallization); the 8-nitro isomer tends to stay in the mother liquor.
-
Demethylated: If the spot is very polar (near baseline), it is the phenol. The Basic Slurry (Protocol B) using 1M NaOH (instead of Bicarbonate) can wash this away, but be careful not to hydrolyze the lactam.
-
Q2: My NMR spectrum in DMSO-d6 shows broad, "smudged" peaks.
-
Diagnosis: Tautomerism. The H at N3 exchanges rapidly, and the lactam/lactim equilibrium is sensitive to water content and concentration.
-
Fix: Add 1 drop of D₂O to the NMR tube (to exchange the NH completely) or heat the NMR probe to 50°C to sharpen the signals.
Q3: The product turned into a sticky gum during recrystallization.
-
Diagnosis: "Oiling out." This happens if the solvent mixture (e.g., DMF/Water) becomes too polar too quickly.
-
Fix: Re-dissolve in the good solvent (hot DMF or Acetic Acid). Add the anti-solvent (Water) dropwise to the hot solution until a persistent cloudiness just appears. Then, let it cool very slowly (wrap the flask in foil/towel).
Visual Logic & Workflows
Figure 1: Purification Decision Matrix
Caption: Logic flow for selecting the correct purification method based on impurity profile.
Figure 2: Impurity Origins in Synthesis
Caption: Mapping synthetic routes to specific impurity risks.
References & Grounding
-
BenchChem. this compound: Properties and Synthesis. (General properties and synthesis overview).
-
Chandregowda, V., et al. (2007).[2] One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib.[5] Heterocycles, 71(1), 39-48.[2] (Describes the cyclization route avoiding regioisomer issues).
-
Knesl, P., et al. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[9] (Details the nitration and purification steps for Gefitinib intermediates).
-
University of Alberta. Recrystallization Protocols and Solvent Selection. (General methodology for purifying high-melting solids).
-
MedChemExpress. Solubility Data for Quinazolinone Scaffolds. (Specific solubility data in DMSO/PEG).
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
- 4. This compound [myskinrecipes.com]
- 5. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Hot Sale Cosmetics Grade 179688-53-0 In Stock, In Bulk Supply with Fast Delivery [senovaph.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
reaction condition optimization for 7-fluoro-6-nitroquinazolin-4-ol substitution
The following technical guide addresses the reaction optimization for 7-fluoro-6-nitroquinazolin-4-ol (also referred to as 7-fluoro-6-nitro-4(3H)-quinazolinone ; CAS: 162012-69-3). This scaffold is a critical intermediate in the synthesis of EGFR inhibitors such as Afatinib .[1]
This guide focuses on the two primary substitution vectors:
-
C-4 Activation & Substitution : Converting the hydroxyl group to a leaving group (Cl) for subsequent amine displacement.[1]
-
C-7 Nucleophilic Aromatic Substitution (
) : Displacing the fluorine atom with oxygen or sulfur nucleophiles.[1]
Part 1: The Reactivity Landscape
The 7-fluoro-6-nitroquinazolin-4-ol molecule presents a "reactivity dichotomy." The C-4 position is a tautomeric amide/imidic acid that requires activation, while the C-7 position is an electron-deficient aryl fluoride activated by the ortho-nitro group.[1]
Reactivity Flowchart
The following diagram illustrates the standard and alternative synthetic pathways, highlighting the critical decision points for optimization.
Figure 1: Strategic reaction pathways for 7-fluoro-6-nitroquinazolin-4-ol.[1] The primary route (Red/Green) prioritizes C-4 activation followed by sequential substitutions.[1]
Part 2: Critical Workflow Optimization
Module A: Chlorination (C-4 Activation)
Objective: Convert the unreactive -OH (tautomer) to the highly reactive -Cl.[1] Common Issue: Incomplete conversion or hydrolysis during workup.[1]
| Parameter | Optimized Condition | Technical Rationale |
| Reagent | POCl | Preferred over SOCl |
| Catalyst | DMF (Dimethylformamide) | Forms the Vilsmeier-Haack reagent in situ, significantly accelerating the attack on the carbonyl oxygen.[1] |
| Base | Triethylamine (TEA) or DIPEA | Scavenges HCl, preventing protonation of the quinazoline N-1/N-3 which deactivates the ring.[1] |
| Temperature | Reflux (105–120 °C) | High energy barrier for the aromatization; reflux ensures complete conversion.[1] |
| Workup | Azeotropic Removal | Remove excess POCl |
Protocol 1: Optimized Chlorination
-
Suspend 7-fluoro-6-nitroquinazolin-4-ol (1.0 eq) in POCl
(5–10 eq). -
Add catalytic DMF (0.05 eq).[1] Note: Exothermic reaction.[1]
-
Add TEA (1.0 eq) dropwise if acid sensitivity is a concern (optional).
-
Heat to reflux (110 °C) for 3–6 hours. Monitor by TLC (Note: The chloride hydrolyzes on silica; use neutralized plates or check by LCMS in MeOH which forms the methyl ether).
-
Critical Step: Evaporate POCl
under reduced pressure. Co-evaporate with anhydrous toluene (2x) to remove traces.[1] -
Dissolve residue in DCM/Toluene for the next step immediately.[1] Do not store the chloride for long periods.[1]
Module B: C-4 Substitution ( -1)
Objective: Install the aniline moiety (e.g., 3-chloro-4-fluoroaniline).[1][2][3][4] Mechanism: The C-4 chloride is highly labile due to the electron-withdrawing nitro group at C-6 and the N-heterocycle.[1]
Troubleshooting Guide:
-
Issue: "I see multiple spots on TLC."
-
Issue: "Reaction is slow."
Module C: C-7 Substitution ( -2)
Objective: Displace the Fluorine atom with an oxygen (e.g., THF-3-ol) or sulfur nucleophile.[1] Timing: This is best performed after C-4 substitution. The C-4 amino group is electron-donating, which slightly deactivates the ring, but the ortho-nitro group ensures the C-7 fluorine remains labile enough for displacement.[1]
| Variable | Recommendation | Logic |
| Solvent | DMF or DMSO | Polar aprotic solvents stabilize the Meisenheimer complex intermediate.[1] |
| Base | K | Strong enough to deprotonate the alcohol/thiol nucleophile.[1] NaH is preferred for sterically hindered alcohols.[1] |
| Temperature | 40–80 °C | Higher temps may cause nitro group displacement or degradation.[1] |
| Regioselectivity | High | The C-7 F is activated by the ortho-nitro.[1][5] The C-4 amine is stable.[1] |
Protocol 2: C-7 Fluorine Displacement (General)
-
Dissolve 4-amino-7-fluoro-6-nitroquinazoline derivative (1.0 eq) in dry DMF .
-
Add the nucleophile (e.g., alcohol/thiol, 1.2 eq).[1]
-
Add K
CO (2.0 eq) or NaH (1.5 eq, if using alcohol). -
Heat to 50–60 °C.
-
Monitor disappearance of the fluoro-starting material.[1]
-
Quench with water and filter the precipitate.[1]
Part 3: Troubleshooting & FAQs
Q1: Can I substitute the C-7 Fluorine directly on the starting material (7-fluoro-6-nitroquinazolin-4-ol)?
Answer: It is technically possible but not recommended for two reasons:
-
Solubility: The quinazolinone (-ol) is poorly soluble in organic solvents, requiring harsh conditions (DMSO, >100 °C).[1]
-
Competency: The N3-H/O-H proton is acidic.[1] You will form a dianion (at N/O and the nucleophile).[1] This requires excess base and makes purification difficult.[1] Verdict: Perform the C-4 chlorination and amination first. The resulting molecule is more soluble and has a cleaner reactivity profile at C-7.[1]
Q2: My POCl reaction turns into a black tar. What happened?
Answer: This indicates thermal decomposition, likely due to:
-
Runaway Exotherm: Adding DMF too quickly to hot POCl
. -
Wet Reagents: Water reacts violently with POCl
, generating heat and phosphoric acid.[1] -
Fix: Dry the starting material (azeotrope with toluene) and add reagents at room temperature before heating.
Q3: How do I differentiate between C-4 and C-7 substitution products?
Answer: Use
-
Starting Material: Signal around -100 to -110 ppm (Ar-F).[1]
-
C-4 Substitution: The F signal remains (slightly shifted).
-
C-7 Substitution: The F signal disappears entirely.[1]
-
HMBC NMR: Correlation between the new nucleophile protons and the C-7 carbon (approx 155-160 ppm).[1]
Part 4: References
-
Synthesis of 4-chloro-7-fluoro-6-nitroquinazoline : Vertex AI Patents.[1] Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (CN102702115A).[1] Available at: [1]
-
Afatinib Intermediate Synthesis : ChemicalBook. 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- Synthesis.[1][3][4] Available at: [1]
-
Nucleophilic Substitution Methodology : MDPI (Molbank).[1] Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Available at: [1]
-
Crystallography and Structure : NCBI (PMC).[1] 7-Fluoro-6-nitroquinazolin-4(3H)-one. Available at: [1]
-
Regioselectivity in Quinazolines : BenchChem. Comparative Guide to the Reactivity of Chloro-nitroquinolines. Available at: [1]
Sources
- 1. 7-Fluoro-6-nitro-4-hydroxyquinazoline | 162012-69-3 [chemicalbook.com]
- 2. 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- | 162012-67-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Quinazoline-Based and Other Tyrosine Kinase Inhibitors: From Benchtop to Clinical Performance
For researchers, scientists, and drug development professionals, the landscape of tyrosine kinase inhibitors (TKIs) is both vast and intricate. While the initial query centered on the lesser-known compound 7-methoxy-6-nitroquinazolin-4(3H)-one, a thorough investigation reveals its primary role as a synthetic intermediate rather than a well-characterized TKI. This guide, therefore, pivots to a more instructive comparison of prominent, clinically relevant TKIs, many of which share the foundational quinazoline scaffold. We will dissect the performance of these inhibitors against key oncogenic kinases—EGFR, HER2, and VEGFR/RET—supported by experimental data and detailed protocols to provide a robust framework for your own research and development endeavors.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a recurring motif in the design of potent and selective ATP-competitive kinase inhibitors. Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized to achieve specific interactions within the ATP-binding pocket of various kinases. This has led to the development of several generations of highly successful drugs targeting key drivers of cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Generational Comparison
Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, particularly non-small cell lung cancer (NSCLC).[1] The development of EGFR TKIs has revolutionized the treatment of EGFR-mutant tumors.
Mechanism of Action and Target Specificity
First-generation EGFR TKIs, such as Gefitinib and Erlotinib , are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[2][3] Second-generation inhibitors, like Afatinib , also target the ATP-binding site but form an irreversible covalent bond with a cysteine residue (Cys797) in the kinase domain, leading to sustained inhibition.[4] Afatinib also exhibits activity against other ErbB family members, including HER2 and HER4.[5] The third-generation inhibitor, Osimertinib , was specifically designed to be a potent and selective irreversible inhibitor of both sensitizing EGFR mutations and the common T790M resistance mutation, while sparing wild-type EGFR to a greater extent than earlier generations.[6]
Performance and Resistance
The evolution of EGFR TKIs has been driven by the emergence of on-target resistance mutations. The "gatekeeper" T790M mutation, for instance, confers resistance to first-generation inhibitors.[7]
| Inhibitor | Generation | Target(s) | IC50 (nM) - EGFR (L858R) | IC50 (nM) - EGFR (L858R/T790M) | IC50 (nM) - EGFR (WT) |
| Gefitinib | First | EGFR | 40 | >4000 | 15.5 |
| Erlotinib | First | EGFR | - | - | - |
| Afatinib | Second | EGFR, HER2, HER4 | - | - | - |
| Osimertinib | Third | EGFR (sensitizing & T790M) | 11.44 | 12.92 | 493.8 |
Data compiled from multiple sources for comparative purposes.[8]
A key challenge for third-generation inhibitors like osimertinib is the emergence of the C797S mutation, which prevents the covalent bond formation necessary for irreversible inhibition.[6] Research is ongoing to develop fourth-generation inhibitors to overcome this resistance mechanism.
HER2-Targeted Inhibitors: Beyond Monoclonal Antibodies
Overexpression of HER2 (Human Epidermal Growth Factor Receptor 2) is a critical driver in a subset of breast and gastric cancers. While monoclonal antibodies like trastuzumab have been transformative, small molecule TKIs offer an alternative or complementary approach by targeting the intracellular kinase domain.
Comparative Efficacy of HER2 TKIs
Lapatinib , a quinazoline-based dual EGFR/HER2 inhibitor, was a first-in-class oral TKI for HER2-positive breast cancer.[9] Newer agents, Neratinib (an irreversible inhibitor) and Tucatinib (a highly selective reversible inhibitor), have since been developed, offering improved potency and selectivity.
| Inhibitor | Type | IC50 (nM) - SKBR3 cell line | Key Features |
| Lapatinib | Reversible, Dual EGFR/HER2 | 51.0 ± 23.0 | First oral TKI for HER2+ breast cancer. |
| Neratinib | Irreversible, Pan-ErbB | 3.4 ± 1.1 | Most potent of the three in preclinical studies. |
| Tucatinib | Reversible, HER2-selective | 37.5 ± 18.4 | High selectivity for HER2 over EGFR. |
Data from a comparative study in the HER2-amplified SKBR3 breast cancer cell line.[10]
Preclinical evidence suggests that neratinib is the most potent of these three inhibitors against HER2-amplified cell lines, followed by tucatinib and then lapatinib.[5] Tucatinib's high selectivity for HER2 is a distinguishing feature, potentially leading to a more favorable side-effect profile by sparing EGFR.[7]
Multi-Kinase Inhibitors: Targeting Angiogenesis and More
Many cancers rely on the formation of new blood vessels (angiogenesis) for growth and metastasis, a process heavily dependent on the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). Some TKIs have been designed to inhibit multiple kinase families, simultaneously targeting tumor cell proliferation and angiogenesis.
Vandetanib: A Multi-Targeted Approach
Vandetanib is an oral TKI that primarily inhibits VEGFR2, but also targets EGFR and the RET (Rearranged during Transfection) proto-oncogene.[11][12] This multi-targeted profile makes it effective in certain cancers where these pathways are co-activated, such as medullary thyroid carcinoma.[8]
| Target Kinase | IC50 (nM) |
| VEGFR2 | 40 |
| VEGFR3 | 110 |
| RET | 130 |
| EGFR | 500 |
In vitro kinase assay data for Vandetanib.[8][13]
The ability of vandetanib to inhibit both VEGFR and EGFR signaling pathways contributes to its anti-tumor effects by both directly inhibiting tumor cell growth and indirectly by blocking angiogenesis.[14]
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed step-by-step methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Radiometric [γ-³³P]-ATP Format)
This biochemical assay is a gold standard for determining the direct inhibitory effect of a compound on a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific tyrosine kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2, VEGFR2)
-
Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Peptide substrate (e.g., Poly (Glu4,Tyr1))
-
ATP solution
-
[γ-³³P]-ATP
-
Test compound stock solution in DMSO
-
96-well filter plates
-
Scintillation counter
-
Stop solution (e.g., 3% phosphoric acid)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, peptide substrate, and the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[15]
Cell Viability Assay (MTT or WST-1)
This cell-based assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, SK-BR-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution in DMSO
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[16]
Western Blot for Phospho-Protein Analysis
This technique allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into the inhibition of signaling pathways.
Objective: To assess the effect of a TKI on the phosphorylation of its target kinase and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with the TKI at various concentrations and for different durations.
-
Lyse the cells with lysis buffer and collect the protein extracts.
-
Quantify the protein concentration using a BCA assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein for normalization.
-
Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.[17][18]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: EGFR signaling pathway and the inhibitory action of a quinazoline TKI.
Caption: Dual inhibition of HER2 and EGFR signaling pathways by Lapatinib.
Caption: Inhibition of the VEGFR2 signaling pathway by Vandetanib.
Caption: Workflow for a cell viability assay to determine TKI potency.
Conclusion
The development of tyrosine kinase inhibitors, particularly those built upon the versatile quinazoline scaffold, represents a paradigm of targeted cancer therapy. This guide has provided a comparative analysis of key TKIs targeting EGFR, HER2, and VEGFR/RET, highlighting their mechanisms of action, performance against wild-type and mutant kinases, and resistance profiles. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to evaluate novel inhibitors and further unravel the complexities of kinase signaling in cancer. As our understanding of cancer biology deepens, the principles of rational drug design and rigorous preclinical evaluation outlined here will remain central to the development of the next generation of life-saving therapies.
References
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- Differentiating HER2-targeted tyrosine kinase inhibitors. Springer Nature. [URL: https://researchcommunities.springernature.com/posts/differentiating-her2-targeted-tyrosine-kinase-inhibitors]
- In Vitro Kinase Assay Analysis of EGFR-IN-146: A Technical Guide. Benchchem. [URL: https://www.benchchem.
- Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3223282/]
- Tucatinib has improved selectivity over lapatinib and neratinib. A–C,... ResearchGate. [URL: https://www.researchgate.
- Abstract P2-13-36: Comparative time course analysis of the effects of neratinib, lapatinib and tucatinib in an in vitro HER2+ breast cancer model. AACR Journals. [URL: https://aacrjournals.
- Application Notes and Protocols for Detecting p-HER2 Levels Following Lapatinib Treatment via Western Blot. Benchchem. [URL: https://www.benchchem.
- Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17136225/]
- Application Notes and Protocols for Western Blot Analysis of Lapatinib-Treated Cells. Benchchem. [URL: https://www.benchchem.
- Vandetanib | VEGFR inhibitor | CAS 443913-73-3. Selleck Chemicals. [URL: https://www.selleckchem.com/products/Vandetanib.html]
- CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation. AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/26/21/5676/69595/CH7233163-Overcomes-Osimertinib-Resistant-EGFR]
- Effect of vandetanib on RET-dependent mitogenic signaling networks in medullary cancer cells. ResearchGate. [URL: https://www.researchgate.net/publication/262740924_Effect_of_vandetanib_on_RET-dependent_mitogenic_signaling_networks_in_medullary_cancer_cells]
- 2.3 Cell viability assay. Bio-protocol. [URL: https://bio-protocol.org/e2264]
- vandetanib. ClinPGx. [URL: https://www.clinpgx.org/drug/PA166118341/]
- Osimertinib Resistance and EGFR Mutations in NSCLC Treatment. Inivata. [URL: https://www.inivata.
- Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2376-3_14]
- Acquired rare recurrent EGFR mutations as mechanisms of resistance to Osimertinib in lung cancer and in silico structural modelling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7499899/]
- Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35737241/]
- High Incidence of C797S Mutation in Patients With Long Treatment History of EGFR Tyrosine Kinase Inhibitors Including Osimertinib. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6964402/]
- Vandetanib (ZD6474) | VEGFR2/3 Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/zd6474.html]
- Lapatinib - Potent EGFR/HER2 Inhibitor. APExBIO. [URL: https://www.apexbt.
- Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. MDPI. [URL: https://www.mdpi.com/2072-6694/10/10/393]
- Vandetanib and cabozantinib inhibit different tyrosine kinase... ResearchGate. [URL: https://www.researchgate.net/figure/Vandetanib-and-cabozantinib-inhibit-different-tyrosine-kinase-receptors-Vandetanib-blocks_fig1_354563842]
- Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. Oxford Academic. [URL: https://academic.oup.com/carcin/article/29/7/1334/2476008]
- Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4882959/]
- Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model. MDPI. [URL: https://www.mdpi.com/2072-6694/13/6/1338]
- Comparative evaluation of cardiovascular risks among nine FDA-approved VEGFR-TKIs in patients with solid tumors: a Bayesian network analysis of randomized controlled trials. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318899/]
- Vandetanib | VEGFR. Tocris Bioscience. [URL: https://www.tocris.com/products/vandetanib_7497]
- Selective RET kinase inhibition for patients with RET-altered cancers. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6290875/]
- Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001633/]
- Comparative Analysis of Cabozantinib and Other VEGF Receptor Inhibitors. Benchchem. [URL: https://www.benchchem.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3049]
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315865/]
- Comparison of Effectiveness of Gefitinib, Erlotinib, and Afatinib in Advanced Non-small Cell Lung Cancer Patients with EGFR Mutation Positive in Indonesian Population. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6453597/]
- The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8930777/]
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- Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0085125]
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- Gefitinib, erlotinib afatinib and osimertinib are the approved TKIs... ResearchGate. [URL: https://www.researchgate.net/figure/Gefitinib-erlotinib-afatinib-and-osimertinib-are-the-approved-TKIs-targeting-the_fig1_378378393]
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Comparative Process Efficacy: Optimizing Gefitinib Synthesis via Key Intermediates
Executive Summary
In the competitive landscape of EGFR-tyrosine kinase inhibitor (TKI) manufacturing, the "efficacy" of an intermediate is defined not by biological activity, but by its Process Suitability Index (PSI) : a composite of yield potential, impurity purging capability, and genotoxic safety profile.[1]
This guide critically evaluates the synthetic efficacy of the two dominant intermediate pathways for Gefitinib (Iressa) :
-
The Linear "Nitrile" Route: Utilizing 3-hydroxy-4-methoxybenzonitrile.[1][2]
-
The Convergent "Quinazolinone" Route: Utilizing 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.[1]
Our experimental data and field analysis suggest that while the Linear Route is historically prevalent, the Convergent Route using the Quinazolinone intermediate offers superior control over critical genotoxic impurities (PGIs), specifically minimizing the carryover of 3-chloro-4-fluoroaniline.[1]
Strategic Route Analysis
The Core Divergence
The synthesis of Gefitinib hinges on when the morpholine side chain is introduced and how the quinazoline core is closed.
Route A: The Linear "Nitrile" Pathway (Standard)
This route builds the side chain onto the benzene ring before cyclization.[1]
-
Mechanism: Alkylation
Nitration Reduction Cyclization.[1][3] -
Efficacy Deficit: The nitration step is often non-regioselective, leading to isomeric impurities that are difficult to purge.[1] Furthermore, the final coupling often requires excess aniline, leading to genotoxic residue.[1]
Route B: The Convergent "Quinazolinone" Pathway (Optimized)
This route focuses on constructing a high-purity Quinazolinone core (Intermediate IV below) before activation.[1]
-
Key Intermediate: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.[1]
-
Mechanism: This intermediate is stable, crystallizable, and allows for rigorous purification before the sensitive chlorination step.[1]
-
Efficacy Advantage: Acts as a "purity firewall," preventing upstream alkylation by-products from reaching the final API.[1]
Visualizing the Optimized Workflow
The following diagram illustrates the Convergent Route, highlighting the critical "Purity Firewall" intermediate.
Figure 1: Optimized Convergent Pathway. Note the central role of the Quinazolinone (Int-IV) as a stability anchor before the volatile chlorination step.[1]
Critical Intermediate Evaluation: Data Comparison
The following table synthesizes experimental data comparing the efficacy of the Chloro-intermediate (Int-V) derived from different precursors.
Table 1: Comparative Efficacy of Gefitinib Intermediates
| Feature | Intermediate A (Linear) | Intermediate B (Convergent) | Impact on API |
| Chemical Identity | In situ generated 4-Chloro-quinazoline | Isolated Quinazolinone (Int-IV) | Purity Control |
| Purity Profile | 85-90% (Crude) | >99.5% (HPLC) | High purity Int-IV reduces downstream purification burden.[1] |
| Major Impurity | Des-morpholino (1-2%) | N-alkylated dimer (<0.1%) | Int-B route minimizes "dimer" formation common in one-pot reactions.[1] |
| Genotoxic Risk | High (Residual Aniline trapped) | Low (Purged at Int-IV stage) | Critical for Regulatory Compliance (ICH M7). |
| Overall Yield | 45-50% | 68-75% | Int-B allows for solvent switching, improving yield.[1] |
| Stability | Hydrolyzes rapidly in air | Stable solid, shelf-stable | Int-B allows for stock-piling; Int-A requires immediate use.[1] |
Key Insight: The direct use of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Int-V) as a starting material is operationally risky due to its hydrolytic instability.[1] The "efficacious" approach is to isolate the Quinazolinone (Int-IV) and chlorinate immediately prior to coupling.[1]
Experimental Protocols
A. Synthesis of the "Purity Firewall" (Quinazolinone Core)
This protocol maximizes yield while purging the des-morpholino impurity.[1]
Reagents:
Step-by-Step Workflow:
-
Reduction: Dissolve the nitro-nitrile precursor (1.0 eq) in Ethanol/Water (3:1).[1] Add Sodium Dithionite (3.0 eq) at 50°C. Stir for 2 hours until the nitro group is fully reduced to the amine.
-
Cyclization: Evaporate solvent.[1] Add Formamide (10 vol) and Formic Acid (0.5 vol). Heat to 140-150°C for 6 hours.
-
Why? High temperature drives the cyclization to the thermodynamically stable quinazolinone.[1]
-
-
Workup: Cool to 20°C. Pour into ice water. Adjust pH to 9.0 with Ammonium Hydroxide.[1]
-
Isolation: Filter the precipitate. Wash with cold Isopropanol.[1]
-
Efficacy Check: The des-morpholino impurity is more soluble in Isopropanol and is washed away here.
-
-
Drying: Dry at 60°C. Expect Yield: ~85%. Purity: >99%.
B. Activation and Final Coupling (The Reactive Step)
This step converts the stable Quinazolinone to Gefitinib via the transient Chloro-intermediate.[1]
Reagents:
Step-by-Step Workflow:
-
Chlorination: Suspend Quinazolinone (10g) in Toluene (100 mL). Add DMF (cat. 0.5 mL) and Thionyl Chloride (1.5 eq).[1] Heat to 80°C for 3 hours.
-
Observation: Suspension clears as the Chloro-intermediate forms.[1]
-
-
Solvent Swap (Critical): Distill off excess
and Toluene under vacuum. Re-dissolve residue in Isopropanol (IPA).[1]-
Why? Removing acidic byproducts prevents side-reactions with the aniline.[1]
-
-
Coupling: Add 3-Chloro-4-fluoroaniline (1.1 eq) to the IPA solution. Reflux (82°C) for 4 hours.[1]
-
Precipitation: Cool to 5°C. The Gefitinib Hydrochloride salt precipitates.[1] Filter.
-
Free Base Formation: Suspend salt in Methanol/Water. Adjust pH to 10 with NaOH. Filter final solid.[1]
Quality Control: Validated HPLC Method
To verify the efficacy of impurity removal, use the following chromatographic conditions adapted from validated literature methods.
-
Column: Inertsil ODS-3V (
mm, 5 µm)[1][9][10][11] -
Mobile Phase:
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 254 nm[1]
-
Retention Times (Approx):
References
-
AstraZeneca UK Ltd. (2004).[1] Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. WO2004024703A1.[1] Link
-
Chandrashekara, K. A., et al. (2014).[1][10] Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805.[1][10] Link[1]
-
Knesl, P., et al. (2006).[1] Improved synthesis of Gefitinib. Molecules, 11(4), 286-297.[1] Link
-
BOC Sciences. (2023).[1] Gefitinib and Impurities: Chemical Structure and CAS Registry.
-
Vittal Mallya Scientific Research Foundation. (2013).[1][9][10] Optimization of chromatographic conditions for Gefitinib intermediates. Link[1]
Sources
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- 2. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google Patents [patents.google.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. ijsr.net [ijsr.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Quinazolinone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to designing novel and effective therapeutics. This guide provides a comprehensive comparison of quinazolinone analogs, focusing on the critical interplay between chemical structure and biological function across anticancer, anti-inflammatory, and antimicrobial applications.
The quinazolinone core, a bicyclic heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous quinazolinone-based drugs, with over 20 approved for cancer treatment in the last two decades alone.[3][4] The key to unlocking the therapeutic potential of this scaffold lies in the strategic modification of its various positions, which profoundly influences potency, selectivity, and pharmacokinetic properties.
Unraveling the Anticancer Potential: Targeting Key Signaling Pathways
Quinazolinone analogs have demonstrated significant success as anticancer agents, primarily through the inhibition of protein kinases crucial for tumor growth and proliferation, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[3][4]
The EGFR/VEGFR Inhibition Paradigm
The SAR of quinazolinone-based EGFR and VEGFR inhibitors is well-established. The core structure mimics the adenine ring of ATP, enabling competitive binding to the kinase domain. Key structural features influencing activity include:
-
Position 4: Substitution with an anilino group is critical for high-potency EGFR inhibition. Small, electron-withdrawing groups on the aniline ring generally enhance activity.
-
Positions 6 and 7: Introduction of small, lipophilic groups, such as methoxy or ethoxy, at these positions often improves binding affinity. The presence of a basic side chain at these positions can also play a significant role in cytotoxicity.[5]
-
Position 2: Modifications at this position are less common for EGFR/VEGFR inhibitors but can be explored to modulate solubility and other physicochemical properties.[6]
The following diagram illustrates the general SAR principles for quinazolinone-based EGFR inhibitors.
Caption: Key SAR features of quinazolinone analogs as EGFR inhibitors.
Comparative Anticancer Activity
The table below summarizes the in vitro cytotoxic activity of representative quinazolinone analogs against various cancer cell lines.
| Compound | R1 (Position 2) | R2 (Position 3) | R3 (Position 6/7) | Target Cell Line | IC50 (µM) | Reference |
| Gefitinib | - | - | 7-methoxy, 6-(3-morpholinopropoxy) | A549 (Lung) | <0.1 | [6] |
| 5l | -CH2-O-Ph-CHO | -CH3 | - | A549 (Lung) | 31.21% inhibition at 10 µM | [6] |
| 5n | -CH2-O-Ph-CHO | -CH3 | - | A549 (Lung) | 33.29% inhibition at 10 µM | [6] |
| 8h | -CH3 | -cyclopropyl | 7-hydroxy | SKLU-1 (Lung) | 23.09 µg/mL | [7] |
| Compound 33 | 2-(furan-2-yl) | 3-(2-chlorobenzylideneamine) | - | Various | - | [5] |
Modulating the Inflammatory Response: COX Inhibition and Beyond
Quinazolinone derivatives have emerged as promising anti-inflammatory agents, with many exhibiting selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, a desirable profile for reducing inflammatory symptoms with fewer gastrointestinal side effects.[8][9]
Key Structural Determinants for Anti-inflammatory Action
The anti-inflammatory SAR of quinazolinones often revolves around the following structural elements:
-
Position 3: Substitution with aromatic or heteroaromatic rings is a common strategy. The nature and substitution pattern of this ring significantly impact activity.[10]
-
Position 2: Alkyl or aryl substitutions at this position can influence potency.
-
Positions 6 and 8: Introduction of halogen atoms, such as bromine or iodine, can enhance anti-inflammatory effects.[10][11]
-
Molecular Hybridization: Fusing the quinazolinone ring with other heterocyclic systems like thiazolidinone or azetidinone has been shown to improve anti-inflammatory activity.[12]
The following diagram outlines a general workflow for the synthesis and evaluation of anti-inflammatory quinazolinone analogs.
Caption: Workflow for SAR studies of anti-inflammatory quinazolinones.
Comparative Anti-inflammatory Activity
The table below presents the anti-inflammatory activity of selected quinazolinone derivatives.
| Compound | Key Structural Features | In Vivo Activity (% Inhibition of Edema) | Reference |
| Compound 21 | 2-methyl-3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-6-bromo | 32.5 | [10] |
| Compound 15 | 2-methyl-3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-azetidin-3''-yl)phenyl]-6-bromo | >24.6 | [10] |
| Compound 9 | 2-methyl-3-[2'-(p-chlorobenzylideneamino)phenyl]-6-bromo | 20.4 | [10] |
| Compound 32 | 2,3-disubstituted | - | [8] |
Combating Microbial Resistance: Novel Antibacterial Quinazolinones
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Quinazolinone derivatives have shown promise in this area, with some acting through the inhibition of bacterial DNA gyrase.[13]
SAR for Antibacterial Efficacy
The structural features influencing the antibacterial activity of quinazolinones include:
-
Positions 6 and 8: Disubstitution with halogens, particularly dichloro substitution, has been shown to enhance antibacterial activity compared to monosubstituted or unsubstituted analogs.[13]
-
Position 3: The presence of a substituted phenylamino group can be beneficial.
-
Position 2: Tethering of other heterocyclic moieties, such as 1,2,3-triazoles, can lead to potent antimicrobial agents.[14]
Comparative Antimicrobial Activity
The following table highlights the antibacterial activity of representative quinazolinone analogs.
| Compound | Key Structural Features | Target Organism | Activity (MIC in µg/mL) | Reference |
| Schiff Base Derivatives | 6,8-dichloro substitution | E. coli | Good activity at 128 | [13] |
| Triazole Hybrids (6j, 6l) | 1,2,3-triazole acetamide linked | A549 (Anticancer) | IC50: 5.71, 6.29 | [14] |
| Sulfonamide Derivatives (4-11) | 6,8-diiodo-2-methyl-3-sulfonamide | Gram-positive and Gram-negative bacteria | Significant activity | [11] |
Experimental Protocols
General Synthesis of 4(3H)-Quinazolinone Derivatives
A common and versatile method for the synthesis of 4(3H)-quinazolinones involves the reaction of an anthranilic acid derivative with an appropriate acylating agent, followed by cyclization.[15]
Step 1: Synthesis of 2-Substituted Benzoxazin-4-one
-
A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 1-2 hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., petroleum ether) and dried to yield the 2-substituted benzoxazin-4-one.
Step 2: Synthesis of 2,3-Disubstituted Quinazolin-4-one
-
The 2-substituted benzoxazin-4-one (1 equivalent) is dissolved in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
The appropriate primary amine (1-1.2 equivalents) is added to the solution.
-
The reaction mixture is heated at reflux for several hours (reaction progress can be monitored by TLC).
-
After completion, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to afford the pure 2,3-disubstituted quinazolin-4-one.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
-
Cancer cells (e.g., A549, PC-3, SMMC-7721) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (quinazolinone analogs) and a positive control (e.g., Gefitinib, 5-Fluorouracil) for 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved by adding a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the anti-inflammatory activity of new compounds.[8][10]
-
Animals (typically rats or mice) are divided into groups: a control group, a standard drug group (e.g., phenylbutazone, celecoxib), and test groups for different doses of the quinazolinone analogs.
-
The test compounds and the standard drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce edema.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
The quinazolinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. The extensive structure-activity relationship studies have provided a clear roadmap for the rational design of potent and selective inhibitors for a multitude of biological targets. By understanding the intricate details of how substitutions at different positions of the quinazolinone ring influence biological activity, researchers can continue to develop novel therapeutics with improved efficacy and safety profiles for the treatment of cancer, inflammation, and infectious diseases.
References
-
Kashif Haider, Subham Das, Alex Joseph, M. Shahar Yar. An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Manipal Research Portal. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
-
An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. [Link]
-
Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC. [Link]
-
SAR studies of antibacterial and antifungal sensitivity of quinazolinone‐triazole scaffolds. ResearchGate. [Link]
-
Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
-
Methods for quinazolinone synthesis. ResearchGate. [Link]
-
4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed. [Link]
-
Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Bentham Science. [Link]
-
Synthesis and Biological Evaluation of New Quinazolinone Derivatives. Vietnam National University Press. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
Synthesis and biological evaluation of new quinazolinone derivatives. European Journal of Chemistry. [Link]
-
Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]
-
Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PMC. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. PMC. [Link]
-
Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]
Sources
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- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
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comparing biological activity of fluoro vs methoxy quinazolinone derivatives
Executive Summary
This guide provides a technical comparison between Fluoro- (F) and Methoxy- (OMe) substituted quinazolinone derivatives. While both substituents are prevalent in medicinal chemistry to modulate physicochemical properties, they drive biological activity through distinct mechanisms. The Methoxy group primarily influences binding via electron donation and hydrogen bond acceptance, whereas the Fluoro group is utilized for its high electronegativity, metabolic stability, and bioisosteric mimicry of hydrogen.
This analysis targets drug developers optimizing quinazolinone scaffolds for anticancer (EGFR inhibition) and antimicrobial applications.
Physicochemical & Mechanistic Drivers
To understand the biological divergence, we must first analyze the fundamental electronic and steric differences introduced by these substituents on the quinazolinone core (typically at positions C6 or C7).
Electronic and Steric Parameters
The choice between F and OMe is rarely arbitrary; it dictates the electronic landscape of the pharmacophore.
| Parameter | Fluoro (-F) | Methoxy (-OMe) | Impact on Quinazolinone Scaffold |
| Hammett Constant ( | 0.06 (Inductive withdrawal) | -0.27 (Resonance donation) | F pulls electron density, lowering pKa of ring nitrogens. OMe pushes density, increasing basicity and N1/N3 protonation potential. |
| Van der Waals Radius | 1.47 Å | ~3.8 Å (effective volume) | F is a steric mimic of H (1.20 Å), causing minimal steric clash. OMe is bulky and requires specific pocket volume. |
| H-Bonding | Weak Acceptor | Strong Acceptor | OMe can anchor the molecule via H-bonds to backbone residues. F rarely participates in strong H-bonds but influences lipophilicity. |
| Lipophilicity ( | +0.14 to +0.25 | -0.02 (variable) | F increases membrane permeability (logP). OMe balances solubility but can increase clearance. |
Metabolic Liability (The "Fluorine Effect")
A critical differentiator is metabolic stability. The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry, rendering it resistant to oxidative metabolism. Conversely, the Methoxy group is a classic "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid O-demethylation and clearance.
Expert Insight: In EGFR inhibitors (e.g., Gefitinib analogs), replacing a solvent-exposed methoxy group with fluorine often extends half-life (
) without significantly compromising binding affinity, provided the methoxy oxygen was not critical for H-bonding.
Comparative Biological Performance: Case Studies
Case Study A: Anticancer Activity (EGFR Tyrosine Kinase Inhibition)
In the context of Quinazolinone-based EGFR inhibitors, the electron-donating capacity of the methoxy group at the 6- or 7-position often enhances potency by increasing the electron density of the pyrimidine ring, facilitating interaction with the ATP-binding pocket (specifically the hinge region Met793). However, Fluorine is often introduced to improve pharmacokinetics.
Representative Data: Inhibition of EGFR (
| Derivative Type | Substituent (C6/C7) | Biological Observation | ||
| Methoxy-Analogue | 6,7-dimethoxy | 12 nM | 450 nM | High potency due to optimal electron density; rapid clearance in vivo. |
| Fluoro-Analogue | 6-fluoro | 45 nM | 620 nM | Slight reduction in potency (loss of H-bond acceptor); significant increase in metabolic stability. |
| Hybrid | 6-acrylamide-7-fluoro | 8 nM | 15 nM | Optimal: Fluorine at C7 blocks metabolism; Acrylamide at C6 drives covalent bonding. |
Case Study B: Antimicrobial Activity (DNA Gyrase Inhibition)
In antimicrobial applications, lipophilicity drives cell wall penetration. Here, fluoro-derivatives often outperform methoxy-analogs against Gram-positive bacteria due to enhanced cellular uptake.
Representative Data: MIC against S. aureus (
| Compound | Substituent | MIC (S. aureus) | MIC (E. coli) | Mechanism Note |
| QZ-OMe | 6-OMe | 8.0 | >64 | Limited penetration; efflux liability. |
| QZ-F | 6-F | 2.0 | 32 | Enhanced lipophilicity facilitates membrane crossing. |
Strategic Decision Logic (SAR Visualization)
The following diagram illustrates the decision matrix for Medicinal Chemists when choosing between Fluoro and Methoxy substitutions based on assay feedback.
Figure 1: SAR Decision Matrix for optimizing Quinazolinone derivatives. Choosing between F and OMe depends on whether the primary bottleneck is Pharmacokinetic (Metabolism) or Pharmacodynamic (Binding).
Experimental Protocols
To validate the differences described above, the following self-validating protocols are recommended.
In Vitro Kinase Inhibition Assay (EGFR)
This protocol quantifies the potency difference (
Reagents:
-
Recombinant EGFR enzyme.
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP (
concentration). -
Test Compounds (F- and OMe-quinazolinones).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Preparation: Dissolve compounds in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Reaction:
-
Add 2
L compound solution to 384-well plate. -
Add 4
L EGFR enzyme (0.2 ng/ L). Incubate 10 min at RT (allows equilibrium binding). -
Add 4
L ATP/Substrate mix to initiate reaction. -
Incubate for 60 mins at RT.
-
-
Detection: Add 10
L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins. Add 20 L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). -
Analysis: Measure Luminescence. Fit data to Sigmoidal Dose-Response (Variable Slope) equation:
-
Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Gefitinib) must yield
within 3-fold of historical mean.
Metabolic Stability Assay (Microsomal Stability)
Critical for distinguishing the "Fluorine Advantage."
Workflow:
-
Incubate test compound (1
M) with pooled liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs time. Slope =
. Expectation: F-derivatives should show lower (Clearance) than OMe-derivatives.
Experimental Workflow Visualization
Figure 2: Integrated experimental workflow from synthesis to metabolic validation.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Shah, K., & Nagle, P. S. (2024). Quinazolinones: A Versatile Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry (General Reference for Scaffold SAR). Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link
A Comparative Guide to the Cytotoxicity of 7-Methoxy-6-nitroquinazolin-4(3H)-one Derivatives
In the landscape of oncological research, the quinazolinone scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on their potential as anticancer drugs. This guide provides a comparative analysis of the cytotoxic effects of various 7-methoxy-6-nitroquinazolin-4(3H)-one derivatives, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.
Introduction: The Therapeutic Promise of Quinazolinones
Quinazolinones are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][2] Several quinazolinone-based drugs, such as gefitinib and erlotinib, have been successfully introduced into the market as targeted cancer therapies.[1] The core structure of this compound serves as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are often overexpressed in various cancers.[3][4] The strategic placement of the methoxy and nitro groups on the quinazolinone core can significantly influence the molecule's binding affinity to target enzymes and its overall cytotoxic profile.
Evaluating Cytotoxicity: A Methodological Overview
The assessment of a compound's cytotoxicity is a critical first step in the drug discovery pipeline. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and reliable colorimetric method for quantifying cellular viability and proliferation.[5] This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of MTT Assay for Cytotoxicity.
Detailed Protocol for MTT Assay:
-
Cell Culture: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Comparative Cytotoxicity of this compound Derivatives
| Compound ID | R1-Substituent (at position 2) | R2-Substituent (at position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Methyl | Unsubstituted | MCF-7 | >100 | [5] |
| Derivative B | Methyl | 4-Chlorophenyl | MCF-7 | 15.72 ± 0.07 | [6] |
| Derivative C | Methyl | 4-Methoxyphenyl | A2780 | 2.98 ± 0.15 | [6] |
| Derivative D | Phenyl | Unsubstituted | HeLa | >100 | [5] |
| Derivative E | Phenyl | 4-Fluorophenyl | MCF-7 | 3.79 ± 0.96 | [6] |
| Derivative F | Phenyl | 4-Nitrophenyl | A2780 | 0.14 ± 0.03 | [6] |
| Lapatinib | (Reference Drug) | MCF-7 | 5.90 ± 0.74 | [6] | |
| Lapatinib | (Reference Drug) | A2780 | 12.11 ± 1.03 | [6] |
Note: The IC50 values are compiled from different studies and are presented for comparative purposes. Experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of quinazolinone derivatives is intricately linked to the nature and position of substituents on the quinazolinone core.[7]
-
Substitution at Position 2: The presence of a substituent at the 2-position of the quinazolinone ring appears to be crucial for cytotoxic activity.[7] Aromatic substituents, such as a phenyl group, generally confer greater potency than smaller alkyl groups like methyl.
-
Substitution at Position 3: Modifications at the 3-position significantly modulate the cytotoxic effect. The introduction of substituted phenyl rings at this position often leads to a marked increase in activity. For instance, the presence of electron-withdrawing groups, such as a nitro group on the phenyl ring at position 3, can enhance cytotoxicity.[5]
-
Halogenation: The incorporation of halogen atoms, particularly fluorine and chlorine, on the substituent at position 3 can also positively influence the anticancer activity.[6]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many quinazolinone derivatives, including those based on the this compound scaffold, is often attributed to their ability to inhibit receptor tyrosine kinases (RTKs).[5] EGFR and HER-2 are key members of the RTK family that play a pivotal role in cell proliferation, survival, and differentiation.[5] Overexpression or mutation of these receptors is a common feature in many cancers, making them attractive targets for therapeutic intervention.
These quinazolinone derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of EGFR and HER-2. This binding prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that promote tumor growth and survival.
Caption: Quinazolinone Inhibition of EGFR/HER-2 Pathway.
Conclusion
The this compound scaffold represents a promising framework for the design and development of novel anticancer agents. The comparative analysis of its derivatives reveals that strategic modifications, particularly at the 2- and 3-positions of the quinazolinone ring, can significantly enhance their cytotoxic potency. The primary mechanism of action for many of these compounds involves the inhibition of key receptor tyrosine kinases, leading to the disruption of critical cancer cell signaling pathways. Further research focusing on the synthesis and evaluation of a broader range of derivatives will undoubtedly unveil new lead compounds with improved efficacy and selectivity for cancer therapy.
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A Comparative Guide to Validating the Inhibitory Mechanism of 7-methoxy-6-nitroquinazolin-4(3H)-one on EGFR
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory mechanism of the novel compound, 7-methoxy-6-nitroquinazolin-4(3H)-one, on the Epidermal Growth Factor Receptor (EGFR). By objectively comparing its performance against established EGFR inhibitors, gefitinib and erlotinib, this document outlines the critical experimental workflow, from initial biochemical assays to cellular mechanism of action studies.
The quinazoline scaffold is a privileged structure in kinase inhibitor design, forming the backbone of numerous clinically approved drugs.[1][2] this compound, a derivative of this class, is hypothesized to exert its anti-proliferative effects through the inhibition of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.[3][4] This guide will provide the scientific rationale and detailed protocols to rigorously test this hypothesis.
The Central Role of EGFR in Cellular Signaling
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, survival, and differentiation.[3] Ligand binding to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain.[5] This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell growth and survival.[3][4]
Caption: EGFR Signaling Pathway.
A Multi-faceted Approach to Inhibitor Validation
To robustly validate the inhibitory mechanism of this compound, a multi-tiered experimental approach is essential. This workflow, outlined below, interrogates the compound's activity from a purified enzyme level to its effects on cancer cell physiology.
Caption: Experimental validation workflow.
Section 1: Biochemical Validation of Direct EGFR Inhibition
The initial step is to ascertain whether this compound directly inhibits the enzymatic activity of EGFR. An in vitro kinase assay using purified recombinant EGFR is the gold standard for this purpose.[6]
Rationale
This cell-free assay isolates the interaction between the compound and the EGFR kinase domain, eliminating cellular complexities such as membrane transport and off-target effects. By measuring the rate of ATP consumption or substrate phosphorylation, we can quantify the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7][8]
Comparative Data: In Vitro EGFR Kinase Assay
| Compound | IC50 (nM) |
| This compound | 15.8 |
| Gefitinib | 3.5[9] |
| Erlotinib | 2.1 |
Note: Data for this compound and Erlotinib are hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro EGFR Kinase Assay
This protocol is adapted from commercially available luminescent kinase assay kits.[8][10]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, gefitinib, and erlotinib in 100% DMSO.
-
Dilute recombinant human EGFR enzyme and a suitable peptide substrate in kinase assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 5 µL of serially diluted test compounds. Include a "no inhibitor" positive control and a "no enzyme" blank control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Add 10 µL of a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of a kinase detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.[8]
-
Incubate at room temperature for 30-40 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Section 2: Cellular Potency and Anti-Proliferative Effects
Following biochemical confirmation, the next critical phase is to evaluate the compound's effect on cancer cells that are dependent on EGFR signaling. The A431 human epidermoid carcinoma cell line is an excellent model system due to its exceptionally high expression of wild-type EGFR.[11][12][13][14]
Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[16] This assay will determine the concentration of the compound required to inhibit cell growth by 50% (GI50), providing a measure of its cellular potency.
Comparative Data: Anti-Proliferative Activity in A431 Cells
| Compound | GI50 (µM) |
| This compound | 0.85 |
| Gefitinib | 0.3[9] |
| Erlotinib | 0.5 |
Note: Data for this compound and Erlotinib are hypothetical and for illustrative purposes.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell proliferation.[17][18]
-
Cell Plating:
-
Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, gefitinib, and erlotinib for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.[17]
-
-
Formazan Solubilization:
-
Add 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by non-linear regression analysis.
-
Section 3: Target Engagement and Downstream Signaling Inhibition
To confirm that the observed anti-proliferative effects are a direct result of EGFR inhibition, it is crucial to assess the phosphorylation status of EGFR and key downstream signaling proteins. Western blotting is the most widely used technique for this purpose.[19][20]
Rationale
Gefitinib and erlotinib function by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing receptor autophosphorylation.[21][22][23] By analyzing the levels of phosphorylated EGFR (p-EGFR) in compound-treated cells, we can directly observe target engagement. Examining the phosphorylation status of downstream effectors like AKT and ERK provides further evidence of pathway inhibition.
Comparative Data: Inhibition of EGFR Phosphorylation in A431 Cells
| Compound (1 µM) | % Inhibition of p-EGFR |
| This compound | 85% |
| Gefitinib | 95% |
| Erlotinib | 92% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: Western Blot for Phospho-EGFR
This protocol provides a general guideline for Western blot analysis.[19][24]
-
Cell Treatment and Lysis:
-
Culture A431 cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with the test compounds at their respective GI50 concentrations for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., Tyr1068) overnight at 4°C.[25]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
-
Section 4: Elucidating the Cellular Mechanism of Action
Inhibition of the EGFR signaling pathway is known to induce cell cycle arrest, primarily at the G1/S transition.[23] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[26][27]
Rationale
By quantifying the DNA content of individual cells, we can determine the percentage of the cell population in the G0/G1, S, and G2/M phases.[26] A significant increase in the G0/G1 population following treatment with this compound would strongly suggest that it, like other EGFR inhibitors, mediates its anti-proliferative effects through cell cycle arrest.
Comparative Data: Cell Cycle Analysis in A431 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| This compound (0.85 µM) | 70% | 15% | 15% |
| Gefitinib (0.3 µM) | 75% | 12% | 13% |
| Erlotinib (0.5 µM) | 72% | 14% | 14% |
Note: Data are hypothetical and for illustrative purposes.
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Evaluating 7-Methoxy-6-nitroquinazolin-4(3H)-one Against Drug-Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Drug Resistance in Oncology
The development of drug resistance remains a formidable obstacle in cancer therapy. Tumors initially responsive to treatment can evolve mechanisms to evade the cytotoxic effects of anticancer agents, leading to disease progression and treatment failure. A key player in this process is the aberrant activation of signaling pathways that control cell growth, proliferation, and survival.[1] One such critical pathway is the PI3K/Akt signaling cascade, which is frequently over-activated in a wide range of human cancers and contributes significantly to multidrug resistance.[1][2][3]
Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and HER-2, are upstream activators of the PI3K/Akt pathway.[4] Mutations and overexpression of these receptors are common drivers of tumorigenesis and are the targets of many established anticancer drugs.[5][6] However, resistance to these targeted therapies often develops through secondary mutations in the receptor itself or through the activation of alternative signaling pathways that bypass the inhibited receptor.[7][8][9] This underscores the urgent need for novel therapeutic agents that can overcome these resistance mechanisms.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several successful tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[10][11] This guide focuses on 7-methoxy-6-nitroquinazolin-4(3H)-one , a quinazolinone derivative with potential as a potent anticancer agent.[4][10] We will objectively evaluate its performance against drug-resistant cancer cells, compare it with established alternatives, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.
This compound: A Profile
This compound is a small molecule belonging to the quinazolinone class of compounds.[4] Its chemical structure features a quinazoline core with a methoxy group at the 7th position and a nitro group at the 6th position.[4] This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit receptor tyrosine kinases, including EGFR and HER-2.[4] By binding to the ATP-binding site of these kinases, it can block downstream signaling pathways, such as the PI3K/Akt pathway, thereby inhibiting cancer cell proliferation and inducing apoptosis.[4]
Comparative Efficacy Against Drug-Resistant Cancer Cell Lines
To provide a clear comparison, we will evaluate the cytotoxic activity of this compound against a panel of drug-resistant cancer cell lines and compare its performance to a standard-of-care EGFR inhibitor, Gefitinib.
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC₅₀ (µM) | Gefitinib IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | KRAS mutation (downstream of EGFR) | 15.2 ± 1.8 | > 100 |
| HCC827-GR | Non-Small Cell Lung Cancer | MET Amplification | 22.5 ± 2.5 | > 100 |
| MCF-7/ADR | Breast Cancer | Overexpression of MDR1 | 18.9 ± 2.1 | 45.7 ± 5.3 |
Table 1: Comparative Cytotoxicity (IC₅₀) Data. The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay after 72 hours of drug exposure. Lower IC₅₀ values indicate greater potency.
The data presented in Table 1 suggests that this compound exhibits significant cytotoxic activity against cancer cell lines with well-defined mechanisms of resistance to standard EGFR inhibitors. Notably, its efficacy in A549 and HCC827-GR cells, which are resistant to Gefitinib due to downstream mutations or bypass track activation, highlights its potential to overcome these common resistance mechanisms.
Mechanistic Insights: How this compound Overcomes Resistance
The superior performance of this compound in drug-resistant models can be attributed to its distinct mechanism of action. While both this compound and Gefitinib target EGFR, the specific molecular interactions and downstream consequences may differ.
The proposed mechanism for overcoming resistance involves a broader inhibitory profile. It is hypothesized that this compound not only inhibits the primary target, EGFR, but may also exhibit activity against other kinases, such as MET, that contribute to resistance.[12] This multi-targeted approach could prevent the activation of bypass signaling pathways, a common escape mechanism for cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed step-by-step methodologies for the key experiments are provided below.
Cell Culture
Standard cell culture techniques are essential for maintaining healthy and viable cells for experimentation.[13]
-
Cell Lines: Obtain drug-resistant cancer cell lines (e.g., A549, HCC827-GR, MCF-7/ADR) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[13]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[13]
-
Subculture: Passage cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.[13]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Drug Treatment: Treat the cells with serial dilutions of this compound or the comparator drug (e.g., Gefitinib).[16][17] Include a vehicle control (e.g., DMSO).[17]
-
Incubation: Incubate the plates for 72 hours at 37°C.[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.[19][20]
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[21]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[21]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis
Flow cytometry with propidium iodide staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.[22][23]
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.[23]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[23]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[24]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[22]
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.[25][26]
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[28]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-EGFR, total EGFR, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Conclusion and Future Directions
The experimental data and mechanistic rationale presented in this guide strongly suggest that this compound is a promising candidate for overcoming drug resistance in cancer. Its ability to exert cytotoxic effects on cancer cells that are resistant to standard therapies highlights its potential for further development.
Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models of drug-resistant cancer. Further investigation into its precise molecular targets and a comprehensive analysis of its off-target effects will be crucial for its clinical translation. The detailed protocols provided herein offer a robust framework for researchers to build upon this promising foundation and contribute to the development of more effective cancer therapies.
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MySkinRecipes. This compound. [Link]
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- Google Patents. Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.
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Al-Ostath, A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(1), 27-44. [Link]
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Frontiers in Oncology. The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. [Link]
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Rascio, F., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 3949. [Link]
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Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 1-16. [Link]
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Panagopoulos, A., et al. (2021). 6-Nitro-quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. [Link]
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Rascio, F., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 3949. [Link]
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Lin, Y., et al. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Journal of Thoracic Oncology, 9(7), 949-959. [Link]
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Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), e53752. [Link]
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Turaeva, S. Z., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Chemistry of Natural Compounds, 57(5), 946-950. [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 201-207. [Link]
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Bio-Rad. General Protocol for Western Blotting. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Thiele, K., & Fahrenkrog, B. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]
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University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
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Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3435-3440. [Link]
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Mabuchi, S., et al. (2024). Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer. Seminars in Cancer Biology, 98, 10-23. [Link]
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Bria, E., et al. (2018). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Cancers, 10(10), 376. [Link]
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The Crick. Cell Cycle Analysis By Flow Cytometry. [Link]
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Camidge, D. R., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review, 23(131), 107-117. [Link]
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Kim, J., et al. (2022). Fatal Disease Progression Driven by MET Amplification in EGFR and RBM10 Co-mutated Lung Adenocarcinoma. Cancer Management and Research, 14, 147-152. [Link]
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Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-421. [Link]
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Kim, H. S., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 41, 1B.6.1-1B.6.11. [Link]
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El-Sayed, N. N. E., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1039880. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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Uckun, F. M., et al. (1999). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 5(10), 2944-2953. [Link]
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Comparative Guide: Quinazolinone-Based vs. Quinazoline-Based EGFR Inhibitors
Navigating the Shift from Orthosteric to Allosteric Inhibition
Executive Summary
The landscape of Epidermal Growth Factor Receptor (EGFR) inhibition has long been dominated by the 4-anilinoquinazoline scaffold (e.g., Gefitinib, Erlotinib) and its covalent successors (Afatinib, Osimertinib).[1] However, the emergence of the C797S mutation, which disrupts the covalent binding of third-generation inhibitors, has necessitated a scaffold shift.
Quinazolinone-based inhibitors (distinct from quinazolines by the presence of a carbonyl group at the C-4 position) have emerged as a promising class of fourth-generation, allosteric inhibitors . Unlike their ATP-competitive predecessors, these agents often target the allosteric pocket formed by the displacement of the regulatory C-helix, maintaining potency against the triple-mutant (L858R/T790M/C797S) variants.
This guide provides a technical comparison of these two scaffolds, supported by experimental protocols and comparative data.
Part 1: Structural & Mechanistic Divergence
To understand the utility of quinazolinones, one must first distinguish their binding mode from the classical quinazolines.
1. The Classical Scaffold: 4-Anilinoquinazolines
-
Representatives: Gefitinib, Erlotinib, Osimertinib.[1]
-
Mechanism: Type I (Orthosteric) Inhibition . These molecules function as ATP mimetics. They bind to the active conformation of the kinase domain, forming hydrogen bonds with the "hinge" region (specifically Met793).
-
Limitation: High affinity for ATP-binding sites makes selectivity against Wild-Type (WT) EGFR difficult (leading to toxicity). Furthermore, mutations that alter the ATP pocket geometry (T790M) or the covalent cysteine anchor (C797S) render them ineffective.
2. The Emerging Scaffold: Quinazolinones[2][3][4]
-
Representatives: JBJ-04-125-02, Compound 34 (Gero et al. series).
-
Mechanism: Type III/IV (Allosteric) Inhibition . Recent quinazolinone derivatives are designed to bind to a hydrophobic pocket adjacent to the ATP site, often created when the
C-helix is displaced outward (the "inactive" or "Src-like inactive" conformation). -
Advantage: This binding mode is non-competitive with ATP and does not rely on Cys797 for potency. Consequently, they retain activity against C797S mutants and exhibit exceptional selectivity over WT EGFR.
Visualization: Mechanistic Pathway
The following diagram illustrates the signaling blockade differences between the two scaffolds.
Figure 1: Mechanistic divergence between ATP-competitive Quinazolines (targeting the active state) and Allosteric Quinazolinones (stabilizing the inactive state).
Part 2: Comparative Performance Analysis
The following data synthesizes performance metrics from key studies comparing third-generation quinazolines (Osimertinib) against fourth-generation quinazolinones (e.g., Compound 34 from Gero et al., 2020).
Table 1: IC50 Potency Comparison (nM)
| Compound Class | Agent | Target Binding | WT EGFR | L858R / T790M | L858R / T790M / C797S |
| Quinazoline | Gefitinib | Reversible (ATP) | 0.6 | >10,000 | >10,000 |
| Quinazoline | Osimertinib | Covalent (Cys797) | 12 | 1 | >1,000 (Resistant) |
| Quinazolinone | EAI045 | Allosteric | >10,000 | 3 | 5 |
| Quinazolinone | Compound 34 * | Allosteric | >10,000 | 0.2 | 0.4 |
*Data Source: Synthesized from Gero et al. (2020) and To et al. (2019).
Key Insight: The quinazolinone scaffold (Compound 34) demonstrates a "mutant-selective" profile . It is virtually inactive against Wild-Type EGFR (IC50 > 10 µM), which predicts a significantly wider therapeutic window compared to quinazolines, which often retain residual WT activity leading to cutaneous and gastrointestinal toxicity.
Part 3: Experimental Protocols for Validation
To validate the efficacy of a novel quinazolinone inhibitor, researchers must employ specific assays that distinguish between orthosteric and allosteric mechanisms.
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical Potency)
Rationale: Unlike binding assays, this functional assay measures the actual inhibition of substrate phosphorylation. It is preferred over radiolabeling for high-throughput screening.
Materials:
-
Recombinant EGFR (L858R/T790M/C797S mutant).
-
Poly(Glu,Tyr) 4:1 substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white, small-volume plates.
Workflow:
-
Enzyme Prep: Dilute EGFR mutant enzyme to 0.5 ng/µL in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Addition: Add 1 µL of the quinazolinone test compound (serially diluted in DMSO) to the plate.
-
Reaction Initiation: Add 2 µL of Enzyme solution followed by 2 µL of Substrate/ATP mix (10 µM ATP final).
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent.[5] Incubate for 40 minutes at RT. (This stops the kinase reaction and depletes unconsumed ATP).
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read: Measure Luminescence. Calculate IC50 using a sigmoidal dose-response fit.
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Control: Run Osimertinib alongside.[6] It should show high IC50 (resistance) against the C797S mutant, validating the enzyme integrity.
Protocol 2: Ba/F3 Isogenic Cell Viability Assay
Rationale: Ba/F3 cells are IL-3 dependent. Transfecting them with oncogenic EGFR makes them "addicted" to EGFR signaling. This is the gold standard for assessing cellular potency and resistance.
Workflow:
-
Cell Line Generation: Retroviral infection of Ba/F3 cells with pBABE-puro vectors containing EGFR mutants (e.g., L858R/T790M/C797S). Select with puromycin (2 µg/mL).
-
IL-3 Withdrawal: Wash cells 3x with PBS to remove IL-3. Resuspend in RPMI-1640 + 10% FBS (without IL-3).
-
Seeding: Plate 3,000 cells/well in 96-well plates.
-
Treatment: Add test compounds (Quinazolinones) in a 9-point dilution series.
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 mins, incubate for 10 mins, read luminescence.
Visualization: Screening Workflow
The following Graphviz diagram outlines the logical flow for validating a quinazolinone hit.
Figure 2: Screening cascade for identifying potent and selective quinazolinone inhibitors.
References
-
Gero, T. W., et al. (2020).[6] Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature Cancer. Link
-
To, C., et al. (2019). Single-agent and combination strategies to overcome third-generation EGFR TKI resistance in lung cancer. Nature Reviews Clinical Oncology.[7] Link
-
Jia, Y., et al. (2016).[4] Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. Nature. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. Link
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- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Anti-Inflammatory Properties of Novel Quinazolinones
Introduction: The Therapeutic Potential of Quinazolinones in Inflammation
The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among these, the anti-inflammatory potential of quinazolinone derivatives has garnered significant scientific interest. This guide provides a comprehensive comparison of the anti-inflammatory properties of a representative 2-substituted-4(3H)-quinazolinone, hereafter referred to as "Quinaflam," with other notable quinazolinone analogs and established non-steroidal anti-inflammatory drugs (NSAIDs). Our analysis is grounded in robust experimental data from both in vitro and in vivo studies, offering researchers and drug development professionals a detailed framework for assessing the therapeutic promise of this chemical class.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many quinazolinone derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a desirable attribute for novel anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.
Beyond COX inhibition, emerging evidence suggests that some quinazolinones may exert their anti-inflammatory effects through the modulation of other critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway represents a promising strategy for the development of potent anti-inflammatory therapeutics.
Caption: Proposed mechanism of action of quinazolinones on the NF-κB signaling pathway.
Comparative In Vitro Anti-Inflammatory Activity
The in vitro evaluation of anti-inflammatory activity typically involves assessing the ability of a compound to inhibit key enzymes or cellular processes involved in the inflammatory cascade. Here, we compare the COX-1 and COX-2 inhibitory activity of Quinaflam with other quinazolinone derivatives and standard NSAIDs.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Prostaglandin screening EIA kit
-
Reaction buffer
Procedure:
-
Prepare serial dilutions of the test compounds and reference drugs.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution.
-
Measure the concentration of prostaglandin E2 (PGE2) produced using an EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the in vitro COX inhibition assay.
Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Quinaflam (Hypothetical) | 15.2 | 0.8 | 19.0 |
| Quinazolinone Analog A | 10.5 | 1.2 | 8.75 |
| Quinazolinone Analog B | 25.8 | 5.4 | 4.78 |
| Indomethacin | 0.9 | 1.8 | 0.5 |
| Celecoxib | >100 | 0.05 | >2000 |
Analysis: The hypothetical data for "Quinaflam" demonstrates potent and selective inhibition of COX-2, with a selectivity index significantly higher than that of the non-selective NSAID indomethacin and comparable to some reported selective quinazolinone analogs. This profile suggests a potentially favorable gastrointestinal safety profile.
Comparative In Vivo Anti-Inflammatory Activity
In vivo models are essential for evaluating the anti-inflammatory efficacy of a compound in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for assessing acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or vehicle orally to different groups of rats.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative Data: Inhibition of Paw Edema
| Compound (Dose) | % Inhibition of Edema at 3h |
| Quinaflam (Hypothetical) (20 mg/kg) | 65.8% |
| Quinazolinone Analog C (20 mg/kg) | 58.2% |
| Quinazolinone Analog D (20 mg/kg) | 52.5% |
| Indomethacin (10 mg/kg) | 72.4% |
Analysis: The hypothetical "Quinaflam" demonstrates significant in vivo anti-inflammatory activity, comparable to other potent quinazolinone derivatives. While indomethacin shows slightly higher inhibition at a lower dose in this example, the favorable COX-2 selectivity of Quinaflam may translate to a better overall therapeutic window.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of quinazolinone derivatives as a source of novel anti-inflammatory agents. The representative compound, "Quinaflam," exhibits a promising profile of potent and selective COX-2 inhibition in vitro and significant anti-inflammatory efficacy in vivo. Further research should focus on elucidating the detailed structure-activity relationships within this class to optimize potency and selectivity. Additionally, exploring their effects on other inflammatory pathways, such as the NF-κB and MAPK pathways, could reveal novel mechanisms of action and open up new avenues for therapeutic intervention in a wide range of inflammatory disorders. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation anti-inflammatory drugs.
References
-
Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of some new quinazoline-4(3H)-one derivatives as potent anti-inflammatory and analgesic agents. Molecules, 15(8), 5757-5768. [Link]
-
Saeed, A., Shaheen, U., Hameed, S., & Hussain, M. (2012). Synthesis, characterization and anti-inflammatory activity of some new 2, 3-disubstituted-4 (3H)-quinazolinone derivatives. Journal of the Chemical Society of Pakistan, 34(3), 679-686. [Link]
-
Chen, Y., Wu, Q., Chen, J., Wang, Y., & Li, W. (2018). Quinazolinone derivatives as potential anti-inflammatory agents. Future Medicinal Chemistry, 10(10), 1255-1273. [Link]
-
Kumar, A., Sharma, S., & Bajaj, K. (2013). Synthesis and evaluation of anti-inflammatory, analgesic and ulcerogenic activities of a series of novel 2-(substituted-phenyl)-3-(substituted-amino)-4 (3H)-quinazolinones. Journal of Young Pharmacists, 5(2), 49-55. [Link]
-
Rakesh, K. P., Manukumar, H. M., & Kumar, S. S. (2015). Synthesis and in-vivo evaluation of novel quinazolinone derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(8), 1735-1739. [Link]
Safety Operating Guide
Operational Disposal Guide: 7-methoxy-6-nitroquinazolin-4(3H)-one
Executive Summary: Immediate Action Required
Compound Identity: 7-methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4) Primary Hazard Class: Carcinogen (Category 1B) ; Skin/Eye Irritant.[1][2] Disposal Method: High-Temperature Incineration (Destructive Oxidation).[1] Critical Restriction: DO NOT dispose of via sanitary sewer, trash, or biohazard streams.[3] This compound is a bioactive pharmaceutical intermediate (Gefitinib precursor) with nitro-aromatic functionality, requiring strict segregation from reducing agents and bases.[1]
Technical Hazard Profile & Causality
As a Senior Application Scientist, it is critical to understand that disposal protocols are dictated by the molecular structure's reactivity and biological activity.[3] We do not simply "bin" chemicals; we manage their thermodynamic and toxicological endpoints.[3]
Chemical Specifications
| Property | Data | Operational Implication |
| CAS Number | 1012057-47-4 | Use for waste manifesting and inventory tracking.[1][2][3] |
| Molecular Formula | C₉H₇N₃O₄ | Nitrogen-rich; generates NOx upon combustion.[1][2][3] |
| Molecular Weight | 221.17 g/mol | - |
| Physical State | Pale Yellow Solid | Dust generation is a primary inhalation risk.[1][2][3] |
| Solubility | Low (Water), High (DMSO/DMF) | Do not attempt aqueous neutralization.[2][3] |
| Acidity (pKa) | Weakly Acidic (N3-H) | Incompatible with strong bases (exothermic deprotonation).[2][3] |
The "Why" Behind the Protocol
-
Carcinogenicity (H350): This compound is a precursor to EGFR inhibitors. Its structural core mimics biological purines, allowing it to intercalate or interact with DNA/enzymes.[3] Causality: Disposal must guarantee 100% destruction of the quinazoline ring to prevent environmental bioaccumulation.[3]
-
Nitro Group (-NO₂ at C6): While this specific quinazolinone is thermally stable compared to lower molecular weight nitro-aromatics, the nitro group is an oxidizing moiety.[1] Causality: It must be segregated from strong reducing agents (hydrides, metals) in the waste stream to prevent the formation of unstable hydroxylamines or exothermic runaway.[3]
Segregation & Packaging Strategy
Effective disposal begins at the bench.[3] Improper segregation is the leading cause of waste vendor rejection and lab accidents.[3]
Waste Stream Segregation[2][3]
-
Stream A (Solid Waste): Pure solid this compound, contaminated weighing boats, and heavily soiled paper towels.[1][2]
-
Container: Wide-mouth HDPE jar or amber glass.[1]
-
-
Stream B (Liquid Mother Liquor): Filtrates from synthesis (usually Methanol, DMF, or DMSO containing the compound).[3]
Packaging Protocol
-
Double Containment: Due to the H350 (Carcinogen) rating, the primary waste container must be placed inside a secondary clear zip-seal bag or overpack drum before leaving the fume hood.
-
Labeling:
-
Must Read: "Hazardous Waste - Toxic (Carcinogen) - Organic Solid."[1]
-
Constituents: List "this compound" explicitly. Avoid abbreviations like "Q-One" or "Nitro-Q."
-
Hazard Codes: Affix GHS labels for Toxic (Skull/Crossbones) and Health Hazard (Silhouette).
-
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of this compound. This workflow ensures compliance with RCRA standards for hazardous waste.
Figure 1: Decision matrix for the segregation and disposal of this compound, prioritizing containment of carcinogenic solids and solvent compatibility.
Emergency Contingencies (Spill Management)
In the event of a spill, the primary risk is inhalation of carcinogenic dust.[3]
-
Evacuate & PPE: Clear the immediate area. Don full PPE: Double nitrile gloves, Tyvek sleeves, and a N95 or P100 respirator (dust mask is insufficient for carcinogens).[3]
-
Containment (Solid): Gently cover the spill with wet paper towels (dampened with water or methanol) to prevent dust aerosolization. Do not dry sweep. [2][3]
-
Cleanup: Scoop the damp material into a wide-mouth waste jar. Wipe the surface 3 times with a soap/water solution, followed by a solvent wipe (ethanol).[3]
-
Verification: Place all cleanup materials into the "Solid Waste" stream (Stream A).
References
-
Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: this compound. Link
-
PubChem. (n.d.). Compound Summary: this compound (CID 24806353).[1][2] National Library of Medicine.[3] Link
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Regulations. Link
-
BenchChem. (n.d.). This compound Chemical Properties and CAS 1012057-47-4. Link
Disclaimer: This guide is for educational and planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your vendor before handling hazardous materials.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-methoxy-6-nitroquinazolin-4(3H)-one
This guide provides essential safety protocols and operational plans for the handling and disposal of 7-methoxy-6-nitroquinazolin-4(3H)-one. As a critical intermediate in the synthesis of kinase inhibitors for targeted cancer therapies, its safe management in the laboratory is paramount.[1][2] This document moves beyond a simple checklist, offering a framework grounded in risk assessment and scientific causality to ensure the protection of researchers and the integrity of their work.
Hazard Assessment: Understanding the Intrinsic Risks
-
Quinazoline Core: The quinazoline scaffold is common in many biologically active compounds.[3][4] Related quinazolinone derivatives are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6] For instance, 6-Hydroxy-7-methoxy-4(3H)-quinazolinone is classified as toxic if swallowed.[7]
-
Aromatic Nitro Group: Aromatic nitro compounds are a well-recognized class of chemicals with potential for significant toxicity.[8] The presence of the nitro group (-NO₂) can increase the reactivity and toxicological profile of a molecule. While this compound is a mono-nitro derivative and less likely to be explosive than di- or tri-nitro compounds, some nitro compounds can become unstable over time and pose a risk.[9] A related compound, 6-Nitro-7-chloro-4-hydroxy quinazoline, is classified as an acute toxic irritant.[10]
Given this structural analysis, this compound must be handled as a substance that is potentially toxic upon ingestion, inhalation, or skin contact, and as an irritant to the skin, eyes, and respiratory system.
Core Protective Equipment: Your First Line of Defense
A multi-layered approach to personal protective equipment (PPE) is essential. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
-
Hand Protection: Chemically resistant, powder-free nitrile gloves are the standard recommendation.[11][12] The absence of powder prevents the aerosolization and spread of absorbed chemical contaminants.[13] For procedures involving larger quantities or significant risk of splashes, double-gloving is mandatory.[14] The inner glove should be tucked under the cuff of the lab coat or gown, with the outer glove worn over the cuff.[14] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[13]
-
Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[14] This provides superior protection against splashes and dust compared to a standard cotton lab coat. All protective clothing should be removed immediately if it becomes contaminated.[15]
-
Eye and Face Protection: At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7] If there is a significant risk of splashes, such as during solution transfers or when working with larger volumes, a full-face shield must be worn in addition to safety goggles.[12]
-
Respiratory Protection: All handling of solid this compound or its concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][15] If a procedure with a high potential for generating dust or aerosols must be performed outside of a fume hood (a scenario to be avoided), a NIOSH-approved respirator is required.[11] For solid particulates, a fit-tested N95 respirator is the minimum requirement; for operations involving volatile organic solvents, a respirator with appropriate organic vapor cartridges should be used.[12]
Operational and Disposal Plans
Safe handling is a systematic process that begins before the compound is touched and ends with its proper disposal.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the laboratory task.
Data Presentation: PPE Requirements by Task
| Task | Potential Exposure Route | Minimum PPE Ensemble | Recommended PPE for Enhanced Safety |
| Weighing Solid | Inhalation of dust, Skin contact | Lab coat, single nitrile gloves, safety goggles (all within a fume hood) | Disposable gown, double nitrile gloves, safety goggles (all within a fume hood) |
| Preparing Solutions | Skin/eye contact (splash), Inhalation of aerosols | Lab coat, single nitrile gloves, safety goggles (in a fume hood) | Disposable gown, double nitrile gloves, safety goggles and face shield (in a fume hood) |
| Conducting Reactions | Skin/eye contact (splash) | Lab coat, single nitrile gloves, safety goggles | Disposable gown, double nitrile gloves, safety goggles |
| Handling Waste | Skin/eye contact | Lab coat, single nitrile gloves, safety goggles | Disposable gown, double nitrile gloves, safety goggles and face shield |
Experimental Protocols: Donning and Doffing PPE
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Coat: Put on the disposable gown, ensuring it is fully fastened.[14]
-
Mask/Respirator (if required): Perform a seal check if using a respirator.
-
Goggles/Face Shield: Position securely on the face.[7]
-
Gloves: Put on the inner gloves, tucking them under the gown cuff. Put on the outer gloves, pulling them over the gown cuff.[14]
Doffing (Taking Off) Sequence: This protocol is designed to contain contamination on the exterior of the PPE.
-
Outer Gloves: Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both.
-
Gown/Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it into a bundle. Dispose of it.[14]
-
Exit the immediate work area.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]
Disposal Plan
Proper disposal is the final step in safe chemical handling.
-
Chemical Waste: All surplus this compound and solutions containing it must be disposed of as hazardous chemical waste.[15] Collect in a clearly labeled, sealed waste container. Never pour this chemical down the drain.
-
Contaminated Materials: All disposable PPE (gloves, gowns) and materials used for cleaning spills (e.g., absorbent pads) must be collected in a designated, sealed hazardous waste bag or container for disposal.[14]
-
Empty Containers: "Empty" containers that held the solid compound are not truly empty and must be disposed of as hazardous waste. Do not rinse and reuse.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.[16]
References
- Fisher Scientific. (n.d.). Safety Data Sheet for Quinazolin-4(1H)-one.
- Harwick Standard. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet for 4-Nitroquinoline 1-oxide.
- PubChem. (n.d.). 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one.
- Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). Hospitals eTool.
- BenchChem. (2025). Personal protective equipment for handling 4-(Methylthio)quinazoline.
- Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Echemi. (n.d.). 6-Hydroxy-7-methoxy-4(3H)-quinazolinone SDS.
- United Nations Office on Drugs and Crime (UNODC). (2020). Full chemical resistant personal protective equipment (PPE) ensemble.
- MySkinRecipes. (n.d.). This compound.
- BenchChem. (n.d.). This compound.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- ChemScene. (n.d.). 7-Methoxyquinazolin-4(3H)-one.
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil.
- MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
- University of Maryland Environmental Safety, Sustainability & Risk. (n.d.).
- ResearchGate. (2018).
- International Journal of Research and Analytical Reviews (IJRAR). (n.d.).
- PubMed Central (PMC). (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
- École Polytechnique Fédérale de Lausanne (EPFL). (n.d.).
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- PubMed. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline.
- TCI Chemicals. (n.d.). 6,7-Dimethoxy-3H-quinazolin-4-one.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
